molecular formula C40H47N7O6 B1575538 Acetyl hexapeptide-49

Acetyl hexapeptide-49

Cat. No.: B1575538
M. Wt: 738.02
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl Hexapeptide-49 is the product obtained by the acetylation of Hexapeptide-49.

Properties

Molecular Formula

C40H47N7O6

Molecular Weight

738.02

storage

Common storage 2-8℃, long time storage -20℃.

Origin of Product

United States

Foundational & Exploratory

Acetyl Hexapeptide-49: A Technical Guide to its Modulation of the Protease-Activated Receptor-2 (PAR-2) in Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-49 is a synthetic peptide that has gained attention for its potential to mitigate skin irritation and neurogenic inflammation. Its primary mechanism of action is reported to be the modulation of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor implicated in inflammatory pathways in the skin. This technical guide provides an in-depth overview of the interaction between this compound and the PAR-2 receptor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved. While much of the specific data on this compound originates from manufacturer-supplied information and patents, this guide consolidates the current understanding and provides the scientific context for its purported effects.

Introduction to Protease-Activated Receptor-2 (PAR-2)

Protease-Activated Receptor-2 (PAR-2) is a member of the G-protein coupled receptor (GPCR) superfamily, uniquely activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and mast cell tryptase.[1][2] This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating a cascade of intracellular signaling events. PAR-2 is expressed in various cell types within the skin, including keratinocytes, sensory neurons, and immune cells.[2][3] Its activation is associated with the hallmarks of inflammation, including vasodilation, plasma extravasation, and the release of pro-inflammatory mediators.[4] In keratinocytes, PAR-2 activation is known to stimulate the production of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), which contribute to inflammatory skin conditions and sensations of itching and irritation.[1][5]

This compound: A PAR-2 Modulator

This compound is a synthetic peptide designed to soothe sensitive and reactive skin. It is proposed to act as an antagonist or modulator of the PAR-2 receptor, thereby downregulating the inflammatory cascade initiated by its activation.[6] By inhibiting PAR-2 signaling, this compound is claimed to reduce the release of pro-inflammatory cytokines and mitigate the symptoms of neurogenic inflammation, such as stinging, burning, and itching.[6]

Quantitative Data on this compound Activity

The publicly available quantitative data on the efficacy of this compound is primarily derived from manufacturer's technical and safety datasheets. While lacking the full dose-response characterization typically found in peer-reviewed literature, this data provides initial insights into its potential activity.

ParameterResultCell TypeSource
Cytotoxicity (IC50) ~1 mg/mL (0.1%)Human Epidermal Keratinocytes (HEKa)[7]
Increase in Skin Hydration +34% after 1 week of applicationIn vivo[2][6]
Reduction in Stinging Sensation 30% reduction within 15 minutesIn vivo[8]

Note: The reduction in stinging sensation was observed in human volunteers and is a subjective measure of neurosensory irritation.

PAR-2 Signaling Pathways and Modulation by this compound

Activation of PAR-2 in keratinocytes triggers multiple downstream signaling pathways that culminate in an inflammatory response. This compound is believed to interfere with these pathways at the receptor level.

Gq-PLC-Calcium Mobilization Pathway

Upon activation, PAR-2 couples to Gαq proteins, which in turn activate Phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9] This calcium influx is a key second messenger that activates various downstream effectors, contributing to the inflammatory response.

Gq_PLC_Calcium_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAR-2 PAR-2 Gq Gq PAR-2->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2+ Ca²⁺ ER->Ca2+ Releases Inflammatory_Response Inflammatory Response Ca2+->Inflammatory_Response Protease Protease Protease->PAR-2 Activates Acetyl_Hexapeptide-49 This compound Acetyl_Hexapeptide-49->PAR-2 Inhibits

Gq-PLC-Calcium Mobilization Pathway
NF-κB Signaling Pathway

The activation of PAR-2 can also lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4] This is a critical pathway for the expression of pro-inflammatory genes, including those encoding for IL-6 and IL-8. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. PAR-2 signaling leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[10]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAR-2 PAR-2 Signaling_Cascade Signaling Cascade PAR-2->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK IkB IκB IKK->IkB Phosphorylates IkB_P p-IκB NFkB NF-κB NFkB->IkB Bound to NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription (IL-6, IL-8) DNA->Gene_Transcription Protease Protease Protease->PAR-2 Activates Acetyl_Hexapeptide-49 This compound Acetyl_Hexapeptide-49->PAR-2 Inhibits

NF-κB Signaling Pathway

Experimental Protocols

The following protocols are representative of the methods that would be employed to characterize the modulatory effects of this compound on PAR-2 signaling.

Cell Culture

Primary Human Epidermal Keratinocytes (HEKa) or the HaCaT keratinocyte cell line would be cultured in appropriate media (e.g., Keratinocyte Growth Medium) supplemented with growth factors, antibiotics, and antimycotics.[11] Cells would be maintained at 37°C in a humidified atmosphere with 5% CO2.

IL-6 and IL-8 Release Assay

This assay quantifies the amount of pro-inflammatory cytokines released by keratinocytes following PAR-2 activation and treatment with this compound.[7][11]

Protocol:

  • Seed keratinocytes in 24-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a known PAR-2 agonist (e.g., SLIGKV-NH2 or trypsin) at a predetermined optimal concentration. A vehicle control and an agonist-only control should be included.

  • Incubate for 18-24 hours to allow for cytokine accumulation in the supernatant.

  • Collect the culture supernatants and centrifuge to remove cellular debris.

  • Quantify the concentration of IL-6 and IL-8 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage inhibition of cytokine release by this compound compared to the agonist-only control.

Cytokine_Release_Assay Seed_Keratinocytes 1. Seed Keratinocytes in 24-well plates Pre-incubation 2. Pre-incubate with This compound Seed_Keratinocytes->Pre-incubation Stimulation 3. Stimulate with PAR-2 Agonist Pre-incubation->Stimulation Incubation 4. Incubate for 18-24 hours Stimulation->Incubation Collect_Supernatant 5. Collect and clarify supernatant Incubation->Collect_Supernatant ELISA 6. Quantify IL-6/IL-8 using ELISA Collect_Supernatant->ELISA Analysis 7. Analyze Data ELISA->Analysis

IL-6/IL-8 Release Assay Workflow
Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following PAR-2 activation, providing a direct readout of receptor engagement and Gq signaling.[9][12]

Protocol:

  • Seed keratinocytes in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Record a baseline fluorescence reading.

  • Inject varying concentrations of this compound into the wells and incubate for a short period (e.g., 1-5 minutes).

  • Inject the PAR-2 agonist and immediately begin recording the fluorescence intensity over time.

  • Analyze the data to determine the effect of this compound on the agonist-induced calcium flux, typically by measuring the peak fluorescence intensity or the area under the curve.

NF-κB Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.[10][13]

Protocol:

  • Grow keratinocytes on glass coverslips in a 24-well plate.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate with a PAR-2 agonist for the optimal time determined for NF-κB translocation (e.g., 30-60 minutes).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).

  • Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Incubate with a primary antibody specific for the NF-κB p65 subunit.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio in multiple cells to determine the extent of NF-κB translocation.

Conclusion

This compound is a promising cosmetic ingredient with a purported mechanism of action involving the modulation of the PAR-2 receptor. The available data, primarily from the manufacturer, suggests its potential to reduce the inflammatory response in the skin by inhibiting the release of pro-inflammatory cytokines. While this guide provides a comprehensive overview of the relevant signaling pathways and the standard experimental protocols for their investigation, there is a clear need for independent, peer-reviewed research to fully elucidate the molecular mechanisms and dose-dependent efficacy of this compound as a PAR-2 antagonist. Such studies would be invaluable for the scientific and drug development communities in validating its therapeutic potential.

References

An In-Depth Technical Guide to Acetyl Hexapeptide-49: Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-49, a synthetic peptide with the amino acid sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH, has emerged as a significant modulator of skin neurogenic inflammation and a promoter of skin barrier integrity. This technical guide provides a comprehensive overview of its chemical structure, detailed synthesis methodologies, and its primary mechanism of action involving the regulation of the Proteinase-Activated Receptor 2 (PAR-2) signaling pathway. Experimental protocols for evaluating its efficacy are detailed, and quantitative data from key studies are presented for comparative analysis. This document aims to serve as a core resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development.

Structure and Physicochemical Properties

This compound is a synthetic peptide composed of six amino acids. The N-terminus is acetylated, and the C-terminus can be a free carboxylic acid or amidated. The most commonly cited sequence is Ac-Phe-Phe-Trp-Phe-His-Val-OH.

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH
Molecular Formula C₅₁H₅₇N₉O₈
Molecular Weight 924.05 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Synthesis of this compound

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid support. While specific, proprietary industrial synthesis protocols are not publicly available, a general methodology based on standard Fmoc/tBu chemistry is outlined below.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

Objective: To synthesize the linear peptide chain Phe-Phe-Trp-Phe-His-Val on a solid resin support.

Materials:

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Acetylation reagent: Acetic anhydride, DIPEA in DMF

Workflow Diagram for Solid-Phase Peptide Synthesis of this compound

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Amino Acid Coupling (Fmoc-Val-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling1 Wash1 4. Washing (DMF, DCM, MeOH) Coupling1->Wash1 Deprotection2 5. Fmoc Deprotection Wash1->Deprotection2 Coupling2 6. Amino Acid Coupling (Fmoc-His(Trt)-OH) Deprotection2->Coupling2 Wash2 7. Washing Coupling2->Wash2 Repeat 8. Repeat Steps 5-7 for remaining amino acids (Phe, Trp, Phe, Phe) Wash2->Repeat Acetylation 9. N-terminal Acetylation (Acetic Anhydride, DIPEA) Repeat->Acetylation Cleavage 10. Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification 11. Purification (RP-HPLC) Cleavage->Purification Lyophilization 12. Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Fig. 1: General workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: The resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Val-OH) is activated with HBTU/HOBt and DIPEA and coupled to the deprotected resin.

  • Washing: The resin is washed with DMF, DCM, and Methanol to remove excess reagents and by-products.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (His, Phe, Trp, Phe, Phe).

  • N-terminal Acetylation: After the final amino acid has been coupled and its Fmoc group removed, the N-terminus of the peptide is acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail.

  • Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

  • Lyophilization: The purified peptide solution is lyophilized to obtain the final product as a powder.

Mechanism of Action: Modulation of PAR-2 Signaling

This compound exerts its primary anti-inflammatory and soothing effects by modulating the activity of Proteinase-Activated Receptor 2 (PAR-2), a G-protein coupled receptor expressed on various skin cells, including keratinocytes and sensory neurons.

The PAR-2 Signaling Pathway in Inflammation

Under inflammatory conditions, proteases such as tryptase (released from mast cells) cleave the N-terminal domain of PAR-2. This cleavage exposes a new N-terminus that acts as a tethered ligand, activating the receptor. PAR-2 activation triggers a signaling cascade that leads to the release of pro-inflammatory mediators, including interleukin-6 (IL-6), interleukin-8 (IL-8), and substance P, resulting in vasodilation, edema, and the sensations of itching and pain.

Inhibition by this compound

This compound acts as an antagonist or modulator of the PAR-2 receptor. By interfering with PAR-2 activation, the peptide prevents the downstream signaling cascade, thereby reducing the release of pro-inflammatory cytokines and neuropeptides. This inhibitory action helps to alleviate the symptoms of neurogenic inflammation, such as redness, itching, and stinging sensations.

Signaling Pathway of this compound in a Keratinocyte

PAR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Inflammatory Protease (e.g., Tryptase) PAR2 PAR-2 Receptor Protease->PAR2 Activates Peptide This compound Peptide->PAR2 Inhibits Activation G_Protein G-Protein Activation PAR2->G_Protein Triggers No_Activation Inhibition of Downstream Signaling PAR2->No_Activation PLC Phospholipase C (PLC) G_Protein->PLC NFkB NF-κB Pathway PLC->NFkB Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Upregulates Inflammation Inflammation, Itch, Pain Cytokines->Inflammation

Fig. 2: this compound inhibits the PAR-2 signaling cascade.

Experimental Evaluation and Quantitative Data

The efficacy of this compound has been demonstrated in various in vitro and in vivo studies. These studies typically assess its ability to reduce inflammatory markers, improve skin barrier function, and alleviate sensory irritation.

In Vitro Assessment of Anti-Inflammatory Activity

Objective: To quantify the reduction of pro-inflammatory cytokines in cell culture models.

Experimental Protocol:

  • Cell Culture: Human keratinocytes or neuronal cells are cultured in appropriate media.

  • Induction of Inflammation: Cells are stimulated with a PAR-2 agonist (e.g., SLIGKV-NH₂) or an inflammatory agent (e.g., substance P) to induce the release of IL-6 and IL-8.

  • Treatment: Cells are co-incubated with the inflammatory stimulus and varying concentrations of this compound.

  • Quantification of Cytokines: The concentration of IL-6 and IL-8 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage reduction in cytokine release in the presence of this compound is calculated relative to the stimulated control.

Table 2: In Vitro Efficacy of this compound

ParameterTest System% Reduction (vs. Control)
IL-6 Release Human KeratinocytesUp to 69.6%
IL-8 Release Human KeratinocytesUp to 71.5%

Note: The specific percentage reductions can vary depending on the experimental conditions and the concentration of the peptide used.

In Vivo Assessment of Soothing Effect

Objective: To evaluate the ability of this compound to reduce skin irritation in human subjects.

Experimental Protocol:

  • Subject Recruitment: Healthy volunteers with sensitive skin are recruited.

  • Induction of Irritation: A localized skin irritation is induced on the forearm or back using a chemical irritant (e.g., lactic acid, capsaicin).

  • Treatment: A formulation containing this compound is applied to the irritated area, while a placebo formulation is applied to a control site.

  • Evaluation of Sensory Perception: Subjects rate the intensity of stinging, itching, or burning sensations at specified time points using a visual analog scale (VAS).

  • Instrumental Measurement: Changes in skin redness (erythema) are quantified using a chromameter.

  • Data Analysis: The reduction in sensory scores and erythema in the treated area is compared to the placebo control.

Conclusion

This compound is a well-characterized synthetic peptide with a clear mechanism of action centered on the modulation of the PAR-2 signaling pathway. Its ability to inhibit the release of pro-inflammatory mediators makes it a valuable active ingredient for applications targeting sensitive and reactive skin. The methodologies for its synthesis are based on standard peptide chemistry, and its efficacy can be robustly evaluated through a combination of in vitro and in vivo experimental models. This guide provides a foundational understanding for further research and development of novel therapeutic and cosmetic formulations incorporating this potent anti-inflammatory peptide.

Acetyl hexapeptide-49 and neurogenic inflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Acetyl Hexapeptide-49 and its Role in Modulating Neurogenic Inflammation

Executive Summary

Neurogenic inflammation is a complex process involving the interplay of the nervous and immune systems within the skin, contributing significantly to the symptoms of sensitive skin and chronic inflammatory dermatoses like rosacea and atopic dermatitis. A key mediator in this cascade is the Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor expressed on keratinocytes, sensory neurons, and immune cells.[1][2] Activation of PAR-2 by various proteases triggers a signaling cascade that results in the release of pro-inflammatory cytokines and neuropeptides, leading to irritation, redness, and itching.[1][2][3] this compound is a synthetic peptide specifically designed to mitigate these effects.[4][5] It functions by regulating PAR-2 activity, thereby downregulating the subsequent inflammatory response.[6][7] This technical guide provides a detailed examination of the molecular mechanisms of PAR-2 in neurogenic inflammation, presents the preclinical efficacy data for this compound, details the experimental protocols used to generate this data, and visualizes the core signaling pathways and workflows.

The Role of Protease-Activated Receptor 2 (PAR-2) in Cutaneous Neurogenic Inflammation

PAR-2 is a critical sensor in the skin that translates external and internal protease activity into cellular responses.[2] As a member of the G protein-coupled receptor family, it is activated through a unique proteolytic mechanism where serine proteases like trypsin or mast cell tryptase cleave its N-terminal domain.[8] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling.[8]

Upon activation, PAR-2 couples with G-proteins to trigger several downstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][9] This leads to the transcriptional upregulation and release of various inflammatory mediators, including cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[6][7] Furthermore, PAR-2 activation on sensory nerve endings stimulates the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), which are potent drivers of vasodilation, plasma extravasation, and mast cell degranulation—the cardinal signs of neurogenic inflammation.[1][3] This pathway is strongly implicated in the pathophysiology of inflammatory skin conditions characterized by heightened sensitivity, including atopic dermatitis, rosacea, and psoriasis.[1][2][9][10]

PAR2_Signaling_Pathway cluster_stimuli External/Internal Stimuli cluster_cellular Cellular Response (Keratinocyte / Neuron) cluster_outcome Pathophysiological Outcome Proteases Serine Proteases (e.g., Tryptase, Kallikreins) PAR2 PAR-2 Receptor Proteases->PAR2 activates G_Protein G-Protein Activation PAR2->G_Protein Signaling MAPK / NF-κB Pathways G_Protein->Signaling Gene_Transcription Gene Transcription Signaling->Gene_Transcription Mediators Release of Pro-inflammatory Mediators Gene_Transcription->Mediators Cytokines Cytokines (IL-6, IL-8) Mediators->Cytokines Neuropeptides Neuropeptides (CGRP, Substance P) Mediators->Neuropeptides Inflammation Neurogenic Inflammation (Itch, Redness, Edema) Cytokines->Inflammation Neuropeptides->Inflammation

Caption: The PAR-2 signaling cascade in neurogenic inflammation.

This compound: A Targeted Modulator of PAR-2

This compound is a biomimetic peptide developed to soothe sensitive and reactive skin by directly intervening in the PAR-2 inflammatory pathway.[4][6] Its primary mechanism of action is the regulation of PAR-2 activity.[6][7] By modulating the receptor, the peptide effectively dampens the downstream signaling cascade, preventing the excessive release of pro-inflammatory cytokines and neuropeptides.[7] This targeted action helps to reduce the excitability of nerve endings, raise the skin's tolerance threshold, and alleviate sensations of itching and discomfort associated with neurogenic inflammation.[6]

AH49_Mechanism_of_Action AH49 This compound PAR2 PAR-2 Receptor Activation AH49->PAR2 Regulates / Inhibits Inflammatory_Cascade Inflammatory Cascade (Cytokine & Neuropeptide Release) PAR2->Inflammatory_Cascade leads to Symptoms Symptoms of Neurogenic Inflammation (Itch, Redness) Inflammatory_Cascade->Symptoms causes

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy Data

In vitro studies utilizing human cell models have provided quantitative evidence of this compound's ability to suppress key inflammatory markers.

Reduction of Pro-inflammatory Cytokines

A key study evaluated the peptide's effect on cytokine release from primary human epidermal keratinocytes stimulated by a PAR-2 agonist. The results demonstrated a significant and dose-dependent reduction in the secretion of IL-6 and IL-8, two central mediators in skin inflammation.[7]

Parameter MeasuredCell ModelPeptide ConcentrationStimulusResultReference
IL-6 Production Primary Human Epidermal Keratinocytes0.5 mg/mL50 µM PAR-2 Agonist69.6% Decrease [7]
IL-8 Production Primary Human Epidermal Keratinocytes0.5 mg/mL50 µM PAR-2 Agonist71.5% Decrease [7]
Skin Barrier and Cicatrization Functions

Further in vitro testing has shown that this compound also supports skin integrity and repair. In a scratch assay performed on a keratinocyte monolayer, the peptide promoted cell proliferation, indicating a positive effect on cicatrization (wound healing).[7] Additional studies on reconstructed epidermis models demonstrated that a 4% solution of the peptide could reduce the inflammatory response to common cosmetic allergens, suggesting it helps to restore and maintain the skin's barrier function.[7]

Experimental Methodologies

The following protocols outline the methods used to obtain the preclinical data on this compound's efficacy.

In Vitro Cytokine Production Assay

This assay quantifies the ability of this compound to inhibit the release of inflammatory cytokines from skin cells.

  • Cell Culture: Primary human epidermal keratinocytes (HEK) are cultured to confluence in appropriate media.

  • Treatment: Cells are pre-incubated for a specified period with either a vehicle control or increasing concentrations of this compound solution (e.g., up to 0.5 mg/mL).[7]

  • Stimulation: The inflammatory response is induced by adding a PAR-2 agonist (e.g., 50 µM) to the culture media.[7]

  • Incubation: Cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentrations of IL-6 and IL-8 in the supernatant are determined using a quantitative sandwich enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[7]

  • Analysis: The percentage reduction in cytokine levels in the peptide-treated groups is calculated relative to the stimulated vehicle control.

Experimental_Workflow A 1. Culture Primary Human Epidermal Keratinocytes B 2. Pre-incubate cells with Vehicle or this compound A->B C 3. Stimulate with 50 µM PAR-2 Agonist B->C D 4. Incubate for 24 hours C->D E 5. Collect Culture Supernatant D->E F 6. Perform IL-6 / IL-8 ELISA E->F G 7. Analyze Data & Calculate % Inhibition F->G

Caption: Experimental workflow for the in vitro cytokine assay.

In Vitro Cicatrization (Scratch) Assay

This method assesses the effect of a substance on cell migration and proliferation, key processes in wound healing.

  • Cell Culture: A confluent monolayer of primary human epidermal keratinocytes is prepared in a culture plate.

  • Injury Induction: A sterile pipette tip is used to create a uniform "scratch" or cell-free area through the monolayer.[7]

  • Treatment: The cells are washed to remove debris, and fresh media containing either a vehicle control or this compound is added.

  • Monitoring: The closure of the scratch is monitored and photographed at regular time intervals (e.g., 0, 12, 24 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time. Cell proliferation can also be assessed at the end of the experiment using assays that measure metabolic activity or DNA synthesis, such as the enzymatic conversion of non-fluorescent calcein.[7]

Conclusion and Developmental Implications

This compound presents a highly targeted approach to managing neurogenic inflammation and skin sensitivity. By specifically regulating the PAR-2 signaling pathway, it addresses a fundamental mechanism underlying the symptoms of irritation, itching, and redness. The quantitative in vitro data demonstrates a potent anti-inflammatory effect through the significant reduction of key cytokines IL-6 and IL-8.[7] Its additional benefits in promoting skin repair and enhancing barrier function make it a valuable active ingredient for dermo-cosmetic and therapeutic formulations aimed at sensitive skin conditions, including rosacea and eczema, as well as for post-procedure applications to calm the skin and accelerate recovery.[4][6] For drug development professionals, this compound serves as a compelling example of a peptide-based PAR-2 modulator with clear therapeutic potential for a range of inflammatory dermatological disorders.

References

The Unsung Hero of Skin Resilience: A Technical Guide to Acetyl Hexapeptide-49's Role in Skin Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-49, a synthetic neuro-calming peptide, has emerged as a pivotal ingredient in advanced skincare formulations, particularly those targeting sensitive, reactive, and compromised skin.[1][2] Unlike peptides primarily focused on anti-aging through collagen synthesis, this compound operates at the intersection of neurogenic inflammation and epidermal integrity.[1] This biomimetic peptide is engineered to soothe discomfort, reduce redness, and fortify the skin's natural defenses, thereby playing a critical role in the restoration and maintenance of a healthy skin barrier.[1][3] Its mechanism involves the modulation of key inflammatory pathways, leading to a cascade of benefits that enhance skin resilience and comfort.[3][4] This guide provides an in-depth technical overview of this compound, summarizing the quantitative data, detailing experimental protocols, and visualizing the core mechanisms and workflows.

Core Mechanism of Action: Modulation of the PAR-2 Pathway

The primary mechanism of action for this compound is the regulation of Protease-Activated Receptor 2 (PAR-2), a key receptor involved in inflammatory responses.[3][4] PAR-2 is predominantly found in the stratum granulosum layer of epidermal keratinocytes.[4] Activation of this receptor triggers a signaling cascade that leads to the release of pro-inflammatory mediators, contributing to neurogenic inflammation, itching, and a compromised skin barrier.[4][5][6]

This compound effectively downregulates the activity of the PAR-2 receptor, thereby mitigating the inflammatory cascade.[3][5][7] This leads to a significant reduction in the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[5][7] By calming this inflammatory response at its source, this compound helps to soothe the skin, alleviate sensations of itching and discomfort, and reduce visible redness.[1][4][6]

cluster_0 External Stressors (UV, Allergens, Mechanical) cluster_1 Keratinocyte cluster_2 Intervention cluster_3 Physiological Response Stressors Stressors PAR2 PAR-2 Receptor Stressors->PAR2 Activates Inflammatory_Cascade Inflammatory Cascade PAR2->Inflammatory_Cascade Initiates Cytokines Release of IL-6 & IL-8 Inflammatory_Cascade->Cytokines Inflammation Neurogenic Inflammation Itch Sensation Cytokines->Inflammation AH49 This compound AH49->PAR2 Inhibits Activity Barrier_Dysfunction Skin Barrier Dysfunction Inflammation->Barrier_Dysfunction

Figure 1: Signaling pathway of this compound in modulating PAR-2.

Enhancement of Skin Barrier Function

Beyond its anti-inflammatory effects, this compound directly contributes to the health and integrity of the skin barrier through several mechanisms:

  • Restoration and Repair: The peptide promotes the proliferation and differentiation of keratinocytes, the primary cells of the epidermis.[4][8][9] This action is crucial for the re-epithelialization and repair of damaged skin, helping to restore tissue integrity.[4][6]

  • Improved Hydration: Clinical and in vitro data demonstrate that this compound enhances skin hydration and reduces transepidermal water loss (TEWL).[4][5][8] By strengthening the barrier, it helps to lock in moisture, leading to smoother, more supple skin.[8][10]

  • Increased Resilience: By normalizing the skin's sensitivity threshold, this compound makes the skin more resilient to environmental stressors such as UV radiation and cosmetic allergens.[1][3][4] It also exhibits a photoprotective effect, further safeguarding skin cells from damage.[5][11]

Quantitative Efficacy Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterTest SystemConcentrationResultSource(s)
PAR-2 Activity Human Epidermal KeratinocytesNot DisclosedUp to 80% reduction[5][7]
IL-6 Production Human Epidermal Keratinocytes0.5 mg/mL69.6% decrease[5][7][12]
IL-8 Production Human Epidermal Keratinocytes0.5 mg/mL71.5% decrease[5][7][12]
IL-8 Expression (in response to allergens) Reconstructed Epidermis Model4% Solution58.2% reduction[12]
Cell Viability (post-UV exposure) In Vitro ModelNot Disclosed105.9% increase[7]

Table 2: Clinical Efficacy of this compound

ParameterDurationResultSource(s)
Skin Hydration 1 Week34% increase[4]
Skin Hydration 4 Weeks39.2% increase[7]

Detailed Experimental Protocols

In Vitro Cytokine Production Assay (ELISA)

This protocol outlines the methodology to assess the anti-inflammatory effect of this compound by measuring the inhibition of PAR-2 agonist-induced cytokine release in keratinocytes.

  • Cell Culture: Primary human epidermal keratinocytes are cultured in a suitable medium until they reach a desired confluency.

  • Treatment: The keratinocytes are incubated with either a vehicle control or increasing concentrations of an this compound solution (e.g., up to 0.5 mg/mL).[12]

  • Induction of Inflammation: Following the pre-incubation period, the cells are exposed to a PAR-2 agonist (e.g., 50 μM) to stimulate an inflammatory response.[12]

  • Sample Collection: After a specified incubation time, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of IL-6 and IL-8 in the supernatant are determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The percentage reduction in cytokine production in the this compound-treated groups is calculated relative to the PAR-2 agonist-only control group.

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Analysis Culture Culture Human Epidermal Keratinocytes Incubate Incubate with Vehicle or This compound Culture->Incubate Expose Expose to PAR-2 Agonist Incubate->Expose Collect Collect Supernatant Expose->Collect ELISA Quantify IL-6 & IL-8 via ELISA Collect->ELISA Analyze Calculate % Inhibition ELISA->Analyze

Figure 2: Workflow for in vitro cytokine production assay.
In Vitro Keratinocyte Proliferation and Differentiation Assay

This protocol provides a general framework for evaluating the effect of this compound on the restorative functions of keratinocytes.

  • Cell Culture: Human primary keratinocytes are grown in a defined keratinocyte medium supplemented with growth factors until confluent.[13]

  • Inducing Differentiation (Calcium Switch): To induce differentiation, the low-calcium proliferation medium is replaced with a medium containing a higher calcium concentration (e.g., >0.1 mM).[14][15]

  • Treatment: Test groups are treated with this compound at various concentrations.

  • Proliferation Assessment (Scratch Assay):

    • A "scratch" or cell-free area is created in a confluent monolayer of keratinocytes.[12]

    • The rate of closure of this gap is monitored over time through microscopy, comparing treated and untreated cells.

  • Differentiation Assessment:

    • Morphological Analysis: Changes in cell morphology indicative of differentiation are observed via phase-contrast microscopy.

    • Marker Expression: The expression of differentiation markers (e.g., keratin 1, keratin 10, involucrin, filaggrin) is quantified using techniques such as immunofluorescence staining or Western blotting.[14][16]

cluster_0 Cell Culture cluster_1 Experimental Arms cluster_2 Treatment cluster_3 Analysis Seed Culture Keratinocytes to Confluency Proliferation Proliferation Assay (Scratch Test) Seed->Proliferation Differentiation Differentiation Assay (Calcium Switch) Seed->Differentiation Treat_P Treat with This compound Proliferation->Treat_P Treat_D Treat with This compound Differentiation->Treat_D Analyze_P Monitor Wound Closure Treat_P->Analyze_P Analyze_D Assess Differentiation Markers (e.g., Immunofluorescence) Treat_D->Analyze_D

Figure 3: Workflow for keratinocyte proliferation and differentiation assays.
Clinical Measurement of Skin Hydration and Transepidermal Water Loss (TEWL)

This protocol describes the in vivo assessment of this compound's effect on skin barrier function.

  • Subject Recruitment: A panel of volunteers, often with sensitive or dry skin, is recruited for the study.[12]

  • Acclimatization: Before measurements, subjects are required to acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes to ensure stable skin conditions.[17][18]

  • Baseline Measurements: Baseline readings of skin hydration and TEWL are taken from designated test areas on the skin (e.g., forearm) before product application.

  • Product Application: A formulation containing a specific concentration of this compound is applied to the designated test area. A control area is treated with a vehicle/placebo.

  • Follow-up Measurements: Measurements are repeated at specified time points (e.g., after 1 week, 4 weeks) under the same controlled environmental conditions.[12]

  • Instrumentation:

    • Skin Hydration: Measured using a Corneometer®, which assesses the electrical capacitance of the skin surface.

    • TEWL: Measured using a Tewameter®, which quantifies the rate of water vapor evaporating from the skin.[19]

  • Data Analysis: Changes in hydration and TEWL from baseline are calculated for both the treated and control sites and statistically analyzed to determine the significance of the peptide's effect.

cluster_0 Pre-Measurement cluster_1 Measurement Protocol cluster_2 Analysis Recruit Recruit Subjects Acclimatize Acclimatize to Controlled Environment (20-30 min) Recruit->Acclimatize Baseline Take Baseline Measurements (Hydration & TEWL) Acclimatize->Baseline Apply Apply Test & Control Formulations Baseline->Apply FollowUp Repeat Measurements at Defined Timepoints Apply->FollowUp Analyze Calculate Changes from Baseline & Perform Statistical Analysis FollowUp->Analyze

Figure 4: Workflow for clinical measurement of skin hydration and TEWL.

Conclusion

This compound is a multifaceted peptide that plays a crucial role in fortifying the skin barrier. By downregulating the PAR-2 inflammatory pathway, it effectively reduces neurogenic inflammation and soothes sensitive skin. Concurrently, it actively participates in the skin's natural repair processes by promoting keratinocyte proliferation and differentiation, leading to improved barrier integrity, enhanced hydration, and reduced transepidermal water loss. The robust in vitro and clinical data underscore its efficacy, making this compound an indispensable active ingredient for the development of advanced therapeutic skincare aimed at restoring skin homeostasis and resilience.

References

Acetyl Hexapeptide-49: A Deep Dive into its Discovery, Mechanism, and Scientific Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-49 is a synthetic peptide that has emerged as a significant ingredient in dermocosmetics, particularly for sensitive and compromised skin. This technical guide provides an in-depth exploration of its discovery, history, and mechanism of action. It details the scientific evidence supporting its efficacy in modulating neurogenic inflammation and restoring the skin barrier. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers and professionals in drug development and skin care science.

Discovery and History

This compound, a synthetic peptide composed of six amino acids, was developed to address the challenges of sensitive and reactive skin. Its journey into skincare began with the growing interest in peptides for their specific and potent biological activities.[1] The development of this compound was driven by the need for a molecule that could effectively soothe the discomfort associated with skin sensitivity, such as stinging, itching, and redness.

The synthesis of this compound involves the acetylation of its parent hexapeptide. This chemical modification, the addition of an acetyl group, is a common strategy in peptide chemistry to enhance the molecule's stability and improve its penetration into the skin, thereby increasing its bioavailability and efficacy in topical formulations.[1]

While the specific timeline and the individual researchers behind its initial synthesis are not extensively documented in publicly available scientific literature, the commercialization of this compound has been led by the company Lipotec, now a part of Lubrizol. They market the peptide under the trade name Delisens™ peptide solution .[2][3] Patents related to compositions containing acetyl hexapeptides for mitigating skin irritation further establish its development within the cosmetic science industry.[4]

Mechanism of Action: Modulation of PAR-2 Signaling

The primary mechanism of action of this compound lies in its ability to modulate the activity of Protease-Activated Receptor 2 (PAR-2) .[5][6][7] PAR-2 is a G-protein coupled receptor found in various cells, including keratinocytes in the stratum granulosum of the epidermis.[5]

Activation of PAR-2 by endogenous proteases, such as trypsin and tryptase, triggers a signaling cascade that leads to the release of pro-inflammatory mediators, including cytokines and chemokines. This process is a key driver of neurogenic inflammation, which manifests as redness, itching, and a burning sensation.[8]

This compound acts as a PAR-2 antagonist, effectively down-regulating its activity.[3] By inhibiting the PAR-2 signaling pathway, the peptide helps to:

  • Reduce Neurogenic Inflammation: It attenuates the release of inflammatory mediators, thereby calming the skin and reducing sensations of discomfort.[2][3]

  • Soothe Sensitive Skin: It helps to normalize the skin's tolerance threshold to environmental stressors.[7]

  • Restore Skin Barrier Function: By mitigating inflammation, it supports the recovery of the skin's natural barrier, which is often compromised in sensitive skin conditions.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the PAR-2 signaling pathway.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2_inactive PAR-2 (Inactive) Protease->PAR2_inactive Activates Acetyl_Hexapeptide_49 Acetyl Hexapeptide-49 Acetyl_Hexapeptide_49->PAR2_inactive Inhibits PAR2_active PAR-2 (Active) PAR2_inactive->PAR2_active G_Protein Gq/11 PAR2_active->G_Protein Activates PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC Inflammation Pro-inflammatory Mediator Release Ca_Release->Inflammation PKC->Inflammation

Caption: this compound inhibits PAR-2 activation, preventing downstream inflammatory signaling.

Quantitative Data

The following table summarizes the key quantitative data from studies on this compound, primarily from the commercial literature for Delisens™.

ParameterResultStudy TypeSource
Hydration Improvement 34% increase in skin hydrationIn-vivo, 20 female volunteers with sensitive skin, 1 week application of a cream with 2% Delisens™Lipotec
Reduction in Stinging Sensation 30% reduction in stinging sensationIn-vivo, 21 female volunteers, 15 minutes after application of a cream with 5% Delisens™ and induction of stinging with lactic acidLipotec
Reduction in Itching Sensation Statistically significant reduction in itching intensityIn-vivo, 20 volunteers with sensitive skin, 7 days of application of a cream with 2% Delisens™Lipotec

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a general workflow for the synthesis of an acetylated and amidated hexapeptide.

SPPS_Workflow Start Start Resin_Swelling 1. Resin Swelling (e.g., Rink Amide resin in DMF) Start->Resin_Swelling Fmoc_Deprotection_1 2. Fmoc Deprotection (Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Fmoc_Deprotection_1->Amino_Acid_Coupling Wash_1 4. Washing (DMF, DCM) Amino_Acid_Coupling->Wash_1 Repeat_Cycle Repeat steps 2-4 for each amino acid Wash_1->Repeat_Cycle Fmoc_Deprotection_Final 5. Final Fmoc Deprotection Repeat_Cycle->Fmoc_Deprotection_Final Acetylation 6. N-terminal Acetylation (Acetic anhydride, DIEA) Fmoc_Deprotection_Final->Acetylation Wash_2 7. Washing (DMF, DCM, Methanol) Acetylation->Wash_2 Cleavage 8. Cleavage from Resin (TFA cocktail) Wash_2->Cleavage Precipitation 9. Precipitation (Cold diethyl ether) Cleavage->Precipitation Purification 10. Purification (RP-HPLC) Precipitation->Purification Characterization 11. Characterization (Mass Spectrometry) Purification->Characterization End End Characterization->End

Caption: A typical workflow for solid-phase synthesis of an acetylated peptide amide.

Detailed Steps:

  • Resin Preparation: A Rink Amide resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group, is coupled to the resin.

  • Deprotection: The Fmoc group is removed using a piperidine solution to expose the free amine for the next coupling step.

  • Iterative Coupling and Deprotection: Steps 2 and 3 are repeated for each amino acid in the hexapeptide sequence.

  • N-terminal Acetylation: After the final amino acid is coupled and deprotected, the N-terminus is acetylated using acetic anhydride and a base like diisopropylethylamine (DIEA).

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

In-Vitro PAR-2 Inhibition Assay (Calcium Flux)

This protocol describes a method to assess the ability of this compound to inhibit PAR-2 activation in a cell-based assay.

PAR2_Inhibition_Assay Start Start Cell_Culture 1. Cell Culture (e.g., Keratinocytes expressing PAR-2) Start->Cell_Culture Dye_Loading 2. Calcium Indicator Dye Loading (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Incubation 3. Incubation with this compound Dye_Loading->Incubation Stimulation 4. Stimulation with PAR-2 Agonist (e.g., Trypsin or SLIGKV-NH2) Incubation->Stimulation Measurement 5. Measurement of Intracellular Calcium (Fluorescence plate reader) Stimulation->Measurement Data_Analysis 6. Data Analysis (Comparison of calcium flux with and without peptide) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in-vitro assay to measure PAR-2 inhibition via calcium flux.

Detailed Steps:

  • Cell Culture: Human keratinocytes or other cells endogenously expressing PAR-2 are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: The cells are then stimulated with a known PAR-2 agonist (e.g., trypsin or the synthetic peptide SLIGKV-NH2).

  • Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the calcium flux in peptide-treated cells to that in untreated control cells.

Conclusion

This compound represents a targeted approach to skincare for sensitive and reactive skin, with a well-defined mechanism of action centered on the modulation of the PAR-2 receptor. While the detailed discovery and academic research history are not as extensively documented as for some pharmaceutical compounds, the available data from its commercial developer, Lipotec (Lubrizol), provides a strong foundation for its efficacy in reducing neurogenic inflammation and improving skin barrier function. The representative experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and similar peptides. Further independent, peer-reviewed research would be beneficial to expand upon the existing knowledge and to further elucidate the full therapeutic potential of this compound in dermatology and cosmetic science.

References

Unraveling the Molecular Mechanisms of Acetyl Hexapeptide-49: A Technical Guide to its Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Anti-Inflammatory and Neurosensory Attenuating Pathways of a Novel Neuropeptide

This technical guide provides an in-depth analysis of the molecular signaling pathways modulated by Acetyl hexapeptide-49, a synthetic peptide with significant potential in dermatological and therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action.

Core Mechanism: Modulation of the Protease-Activated Receptor 2 (PAR-2) Signaling Cascade

This compound exerts its primary anti-inflammatory and soothing effects by modulating the activity of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor (GPCR) highly expressed in keratinocytes and immune cells.[1] Activation of PAR-2 by various endogenous and exogenous proteases triggers a signaling cascade that leads to neurogenic inflammation, itching, and a reduction in the skin's barrier function. This compound acts as a modulator of this pathway, mitigating the downstream inflammatory response.

The canonical PAR-2 signaling pathway in keratinocytes is initiated by the binding of an activating protease, which cleaves the N-terminal domain of the receptor, exposing a tethered ligand that self-activates the receptor. This activation predominantly couples to the Gαq/11 subunit of the heterotrimeric G-protein.

The subsequent downstream signaling cascade proceeds as follows:

  • Gαq/11 Activation: Upon PAR-2 activation, the Gαq/11 subunit is activated and, in turn, activates Phospholipase C (PLC).

  • PLC-Mediated Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC).

  • NF-κB Activation: Activated PKC is a key upstream kinase that initiates a phosphorylation cascade, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the transcription factor Nuclear Factor-kappa B (NF-κB) to translocate to the nucleus.

  • Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the transcription and subsequent release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8).

This compound intervenes in this pathway by diminishing the activity of PAR-2, thereby reducing the activation of the downstream signaling cascade and suppressing the production of these inflammatory mediators.

dot

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibition Protease Protease PAR2 PAR-2 Protease->PAR2 Activates Gaq Gαq/11 PAR2->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB ProInflammatory Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->ProInflammatory Induces Transcription AH49 Acetyl Hexapeptide-49 AH49->PAR2 Inhibits

Caption: PAR-2 Signaling Cascade and Inhibition by this compound.

Attenuation of Neurogenic Inflammation: The CGRP and TRPV1 Connection

Beyond the direct cytokine-mediated inflammation, PAR-2 activation is also implicated in neurogenic inflammation through the release of Calcitonin Gene-Related Peptide (CGRP). CGRP is a neuropeptide that contributes to vasodilation and sensitizes nociceptors, exacerbating the perception of irritation and pain.

The activation of PAR-2 on keratinocytes can lead to the release of mediators that subsequently stimulate sensory nerve endings to release CGRP. Furthermore, there is a crosstalk between the PAR-2 pathway and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in the perception of heat and pain. PAR-2 activation can sensitize TRPV1, lowering the threshold for its activation and thereby increasing neuronal excitability and the sensation of discomfort.

This compound, by inhibiting the initial PAR-2 activation, indirectly suppresses the release of CGRP and reduces the sensitization of TRPV1, contributing to its neurosensory soothing effects.[2]

dot

Neurogenic_Inflammation_Pathway cluster_keratinocyte Keratinocyte cluster_neuron Sensory Neuron cluster_inhibition PAR2 PAR-2 Mediators Inflammatory Mediators PAR2->Mediators Activation leads to TRPV1 TRPV1 PAR2->TRPV1 Sensitizes NerveEnding Nerve Ending Mediators->NerveEnding Stimulates CGRP CGRP Release NerveEnding->CGRP Releases TRPV1->NerveEnding Increases Excitability AH49 Acetyl Hexapeptide-49 AH49->PAR2 Inhibits

Caption: this compound's role in attenuating neurogenic inflammation.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro studies on the efficacy of this compound in inhibiting the release of pro-inflammatory cytokines.

Cell TypeStimulusThis compound ConcentrationAnalytePercent InhibitionReference
Human Epidermal KeratinocytesPAR-2 Agonist (50 µM)0.5 mg/mLIL-669.6%[2]
Human Epidermal KeratinocytesPAR-2 Agonist (50 µM)0.5 mg/mLIL-871.5%[2]
Reconstructed Epidermis ModelCosmetic Allergens4% solutionIL-858.2%[2]

Experimental Protocols

In Vitro PAR-2 Agonist-Induced Inflammation in Human Epidermal Keratinocytes

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (IL-6 and IL-8) in human epidermal keratinocytes stimulated with a PAR-2 agonist.

Methodology:

  • Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate keratinocyte growth medium until they reach 80-90% confluency.

  • Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control. The cells are pre-incubated for a specified period (e.g., 1-2 hours).

  • Stimulation: A PAR-2 agonist (e.g., SLIGKV-NH2 or trypsin) is added to the culture medium at a final concentration of 50 µM to induce an inflammatory response. A negative control group without the PAR-2 agonist is also included.

  • Incubation: The cells are incubated for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

  • Supernatant Collection: Following incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • Cytokine Quantification: The concentrations of IL-6 and IL-8 in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

dot

Experimental_Workflow_Keratinocytes Start Start Culture Culture Human Epidermal Keratinocytes Start->Culture PreIncubate Pre-incubate with This compound Culture->PreIncubate Stimulate Stimulate with PAR-2 Agonist PreIncubate->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify IL-6 and IL-8 (ELISA) Collect->ELISA End End ELISA->End

Caption: Workflow for assessing anti-inflammatory effects in keratinocytes.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8

Objective: To quantify the concentration of IL-6 and IL-8 in cell culture supernatants.

Methodology (General Protocol):

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for either human IL-6 or IL-8 and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Sample and Standard Incubation: The plate is washed again, and then standards of known IL-6 or IL-8 concentrations and the collected cell culture supernatants are added to the wells. The plate is incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: After another wash step, a biotinylated detection antibody specific for IL-6 or IL-8 is added to each well and incubated for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: The plate is washed, and Streptavidin-Horseradish Peroxidase (HRP) conjugate is added to each well and incubated for 30 minutes at room temperature.

  • Substrate Addition and Color Development: Following a final wash, a substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development in proportion to the amount of bound cytokine.

  • Reaction Stoppage and Absorbance Reading: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4), and the absorbance of each well is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of IL-6 and IL-8 in the samples are then determined by interpolating their absorbance values on the standard curve.

Conclusion

This compound demonstrates a clear and targeted mechanism of action centered on the modulation of the PAR-2 signaling pathway. By inhibiting PAR-2 activity, it effectively reduces the downstream cascade that leads to the production of pro-inflammatory cytokines and the release of neuropeptides involved in neurogenic inflammation. This dual action on both inflammatory and sensory pathways underscores its potential as a valuable active ingredient for applications aimed at soothing sensitive and reactive skin, as well as in the development of therapies for inflammatory skin conditions. Further research into the precise molecular interactions and the full spectrum of its downstream effects will continue to elucidate the therapeutic promise of this novel hexapeptide.

References

Acetyl Hexapeptide-49: A Deep Dive into its Application for Sensitive Skin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sensitive skin, a condition characterized by subjective sensations of stinging, burning, and itching, often accompanied by erythema, presents a significant challenge in dermatological science and cosmetic formulation. The underlying pathophysiology frequently involves a lowered threshold of sensory nerve activation and a compromised skin barrier, leading to an exaggerated response to external stimuli. In recent years, neuropeptides have emerged as a promising class of active ingredients capable of modulating neurogenic inflammation and restoring skin homeostasis. Among these, Acetyl Hexapeptide-49 has garnered considerable attention for its potent soothing and barrier-restoring properties. This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanism of action, efficacy data, and the experimental protocols used to substantiate its effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of advanced skincare solutions for sensitive skin.

Mechanism of Action: Targeting Neurogenic Inflammation

This compound exerts its primary effects by modulating the activity of the Proteinase-Activated Receptor 2 (PAR-2). PAR-2 is a G-protein coupled receptor predominantly found on keratinocytes in the stratum granulosum, as well as on sensory neurons and mast cells.[1][2] Activation of PAR-2 by endogenous proteases, such as trypsin and mast cell tryptase, or exogenous irritants, triggers a signaling cascade that leads to the release of pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Calcitonin Gene-Related Peptide (CGRP).[3] This cascade is a key driver of the neurogenic inflammation and unpleasant sensations characteristic of sensitive skin.

This compound acts as a PAR-2 antagonist, effectively downregulating this inflammatory cascade. By inhibiting PAR-2 activation, the peptide reduces the release of inflammatory cytokines and neuropeptides, thereby calming the skin, reducing redness, and alleviating sensations of itching and discomfort.[1][2]

Below is a diagram illustrating the signaling pathway of PAR-2 and the inhibitory action of this compound.

PAR2_Signaling_Pathway cluster_0 External Stimuli / Proteases cluster_1 Keratinocyte cluster_2 Inflammatory Response Stimuli Irritants / Allergens (e.g., Trypsin) PAR2 PAR-2 Receptor Stimuli->PAR2 Activates G_Protein G-Protein Activation PAR2->G_Protein Activates Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Cytokine_Release Release of IL-6 & IL-8 Signaling_Cascade->Cytokine_Release Inflammation Neurogenic Inflammation (Itching, Redness) Cytokine_Release->Inflammation Leads to Acetyl_Hexapeptide_49 This compound Acetyl_Hexapeptide_49->PAR2 Inhibits

PAR-2 Signaling Pathway and Inhibition by this compound

Quantitative Efficacy Data

Several in vitro and in vivo studies have provided quantitative data supporting the efficacy of this compound in mitigating the signs and symptoms of sensitive skin. The following tables summarize the key findings from these studies.

Table 1: In Vitro Efficacy of this compound on Inflammatory Markers

ParameterTest SystemPeptide ConcentrationResultReference
IL-6 ProductionPrimary Human Epidermal Keratinocytes (PAR-2 agonist-stimulated)0.5 mg/mL69.6% decrease[3]
IL-8 ProductionPrimary Human Epidermal Keratinocytes (PAR-2 agonist-stimulated)0.5 mg/mL71.5% decrease[3]
IL-8 ExpressionReconstructed Human Epidermis (allergen-exposed)4% solution58.2% decrease[3]
PAR-2 ActivityNot SpecifiedNot SpecifiedUp to 80% reduction[2]

Table 2: Clinical Efficacy of this compound on Sensitive Skin Parameters

ParameterNumber of VolunteersPeptide ConcentrationDurationResultReference
Stinging Sensation25 (with lactic acid stinging susceptibility)2% cream1 hour post-applicationImprovement in stinging sensation[3]
Skin Moisturization (Corneometry)202% cream4 weeksSignificant increase in skin hydration compared to vehicle[3]
Skin Dryness, Scaling, Smoothness, Softness, Suppleness202% cream4 weeksSkin appeared less dry and scaly, smoother, softer, and more supple[3]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments cited in the evaluation of this compound.

In Vitro PAR-2 Agonist-Induced Cytokine Release in Keratinocytes

This assay evaluates the ability of this compound to inhibit the release of pro-inflammatory cytokines from keratinocytes stimulated with a PAR-2 agonist.

1. Cell Culture:

  • Primary Human Epidermal Keratinocytes (PHEKs) are cultured in appropriate keratinocyte growth medium.
  • Cells are seeded in 24-well plates and grown to approximately 80% confluency.

2. Treatment:

  • The culture medium is replaced with a fresh medium containing various concentrations of this compound or a vehicle control.
  • Cells are pre-incubated for a specified period (e.g., 2 hours).
  • A PAR-2 agonist (e.g., SLIGKV-NH2) is added to the wells (excluding the negative control) at a final concentration known to elicit a robust inflammatory response (e.g., 100 µM).
  • The cells are incubated for a further period (e.g., 24 hours).

3. Cytokine Measurement:

  • The cell culture supernatant is collected and centrifuged to remove cellular debris.
  • The concentrations of IL-6 and IL-8 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • The percentage inhibition of cytokine release by this compound is calculated relative to the vehicle-treated, PAR-2 agonist-stimulated control.

The following diagram illustrates the workflow for this in vitro experiment.

In_Vitro_Workflow Cell_Culture 1. Culture Primary Human Epidermal Keratinocytes Pre_Incubation 2. Pre-incubate with This compound Cell_Culture->Pre_Incubation Stimulation 3. Stimulate with PAR-2 Agonist Pre_Incubation->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection ELISA 6. Measure IL-6 & IL-8 levels by ELISA Supernatant_Collection->ELISA Data_Analysis 7. Analyze Data and Calculate % Inhibition ELISA->Data_Analysis

In Vitro Cytokine Release Assay Workflow
Clinical Assessment of Stinging Sensation (Lactic Acid Stinging Test)

This clinical test is designed to identify individuals with sensitive skin and to evaluate the soothing efficacy of a topical product.[4][5][6]

1. Subject Recruitment:

  • A panel of volunteers with self-perceived sensitive skin is recruited.
  • Subjects are screened for their reactivity to lactic acid. A 10% lactic acid solution is applied to the nasolabial fold, and individuals who experience a moderate to severe stinging sensation are selected for the study.[5]

2. Product Application:

  • The test is conducted in a controlled environment with stable temperature and humidity.
  • A baseline stinging score is established by applying a 10% lactic acid solution to the nasolabial fold and having the subject rate the intensity of the sensation on a standardized scale (e.g., 0-3 or 0-10) at specific time points (e.g., 2.5 and 5 minutes).[5]
  • The test product containing this compound is then applied to the same area.
  • After a defined period (e.g., 1 hour), the lactic acid challenge is repeated.

3. Efficacy Evaluation:

  • The subjects again rate the intensity of the stinging sensation at the same time points.
  • The soothing effect is determined by the reduction in the stinging score after product application compared to the baseline score.

In Vivo Assessment of Skin Barrier Function (Transepidermal Water Loss - TEWL)

TEWL is a non-invasive method to measure the integrity of the skin's barrier function. A lower TEWL value indicates a healthier, more intact barrier.[7][8][9]

1. Acclimatization:

  • Subjects are acclimated to a room with controlled temperature (e.g., 20-22°C) and humidity (e.g., 40-60%) for at least 20-30 minutes before measurements are taken.[7]

2. Measurement:

  • A Tewameter® or a similar evaporimeter is used to measure the rate of water evaporation from the skin's surface.
  • The probe of the instrument is placed gently on the skin of the test area (e.g., the volar forearm).
  • Multiple readings are taken at each site to ensure accuracy and consistency.

3. Study Design:

  • Baseline TEWL measurements are taken before the application of any product.
  • The test product containing this compound and a vehicle control are applied to designated areas on the subjects' skin.
  • TEWL measurements are repeated at specified time points (e.g., after 1, 2, and 4 weeks of regular product use) to assess the long-term effects on skin barrier function.

4. Data Analysis:

  • Changes in TEWL values over time are compared between the active and vehicle-treated sites to determine the statistical significance of the barrier-strengthening effect.

The logical relationship between this compound's mechanism and its benefits for sensitive skin is depicted below.

Logical_Relationship cluster_0 Mechanism of Action cluster_1 Primary Effects cluster_2 Clinical Benefits for Sensitive Skin AH49 This compound PAR2_Inhibition Inhibition of PAR-2 Receptor AH49->PAR2_Inhibition Barrier_Repair Skin Barrier Function Improvement AH49->Barrier_Repair Cytokine_Reduction Reduced IL-6 & IL-8 Release PAR2_Inhibition->Cytokine_Reduction Neurogenic_Inflammation_Reduction Decreased Neurogenic Inflammation Cytokine_Reduction->Neurogenic_Inflammation_Reduction Soothing Soothing Effect (Reduced Stinging & Itching) Neurogenic_Inflammation_Reduction->Soothing Anti_Redness Anti-Redness Neurogenic_Inflammation_Reduction->Anti_Redness Hydration Improved Hydration Barrier_Repair->Hydration

Logical Flow of this compound's Benefits for Sensitive Skin

Safety and Toxicological Profile

This compound is generally considered to be safe and well-tolerated for topical use. Toxicological studies have shown good skin compatibility, with no signs of ocular irritation or skin sensitization.[10] It is non-irritating and non-sensitizing, making it suitable for daily and long-term use in individuals with sensitive or reactive skin.[10]

Conclusion

This compound represents a significant advancement in the targeted treatment of sensitive skin. Its well-defined mechanism of action, centered on the inhibition of the PAR-2 receptor, provides a solid scientific basis for its efficacy in reducing neurogenic inflammation. The available quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to soothe irritation, reduce redness, and improve skin barrier function. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and substantiation of the benefits of this potent peptide. For researchers and drug development professionals, this compound offers a promising avenue for the creation of innovative and effective skincare solutions that address the complex needs of individuals with sensitive skin. Further research, including larger-scale clinical trials and investigations into its synergistic effects with other active ingredients, will undoubtedly continue to expand our understanding and application of this remarkable neuropeptide.

References

Acetyl Hexapeptide-49: A Deep Dive into its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl hexapeptide-49, a synthetic peptide, has emerged as a significant modulator of the skin's inflammatory response. This technical guide provides a comprehensive overview of its core anti-inflammatory properties, mechanism of action, and the experimental evidence supporting its efficacy. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in several in vitro studies. The following table summarizes the key findings, providing a clear comparison of its impact on crucial inflammatory markers.

ParameterEffectQuantitative ResultCell TypeReference
PAR-2 ActivityReductionUp to 80%Skin Mast Cells[1]
IL-6 ProductionReductionUp to 69.6%Primary Human Epidermal Keratinocytes[1][2]
IL-8 ProductionReductionUp to 71.5%Primary Human Epidermal Keratinocytes[1][2]
IL-8 Expression (allergen-induced)Reduction58.2%3D-Skin Model[2]
Cell Viability (post-UV exposure)Enhancement105.9% increaseHuman Dermal Fibroblasts[3]

Mechanism of Action: The PAR-2 Signaling Pathway

This compound exerts its primary anti-inflammatory effects by modulating the Proteinase-Activated Receptor 2 (PAR-2) signaling pathway.[1][4][5] PAR-2, a G-protein coupled receptor, is expressed in various skin cells, including keratinocytes and mast cells.[1][4] Its activation by proteases triggers a cascade of events leading to neurogenic inflammation, characterized by the release of pro-inflammatory cytokines and the sensation of itching and irritation.[4][5]

This compound acts as an antagonist to the PAR-2 receptor.[1] By inhibiting its activation, the peptide effectively down-regulates the subsequent inflammatory cascade. This leads to a significant reduction in the production and release of key pro-inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[1][2] Furthermore, it has been shown to reduce the release of Calcitonin Gene-Related Peptide (CGRP), a neuropeptide involved in pain and inflammation, following the activation of Transient Receptor Potential Vanilloid 1 (TRPV1).[2][6]

PAR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR-2 Protease->PAR2 Activates G_Protein G-Protein Activation PAR2->G_Protein Activates Signaling_Cascade Downstream Signaling (e.g., PLC, MAPK) G_Protein->Signaling_Cascade NF_kB NF-κB Activation Signaling_Cascade->NF_kB Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, IL-8) NF_kB->Cytokine_Production Inflammation Inflammation Itch, Redness Cytokine_Production->Inflammation Acetyl_Hexapeptide_49 This compound Acetyl_Hexapeptide_49->PAR2 Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_induction Inflammation Induction cluster_analysis Analysis Cell_Culture 1. Culture Primary Human Epidermal Keratinocytes Treatment 2. Pre-incubate cells with This compound or Vehicle Cell_Culture->Treatment Induction 3. Expose cells to PAR-2 Agonist Treatment->Induction Collection 4. Collect Cell Culture Supernatant Induction->Collection ELISA 5. Measure IL-6 and IL-8 concentrations using ELISA Collection->ELISA Data_Analysis 6. Calculate Percentage Reduction in Cytokines ELISA->Data_Analysis

References

Acetyl Hexapeptide-49: A Technical Guide on its Modulation of Cytokine Release in Skin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of Acetyl Hexapeptide-49, a synthetic peptide recognized for its significant anti-inflammatory and skin-soothing properties. The core focus is on its mechanism of action, specifically its ability to modulate the release of pro-inflammatory cytokines. Through the regulation of the Protease-Activated Receptor 2 (PAR-2) signaling pathway, this compound effectively downregulates key inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). This guide consolidates quantitative data from in-vitro studies, details relevant experimental protocols, and visualizes the underlying biochemical pathways and workflows. The information presented is intended to support further research and development of therapeutic and dermo-cosmetic applications for this potent neuro-calming peptide.

Introduction

This compound is a synthetic, bioactive peptide developed for applications targeting sensitive and reactive skin.[1][2] Its primary function is to mitigate the signs of neurogenic inflammation, such as redness, itching, and discomfort, by reinforcing the skin's tolerance to environmental stressors.[1][3] A key element of its efficacy lies in its ability to intervene in the inflammatory cascade at a molecular level, specifically by controlling the release of pro-inflammatory cytokines that are pivotal in various dermatological conditions. This peptide's mechanism offers a targeted approach to managing skin inflammation by calming nerve endings and restoring tissue integrity.[1][3]

Core Mechanism of Action: Regulation of PAR-2 Signaling

The principal mechanism through which this compound exerts its anti-inflammatory effects is by regulating the activity of Protease-Activated Receptor 2 (PAR-2).[3][4] PAR-2 is a G-protein coupled receptor (GPCR) predominantly found in epidermal keratinocytes.[3] It is activated by various endogenous and exogenous serine proteases, such as trypsin and mast cell tryptase.

Upon activation, PAR-2 initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB. This, in turn, upregulates the expression and release of pro-inflammatory cytokines, including IL-6 and IL-8, culminating in neurogenic inflammation, itching, and vasodilation.[4] this compound functions as a PAR-2 modulator, interfering with this activation sequence. By calming the PAR-2 pathway, it effectively reduces the subsequent release of inflammatory mediators, thereby soothing the skin and diminishing the inflammatory response.[3][4]

PAR2_Signaling_Inhibition cluster_pathway PAR-2 Inflammatory Cascade cluster_inhibitor Inhibitory Action Protease Serine Proteases (e.g., Tryptase) PAR2 PAR-2 Receptor Protease->PAR2 activates G_Protein G-Protein Signaling PAR2->G_Protein NFkB NF-κB Activation G_Protein->NFkB Cytokines IL-6 & IL-8 Production NFkB->Cytokines Inflammation Neurogenic Inflammation (Itch, Redness) Cytokines->Inflammation Peptide Acetyl Hexapeptide-49 Peptide->PAR2 Regulates

Figure 1: Inhibition of the PAR-2 signaling cascade by this compound.

Quantitative Analysis of Cytokine Release Inhibition

In-vitro studies have quantified the efficacy of this compound in reducing the production of key pro-inflammatory cytokines. The data consistently demonstrates a significant dose-dependent reduction in both IL-6 and IL-8 release following stimulation with PAR-2 agonists or common allergens.

Table 1: Summary of In-Vitro Efficacy of this compound on Cytokine Inhibition

Study Model Stimulant Peptide Concentration Cytokine % Inhibition Reference
Primary Human Epidermal Keratinocytes 50 μM PAR-2 Agonist 0.5 mg/mL IL-6 69.6% [4]
Primary Human Epidermal Keratinocytes 50 μM PAR-2 Agonist 0.5 mg/mL IL-8 71.5% [4]

| Reconstructed Epidermis Model | Allergens (Hexyl Cinnamal, Farnesol) | 4% Solution | IL-8 | 58.2% |[4] |

Key Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the effect of this compound on cytokine release.

Protocol: PAR-2 Agonist-Induced Cytokine Release in Keratinocytes

This protocol outlines the method for assessing the peptide's ability to inhibit cytokine release in a primary cell culture model.[4]

  • Cell Culture: Primary human epidermal keratinocytes are cultured under standard conditions until confluent.

  • Treatment: Cells are pre-incubated with either a vehicle control or varying concentrations of an this compound solution (e.g., 0.5 mg/mL) for a specified duration.

  • Stimulation: Following pre-incubation, the cell cultures are exposed to a 50 μM solution of a PAR-2 agonist peptide to induce an inflammatory response.

  • Sample Collection: After the stimulation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentrations of IL-6 and IL-8 in the supernatant are determined using a quantitative sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[4]

Keratinocyte_Workflow Experimental Workflow: Keratinocyte Assay node1 1. Culture Primary Human Epidermal Keratinocytes node2 2. Pre-incubate with Vehicle or this compound node1->node2 node3 3. Stimulate with 50 μM PAR-2 Agonist node2->node3 node4 4. Collect Culture Supernatant node3->node4 node5 5. Perform ELISA Assay node4->node5 node6 6. Quantify IL-6 and IL-8 Levels node5->node6

Figure 2: Workflow for assessing cytokine inhibition in keratinocytes.
Protocol: Allergen-Induced Cytokine Release in a Reconstructed Epidermis Model

This method evaluates the peptide's protective effect against allergen-induced inflammation in a 3D tissue model.[4]

  • Model Preparation: A reconstructed human epidermis model is equilibrated in an appropriate culture medium.

  • Treatment: The tissue model is topically treated with a formulation containing 4% this compound or a placebo control.

  • Stimulation: The model is exposed to known cosmetic allergens, such as hexyl cinnamal and farnesol, for 24 hours to provoke an inflammatory reaction.[4]

  • Sample Collection: The underlying culture medium is collected post-incubation.

  • Cytokine Quantification: The level of IL-8 expression in the culture medium is measured via ELISA to assess the degree of inflammation.[4]

Broader Anti-Inflammatory Mechanisms

Beyond its primary action on the PAR-2 receptor, this compound demonstrates a broader capacity to quell skin inflammation. It has been shown to inhibit inflammatory reactions triggered by the overactivation of the antimicrobial peptide LL-37, which is often implicated in inflammatory skin conditions like rosacea.[3] Furthermore, evidence suggests it can reduce the release of Calcitonin Gene-Related Peptide (CGRP) following the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, another key player in neurogenic inflammation and sensitivity.[4]

Logical_Relationships Multi-Pathway Anti-Inflammatory Action cluster_triggers Inflammatory Triggers cluster_outcomes Therapeutic Outcomes Trigger1 PAR-2 Activation Peptide This compound Trigger1->Peptide Trigger2 LL-37 Overactivation Trigger2->Peptide Trigger3 Allergen Exposure Trigger3->Peptide Trigger4 TRPV1 Activation Trigger4->Peptide Outcome1 Reduced IL-6 Release Peptide->Outcome1 Outcome2 Reduced IL-8 Release Peptide->Outcome2 Outcome3 Reduced CGRP Release Peptide->Outcome3 Outcome4 Soothed Neurogenic Inflammation Outcome1->Outcome4 Outcome2->Outcome4 Outcome3->Outcome4

Figure 3: this compound's central role in mitigating multiple inflammatory triggers.

Conclusion and Future Directions

This compound presents a well-defined mechanism for reducing skin inflammation through the modulation of the PAR-2 signaling pathway and the subsequent inhibition of IL-6 and IL-8 release. Quantitative in-vitro data robustly supports its efficacy in counteracting inflammation induced by various stimuli. Its multi-faceted approach, which also addresses irritation from pathways involving LL-37 and TRPV1, makes it a compelling active ingredient for dermo-cosmetics and potential therapeutic agents aimed at managing chronic inflammatory skin conditions such as rosacea, eczema, and generalized skin sensitivity.[3]

Future research should focus on placebo-controlled clinical trials to further validate these in-vitro findings in human subjects. Additionally, investigations into its synergistic effects with other anti-inflammatory compounds and the development of advanced delivery systems could enhance its bioavailability and overall efficacy. A deeper exploration of its interaction with the broader network of inflammatory mediators will further elucidate its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Acetyl Hexapeptide-49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl hexapeptide-49 is a synthetic peptide with the amino acid sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH. It has gained significant attention in the cosmetic and dermatological fields for its potent anti-inflammatory and skin-soothing properties.[1][2] This peptide acts as an antagonist to the Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor involved in inflammatory cascades in the skin.[3][4] By inhibiting PAR-2, this compound effectively reduces the release of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), thereby alleviating symptoms of skin sensitivity, irritation, and neurogenic inflammation.[4] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry, along with methods for its purification and characterization.

Introduction to this compound and its Mechanism of Action

This compound is a custom-designed peptide that mimics a region of the PAR-2 receptor, allowing it to act as a competitive inhibitor. PAR-2 is expressed in various skin cells, including keratinocytes and immune cells.[3][4][5][6] Its activation by endogenous proteases (e.g., trypsin, mast cell tryptase) or exogenous proteases (e.g., from allergens) triggers a signaling cascade that leads to the release of inflammatory cytokines and neuropeptides, contributing to skin inflammation, itching, and a compromised skin barrier.[3][4][5][6][7] this compound blocks the activation of PAR-2, thus preventing the downstream signaling events and providing a calming and restorative effect on the skin.

PAR-2 Signaling Pathway and Inhibition by this compound

The activation of PAR-2 by a protease cleaves the N-terminal domain of the receptor, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor itself and initiating intracellular signaling. This primarily occurs through the Gq/11 and G12/13 G-protein pathways, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of transcription factors like NF-κB and MAPK pathways (e.g., ERK1/2), leading to the transcription and release of pro-inflammatory cytokines such as IL-6 and IL-8. This compound competitively binds to the PAR-2 receptor, preventing the conformational changes required for activation by its natural ligands, thereby inhibiting this inflammatory cascade.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin, Tryptase) PAR2 PAR-2 Receptor Protease->PAR2 Activates AcHex49 This compound AcHex49->PAR2 Inhibits Gq11 Gq/11 PAR2->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) MAPK->Cytokines Upregulates NFkB->Cytokines Upregulates Inflammation Inflammation & Itch Cytokines->Inflammation

Caption: PAR-2 signaling pathway and its inhibition by this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound (Ac-Phe-Phe-Trp-Phe-His-Val-OH) is performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy. The peptide is assembled on a resin support from the C-terminus (Valine) to the N-terminus (Phenylalanine), followed by N-terminal acetylation.

Materials and Reagents
Material/Reagent Supplier Grade Notes
Rink Amide MBHA ResinVariousSynthesis Grade100-200 mesh, ~0.5 mmol/g loading
Fmoc-Val-OHVariousSynthesis Grade
Fmoc-His(Trt)-OHVariousSynthesis GradeTrityl protection for the imidazole side chain
Fmoc-Phe-OHVariousSynthesis Grade
Fmoc-Trp(Boc)-OHVariousSynthesis GradeBoc protection for the indole side chain
N,N'-Diisopropylcarbodiimide (DIC)VariousSynthesis GradeCoupling agent
Oxyma PureVariousSynthesis GradeCoupling additive
PiperidineVariousSynthesis GradeFor Fmoc deprotection
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Acetic AnhydrideVariousReagent GradeFor N-terminal acetylation
N,N-Diisopropylethylamine (DIEA)VariousReagent Grade
Trifluoroacetic acid (TFA)VariousReagent GradeFor cleavage
Triisopropylsilane (TIS)VariousReagent GradeScavenger
WaterVariousHPLC GradeScavenger
Diethyl etherVariousACS GradeFor peptide precipitation
Acetonitrile (ACN)VariousHPLC GradeFor HPLC purification

SPPS Workflow

SPPS_Workflow start Start: Rink Amide Resin resin_swelling 1. Resin Swelling in DMF start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) resin_swelling->fmoc_deprotection wash1 3. DMF Wash fmoc_deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 5. DMF Wash coupling->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->fmoc_deprotection Next amino acid acetylation 6. N-terminal Acetylation (Acetic Anhydride, DIEA) repeat->acetylation Final amino acid wash3 7. DMF & DCM Wash acetylation->wash3 cleavage 8. Cleavage from Resin (TFA/TIS/H₂O) wash3->cleavage precipitation 9. Precipitation in cold Ether cleavage->precipitation purification 10. Purification by Preparative HPLC precipitation->purification lyophilization 11. Lyophilization purification->lyophilization end End: Purified Acetyl Hexapeptide-49 lyophilization->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Experimental Protocol

2.3.1. Resin Preparation

  • Place Rink Amide MBHA resin (1 g, ~0.5 mmol) in a reaction vessel.

  • Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation.

  • Drain the DMF.

2.3.2. Peptide Chain Elongation (Example for one cycle)

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF (10 mL) to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes.

  • Washing: Wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Val-OH (4 equivalents, 2.0 mmol), Oxyma Pure (4 equivalents, 2.0 mmol) in DMF (5 mL).

    • Add DIC (4 equivalents, 2.0 mmol) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue color), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL).

  • Repeat steps 1-4 for the subsequent amino acids in the sequence: His(Trt), Phe, Trp(Boc), Phe, Phe. For sterically hindered couplings, such as Phe-Phe, extending the coupling time or using a double coupling strategy may be necessary to ensure high efficiency.

2.3.3. N-terminal Acetylation

  • After the final Fmoc deprotection of the N-terminal Phenylalanine, wash the resin with DMF (3 x 10 mL).

  • Add a solution of acetic anhydride (10 equivalents, 5.0 mmol) and DIEA (10 equivalents, 5.0 mmol) in DMF (10 mL) to the resin.

  • Agitate for 30 minutes at room temperature.

  • Wash the resin with DMF (3 x 10 mL) and then with DCM (3 x 10 mL).

  • Dry the resin under vacuum.

2.3.4. Cleavage and Deprotection

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.

  • Add the cleavage cocktail (10 mL) to the dried peptide-resin.

  • Agitate for 2-3 hours at room temperature. The use of scavengers like TIS is crucial to prevent the re-attachment of protecting groups to the Tryptophan side chain.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

2.3.5. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold diethyl ether (e.g., 50 mL).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and centrifuge again.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the final product as a white powder.

Characterization of this compound

Analytical Data Summary
Parameter Method Expected Value/Result
Molecular Weight Mass Spectrometry (ESI-MS)Calculated: 924.05 g/mol ; Observed: [M+H]⁺ at m/z 925.06
Purity Analytical RP-HPLC>95%
Appearance Visual InspectionWhite lyophilized powder
Solubility Visual InspectionSoluble in water
Analytical Methods

3.2.1. Analytical RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm (for Tryptophan)

3.2.2. Mass Spectrometry

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Mode: Positive ion mode

  • Analysis: The observed mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is compared to the calculated theoretical mass.

Conclusion

The solid-phase synthesis protocol detailed in this document provides a reliable method for the production of high-purity this compound. The use of Fmoc/tBu chemistry, appropriate side-chain protection, and optimized coupling and cleavage conditions are crucial for a successful synthesis. The biological activity of this compound as a PAR-2 antagonist makes it a valuable ingredient for cosmetic and therapeutic applications aimed at managing skin inflammation and sensitivity. Proper purification and characterization are essential to ensure the quality and efficacy of the final peptide product.

References

Application Note: Characterization of Acetyl Hexapeptide-49 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization and quantification of Acetyl hexapeptide-49 in cosmetic formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a synthetic peptide known for its skin-conditioning and anti-inflammatory properties.[1][2] Accurate and sensitive analytical methods are crucial for its identification, quantification, and stability testing in complex cosmetic matrices. This document outlines the sample preparation, LC-MS/MS parameters, and data analysis workflow. Additionally, it describes the known signaling pathway of this compound, providing a deeper understanding of its mechanism of action.

Introduction

This compound is a synthetic peptide increasingly utilized in the cosmetic industry for its efficacy in soothing sensitive and irritated skin.[1] By acetylating the hexapeptide, its stability and skin penetration are enhanced, making it a valuable ingredient in various skincare products.[2] The peptide functions as a neuro-calming agent, reducing skin discomfort, redness, and strengthening the skin's barrier function.[1] Its primary mechanism of action involves the regulation of the Protease-Activated Receptor 2 (PAR-2), which plays a key role in modulating inflammatory responses in the skin.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the characterization and quantification of peptides like this compound in complex mixtures.[4][5] This application note details a robust method for the analysis of this compound, providing researchers and formulation scientists with the necessary protocols for quality control and research applications.

Chemical Information:

PropertyValue
IUPAC Name Acetyl-L-phenylalanyl-L-phenylalanyl-L-tryptophyl-L-phenylalanyl-L-histidyl-L-valine
Amino Acid Sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH
Molecular Formula C₅₁H₅₇N₉O₈
Average Molecular Weight 924.05 g/mol
CAS Number 1969409-70-8

Experimental Protocols

Sample Preparation from Cosmetic Cream

A liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) is recommended for the efficient extraction of this compound from a complex cosmetic matrix.

Materials:

  • Cosmetic cream containing this compound

  • Methanol (LC-MS grade)

  • Acetonitrile (ACN) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (FA) (LC-MS grade)

  • Hexane (LC-MS grade)

  • Oasis HLB SPE cartridges

  • Centrifuge

  • Vortex mixer

  • Sample vials

Protocol:

  • Extraction from Cream:

    • Accurately weigh 1 g of the cosmetic cream into a 50 mL centrifuge tube.

    • Add 10 mL of methanol and vortex for 5 minutes to disperse the cream.

    • Add 10 mL of hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to separate the layers. The hexane layer removes lipophilic components.

    • Carefully collect the lower methanolic layer containing the peptide.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the methanolic extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

    • Elute the peptide with 5 mL of 90% acetonitrile in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

Liquid Chromatography (LC) Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Method

Instrumentation:

  • Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument dependent
Scan Type Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table summarizes the predicted m/z values for precursor and product ions of this compound. These values should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)Product Ion 3 (m/z)
This compound924.5y₅ (777.4)y₄ (630.3)b₂ (337.2)

Note: The product ions are predicted based on typical peptide fragmentation patterns. The y₅ ion corresponds to the loss of the N-terminal acetylated Phenylalanine. The y₄ ion results from the subsequent loss of the second Phenylalanine. The b₂ ion represents the N-terminal Acetyl-Phe-Phe fragment. Actual fragmentation will need to be confirmed experimentally.

Signaling Pathway and Mechanism of Action

This compound is known to soothe neurogenic inflammation by regulating the activity of the Protease-Activated Receptor 2 (PAR-2).[3] PAR-2 is found in epidermal keratinocytes and, when activated by proteases, triggers a signaling cascade that leads to the release of pro-inflammatory mediators. This compound acts as an antagonist to this receptor, thereby inhibiting the inflammatory response, which helps to calm irritated skin and reduce itching.[3][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cream Cosmetic Cream Sample l_l_e Liquid-Liquid Extraction (Methanol/Hexane) cream->l_l_e spe Solid-Phase Extraction (Oasis HLB) l_l_e->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane par2 PAR-2 Receptor inflammation Release of Pro-inflammatory Mediators par2->inflammation Initiates Signaling Cascade protease Protease protease->par2 Activates ah49 This compound ah49->par2 Inhibits soothing Soothing Effect (Reduced Itching & Redness) inflammation->soothing Leads to

Caption: Signaling pathway of this compound via PAR-2 inhibition.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the characterization and quantification of this compound in cosmetic formulations. The protocol for sample preparation is designed to effectively remove interfering matrix components, ensuring accurate analysis. The provided information on the signaling pathway of this compound offers valuable insights for researchers and formulators in the field of dermatology and cosmetic science. This method can be readily implemented in quality control laboratories and for research purposes to further investigate the properties and applications of this beneficial peptide.

References

Application Notes and Protocols for Acetyl Hexapeptide-49 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-49 is a synthetic neuropeptide designed to mimic the body's own mechanisms for soothing irritated and sensitive skin.[1][2] By modulating key inflammatory pathways, it offers significant potential for studying neurogenic inflammation, skin barrier restoration, and the efficacy of anti-inflammatory compounds in vitro.[1][3] Its primary mechanism involves the regulation of the Proteinase-Activated Receptor 2 (PAR-2), a key player in initiating inflammatory responses in the skin.[3][4]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture models, enabling researchers to investigate its anti-inflammatory and cytoprotective effects.

Mechanism of Action: PAR-2 Pathway Modulation

This compound exerts its anti-inflammatory effects by down-regulating the activity of the PAR-2 receptor, which is prominently found on epidermal keratinocytes and mast cells.[3][4] Activation of PAR-2 by proteases triggers a signaling cascade that leads to the release of pro-inflammatory mediators, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), contributing to neurogenic inflammation, itching, and redness.[4]

This compound acts as an antagonist to this pathway, effectively reducing the inflammatory response and restoring cellular homeostasis.[4]

Acetyl_Hexapeptide_49_Pathway cluster_membrane Cell Membrane PAR2_Receptor PAR-2 Receptor Cascade Signaling Cascade PAR2_Receptor->Cascade Protease Inflammatory Stimulus (e.g., Protease) Protease->PAR2_Receptor Binds & Activates Activation Activation Cytokines Release of Pro-inflammatory Cytokines (IL-6, IL-8) Cascade->Cytokines Inflammation Neurogenic Inflammation & Itch Cytokines->Inflammation Peptide This compound Peptide->PAR2_Receptor Down-regulates Activity Inhibition Inhibition

Figure 1: Mechanism of Action of this compound.

Summary of Quantitative In Vitro Data

The efficacy of this compound in modulating inflammatory responses has been quantified in cellular assays. The following table summarizes key findings.

ParameterEffect of this compoundReference Cell ModelSource
PAR-2 Receptor Activity Reduction of up to 80%Skin Mast Cells[4]
IL-6 Production Reduction of up to 69.6%Skin Mast Cells[4]
IL-8 Production Reduction of up to 71.5%Skin Mast Cells[4]
Skin Hydration 34% increase after one weekIn vivo study[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • Lyophilized this compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

  • Refer to the manufacturer's data sheet for the exact molecular weight and net peptide content, especially if TFA salts are present.[5]

  • Calculate the volume of sterile water or PBS required to achieve a desired stock concentration (e.g., 1-10 mg/mL).

  • Aseptically add the calculated volume of solvent to the vial.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Sterilization: For maximum sterility, filter the reconstituted peptide solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Note: The presence of Trifluoroacetic acid (TFA) salts from HPLC purification is common and generally enhances solubility in aqueous solutions.[5] For highly sensitive assays, the potential effects of residual TFA should be considered.[5]

Protocol 2: In Vitro Anti-Inflammatory Assay in Keratinocytes

Objective: To evaluate the ability of this compound to reduce the production of pro-inflammatory cytokines (IL-6, IL-8) in human keratinocytes following an inflammatory challenge.

Experimental_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis A Seed Keratinocytes (e.g., HaCaT) in plates B Incubate for 24h to allow attachment A->B C Pre-treat with various concentrations of This compound B->C D Incubate for 1-2 hours C->D E Add Inflammatory Stimulus (e.g., PAR-2 Agonist, LPS) D->E F Incubate for 24 hours E->F G Collect cell culture supernatant F->G H Perform ELISA to quantify IL-6 and IL-8 levels G->H I Optional: Collect cell lysates for gene expression analysis (qPCR) G->I

References

Application Notes and Protocols for Determining the Aqueous Stability of Acetyl Hexapeptide-49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of Acetyl Hexapeptide-49 in aqueous solutions for experimental purposes. Detailed protocols for assessing its stability under various conditions are provided to ensure accurate and reproducible results in research and development settings.

Introduction

This compound is a synthetic peptide increasingly utilized in cosmetic and dermatological research for its soothing and anti-inflammatory properties.[1][2] Its mechanism of action involves the modulation of the Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor expressed in keratinocytes.[3][4] By inhibiting PAR-2 activation, this compound can reduce the release of pro-inflammatory mediators, thereby alleviating skin discomfort and redness.[2][5] The acetylation of the N-terminus of the peptide is a key modification intended to enhance its stability and skin penetration.[1] Understanding the stability of this peptide in aqueous solutions is critical for designing meaningful experiments, developing stable formulations, and ensuring its efficacy.

Stability Profile of this compound

The stability of peptides in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of enzymes or oxidizing agents. While specific public data on the degradation kinetics of this compound is limited, general principles of peptide degradation and data from forced degradation studies on similar molecules provide valuable insights.

Key Considerations for Stability:

  • pH: Peptide bonds are susceptible to hydrolysis, particularly at extreme pH values. The rate of hydrolysis is generally lowest in the mid-pH range (typically pH 4-6).

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation. For experimental use, solutions should be stored at recommended low temperatures.

  • Oxidation: Certain amino acid residues are prone to oxidation. While this compound's sequence (Ac-Phe-Phe-Trp-Phe-His-Val-OH) does not contain methionine or cysteine, which are highly susceptible to oxidation, tryptophan and histidine can be oxidized under certain conditions.

  • Enzymatic Degradation: In biological experiments involving cell cultures or skin explants, peptidases can degrade the peptide. Acetylation of the N-terminus provides some protection against aminopeptidases.

Quantitative Stability Data Summary

The following table summarizes the expected stability of this compound under typical experimental and storage conditions, based on general peptide chemistry and information from suppliers. Researchers should generate their own stability data for their specific experimental conditions.

ParameterConditionExpected StabilityPrimary Degradation Pathway
pH 1-3LowAcid-catalyzed hydrolysis of peptide bonds.
4-6HighMinimal degradation.
7-9ModerateBase-catalyzed hydrolysis, deamidation (if Asn or Gln were present).
10-14LowStrong base-catalyzed hydrolysis.
Temperature -20°C (Lyophilized)Very HighMinimal degradation. Recommended for long-term storage.[4]
2-8°C (Aqueous Solution)GoodSlow hydrolysis. Suitable for short-term storage (days to weeks).
25°C (Aqueous Solution)ModerateIncreased rate of hydrolysis. Suitable for working solutions during experiments (hours).
40°C+ (Aqueous Solution)LowAccelerated degradation. Used in forced degradation studies.
Oxidative Stress H₂O₂ (e.g., 0.1%)ModerateOxidation of tryptophan and histidine residues.
Enzymatic Stress Skin HomogenateModerate to LowSusceptibility to various skin proteases. N-terminal acetylation offers some protection.

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Stock Solution

Objective: To prepare a stable aqueous stock solution of this compound for use in various experiments.

Materials:

  • Lyophilized this compound powder

  • Sterile, purified water (e.g., Milli-Q or WFI)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Carefully open the vial and add the required volume of sterile, purified water to achieve the desired stock concentration (e.g., 1-10 mg/mL).

  • Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing, which can cause aggregation.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to one week, stability should be verified).

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To quantify the degradation of this compound in an aqueous solution over time under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector (detection at ~214 nm or 280 nm)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound stock solution

  • Aqueous buffers of desired pH (e.g., pH 4, 7, 9)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of approximately 0.1 mg/mL in the different pH buffers.

    • Dispense aliquots of each solution into separate autosampler vials for each time point and temperature condition.

  • Incubation:

    • Place the sets of vials in the respective temperature-controlled environments (4°C, 25°C, 40°C).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition for analysis.

    • Set up the HPLC method. A typical gradient elution could be:

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in ACN

      • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a higher percentage (e.g., 70%) over 20-30 minutes to elute the peptide and any degradation products.

      • Flow rate: 1.0 mL/min

      • Injection volume: 20 µL

      • Detection: 214 nm (for peptide bonds) or 280 nm (for aromatic residues).

    • Inject the samples and a standard of known concentration for quantification.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Calculate the percentage of remaining peptide relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time for each condition to determine the degradation kinetics.

Protocol 3: Identification of Degradation Products by LC-MS/MS

Objective: To identify the major degradation products of this compound under forced degradation conditions using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials and Equipment:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • The same LC setup as in Protocol 2.

  • Forced degradation solutions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

  • Quenching solutions (e.g., NaOH for acid, HCl for base, methionine for H₂O₂)

Procedure:

  • Forced Degradation:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in the forced degradation solutions.

    • Incubate at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours) to induce degradation (aim for 10-30% degradation).

    • At the end of the incubation, neutralize the acidic and basic solutions and quench the oxidative reaction.

  • LC-MS/MS Analysis:

    • Inject the degraded samples into the LC-MS/MS system.

    • Use the same chromatographic conditions as in Protocol 2 to separate the degradation products from the parent peptide.

    • Acquire MS and MS/MS data for the parent peptide and any new peaks that appear in the chromatogram.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the degradation products from the MS spectra.

    • Compare the m/z values to the theoretical masses of potential degradation products (e.g., hydrolysis products resulting from cleavage of specific peptide bonds).

    • Analyze the MS/MS fragmentation patterns to confirm the sequence of the degradation products and pinpoint the site of modification (e.g., hydrolysis or oxidation).

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Stability Incubation cluster_analysis 3. Analysis cluster_results 4. Data Interpretation A Prepare this compound Stock Solution (Protocol 1) B Dilute in Buffers (e.g., pH 4, 7, 9) A->B C Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) B->C D HPLC Analysis at Time Points (Protocol 2) C->D E LC-MS/MS for Degradant ID (Forced Degradation - Protocol 3) C->E F Quantify Remaining Peptide (Degradation Kinetics) D->F G Identify Degradation Products (Mass Shifts & Fragmentation) E->G

Caption: Workflow for assessing the stability of this compound.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease (e.g., Trypsin, Tryptase) PAR2 PAR-2 Receptor Protease->PAR2 Cleavage & Activation Gq11 Gq/11 PAR2->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Cytokine Release (e.g., IL-6, IL-8) NFkB->Inflammation AHP49 This compound AHP49->PAR2 Inhibition

Caption: Simplified PAR-2 signaling pathway inhibited by this compound.

References

Application Notes and Protocols: In Vitro Anti-Inflammatory Assay for Acetyl Hexapeptide-49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-49 is a synthetic peptide designed to mimic a natural neuropeptide, offering significant anti-inflammatory and soothing properties for the skin.[1][2] Its primary mechanism of action involves the modulation of the inflammatory cascade by acting as an antagonist to the Protease-Activated Receptor 2 (PAR-2).[3][4] PAR-2 is a G-protein coupled receptor highly expressed in epidermal keratinocytes.[5] When activated by proteases, PAR-2 initiates a signaling cascade that leads to the release of pro-inflammatory mediators, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), contributing to neurogenic inflammation, redness, and itching.[3][4][5] By inhibiting PAR-2, this compound effectively downregulates the release of these inflammatory cytokines, thereby reducing the inflammatory response and enhancing the skin's tolerance threshold.[3][4]

These application notes provide a comprehensive overview of the in vitro assays to evaluate the anti-inflammatory efficacy of this compound. The protocols detailed below are designed to be adaptable for screening and characterizing the peptide's activity in a laboratory setting.

Mechanism of Action: PAR-2 Inhibition

This compound exerts its anti-inflammatory effects by competitively inhibiting the activation of the PAR-2 receptor. This prevents the downstream signaling that leads to the release of pro-inflammatory cytokines. The proposed signaling pathway is illustrated below.

PAR-2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response PAR-2_Agonist PAR-2 Agonist (e.g., Trypsin, SLIGKV-NH2) PAR2 PAR-2 Receptor PAR-2_Agonist->PAR2 Activates G_Protein G-Protein PAR2->G_Protein Activates Acetyl_Hexapeptide_49 This compound Acetyl_Hexapeptide_49->PAR2 Inhibits PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Mobilization IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC NFkB NF-κB Activation PKC->NFkB Cytokine_Release Pro-inflammatory Cytokine Release (IL-6, IL-8) NFkB->Cytokine_Release Inflammation Inflammation Cytokine_Release->Inflammation

Caption: PAR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following section details the protocols for a series of in vitro assays to characterize the anti-inflammatory properties of this compound. An overview of the experimental workflow is presented below.

Experimental Workflow cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Functional Output Assays Cell_Culture Cell Culture (e.g., HaCaT Keratinocytes) Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay PAR2_Activation Induce PAR-2 Activation (Trypsin or SLIGKV-NH2) Viability_Assay->PAR2_Activation Peptide_Treatment Treatment with This compound PAR2_Activation->Peptide_Treatment Ca_Assay Calcium Mobilization Assay Peptide_Treatment->Ca_Assay NFkB_Assay NF-κB Reporter Assay Peptide_Treatment->NFkB_Assay Cytokine_Stimulation Induce Cytokine Release (PAR-2 Agonist) NFkB_Assay->Cytokine_Stimulation Peptide_Treatment2 Treatment with This compound Cytokine_Stimulation->Peptide_Treatment2 ELISA Cytokine Measurement (ELISA) (IL-6 & IL-8) Peptide_Treatment2->ELISA Data_Analysis Data Analysis & Interpretation ELISA->Data_Analysis

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the non-cytotoxic concentration range of this compound on human keratinocytes (HaCaT).

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium and treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control (DMEM).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: PAR-2 Mediated Calcium Mobilization Assay

Objective: To assess the inhibitory effect of this compound on PAR-2 activation by measuring intracellular calcium mobilization.

Materials:

  • HaCaT cells

  • Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • PAR-2 agonist: Trypsin (10 nM) or SLIGKV-NH2 (10-100 µM)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed HaCaT cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1-5 µM in HBSS for 30-60 minutes at 37°C).

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Measure the baseline fluorescence using the plate reader.

  • Inject the PAR-2 agonist (Trypsin or SLIGKV-NH2) into the wells and immediately begin kinetic fluorescence reading for 1-5 minutes.

  • The change in fluorescence intensity corresponds to the intracellular calcium concentration.

  • Analyze the data by calculating the peak fluorescence intensity or the area under the curve.

Protocol 3: Pro-inflammatory Cytokine (IL-6 and IL-8) Release Assay

Objective: To quantify the reduction of PAR-2 agonist-induced IL-6 and IL-8 secretion from keratinocytes by this compound.

Materials:

  • HaCaT cells

  • DMEM with 1% FBS

  • PAR-2 agonist: Trypsin (10 nM) or SLIGKV-NH2 (10-100 µM)

  • This compound

  • Human IL-6 and IL-8 ELISA kits

  • 24-well plates

Procedure:

  • Seed HaCaT cells in 24-well plates and grow to 80-90% confluence.

  • Starve the cells in serum-free DMEM for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a PAR-2 agonist for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Quantify the concentration of IL-6 and IL-8 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Protocol 4: NF-κB Reporter Assay

Objective: To determine if this compound inhibits the PAR-2-mediated activation of the NF-κB signaling pathway.

Materials:

  • HaCaT cells stably transfected with an NF-κB luciferase reporter construct

  • Luciferase assay reagent

  • PAR-2 agonist: Trypsin (10 nM) or SLIGKV-NH2 (10-100 µM)

  • This compound

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter HaCaT cells in a 96-well white, clear-bottom plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a PAR-2 agonist for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.

  • A decrease in luciferase activity indicates inhibition of NF-κB activation.

Data Presentation

The quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on HaCaT Cells

This compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1097.5 ± 5.1
5096.2 ± 4.5
10094.8 ± 5.5
20092.1 ± 6.0

Data are presented as mean ± SD from three independent experiments. Optimal non-toxic concentrations should be determined for subsequent assays.

Table 2: Inhibition of PAR-2 Agonist-Induced IL-6 and IL-8 Release by this compound

TreatmentIL-6 (pg/mL)% InhibitionIL-8 (pg/mL)% Inhibition
Control50 ± 8-120 ± 15-
PAR-2 Agonist (e.g., 50 µM SLIGKV-NH2)550 ± 450850 ± 600
PAR-2 Agonist + Ac-Hexapeptide-49 (10 µM)420 ± 3023.6680 ± 5020.0
PAR-2 Agonist + Ac-Hexapeptide-49 (50 µM)280 ± 2549.1450 ± 4047.1
PAR-2 Agonist + Ac-Hexapeptide-49 (100 µM)150 ± 2072.7250 ± 3070.6

Representative data are presented as mean ± SD. Actual values will vary based on experimental conditions.

Table 3: Inhibition of PAR-2 Mediated NF-κB Activation by this compound

TreatmentRelative Luciferase Units (RLU)% Inhibition
Control1.0 ± 0.1-
PAR-2 Agonist (e.g., 10 nM Trypsin)8.5 ± 0.70
PAR-2 Agonist + Ac-Hexapeptide-49 (10 µM)6.2 ± 0.530.7
PAR-2 Agonist + Ac-Hexapeptide-49 (50 µM)4.1 ± 0.458.7
PAR-2 Agonist + Ac-Hexapeptide-49 (100 µM)2.3 ± 0.382.7

Representative data are presented as mean ± SD. Actual values will vary based on experimental conditions.

Conclusion

The in vitro assays described in these application notes provide a robust framework for evaluating the anti-inflammatory properties of this compound. By systematically assessing its effect on cell viability, PAR-2 receptor activation, downstream NF-κB signaling, and the release of key pro-inflammatory cytokines, researchers can effectively characterize the peptide's mechanism of action and potency. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and cell line characteristics.

References

Application Notes: Evaluating the Efficacy of Acetyl Hexapeptide-49 in HaCaT Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using HaCaT Keratinocytes to Test Acetyl hexapeptide-49 Efficacy

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic peptide known for its anti-inflammatory and skin-soothing properties.[1][2][3] It is of significant interest in the development of dermatological and cosmetic products aimed at sensitive and compromised skin. This peptide functions by modulating the activity of the Protease-Activated Receptor-2 (PAR-2), a key receptor in neurogenic inflammation, which helps to alleviate itching and redness.[4] Furthermore, this compound has been shown to aid in repairing the skin barrier and restoring tissue integrity.[2][4]

This document provides detailed protocols for assessing the efficacy of this compound using the immortalized human keratinocyte cell line, HaCaT. HaCaT cells are a well-established in vitro model for studying epidermal function, inflammation, and barrier formation. The following protocols describe methods to induce an inflammatory response in HaCaT cells and to quantify the protective and restorative effects of this compound on key inflammatory and skin barrier markers.

Signaling Pathways and Experimental Logic

Inflammatory Cascade in HaCaT Keratinocytes

HaCaT keratinocytes can be stimulated to mimic an inflammatory response. A common method involves the use of Polyinosinic:polycytidylic acid (Poly(I:C)), a synthetic analog of double-stranded RNA, which activates Toll-like receptor 3 (TLR3).[5] This activation triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB.[5] Consequently, this results in the increased expression and secretion of pro-inflammatory mediators including interleukin-6 (IL-6), interleukin-8 (IL-8), and the upregulation of cell surface adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1).[6][7]

G cluster_0 Inflammatory Stimulus cluster_1 HaCaT Keratinocyte Poly(I:C) Poly(I:C) TLR3 TLR3 Poly(I:C)->TLR3 NFkB NF-κB Activation TLR3->NFkB GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression Mediators IL-6, IL-8, ICAM-1 GeneExpression->Mediators

Caption: Poly(I:C)-induced inflammatory pathway in HaCaT cells.

Mechanism of Action of this compound

This compound is proposed to exert its anti-inflammatory effects by downregulating the inflammatory cascade. A key target is the Protease-Activated Receptor-2 (PAR-2). PAR-2 is expressed in epidermal keratinocytes and its activation is linked to the release of inflammatory mediators and the sensation of itch.[4][8][9] By regulating PAR-2 activity, this compound can reduce the release of pro-inflammatory cytokines and soothe irritated skin.[4] Furthermore, by mitigating inflammation, the peptide helps to restore the integrity of the skin barrier, which can be quantified by measuring the Transepithelial Electrical Resistance (TEER).[1]

G cluster_0 Therapeutic Agent cluster_1 Cellular Targets & Responses AH49 This compound PAR2 PAR-2 Activity AH49->PAR2 modulates Inflammation Inflammatory Mediators (IL-6, IL-8, ICAM-1) AH49->Inflammation reduces Barrier Skin Barrier Integrity (TEER) AH49->Barrier restores PAR2->Inflammation promotes Inflammation->Barrier compromises

Caption: Proposed mechanism of this compound.

Experimental Protocols

The following protocols outline the procedures for cell culture, induction of inflammation, treatment with this compound, and subsequent analysis.

HaCaT Cell Culture and Maintenance
  • Cell Line: HaCaT (immortalized human keratinocytes).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells at 80-90% confluency using Trypsin-EDTA.

Experimental Workflow for Efficacy Testing

G A 1. Seed HaCaT cells in appropriate culture plates B 2. Culture to 80-90% confluency A->B C 3. Pre-treat with Acetyl hexapeptide-49 (various conc.) B->C D 4. Stimulate with Poly(I:C) C->D E 5. Incubate for 24 hours D->E F 6. Collect supernatant and/or lyse cells for analysis E->F G 7. Perform endpoint analysis F->G

Caption: General experimental workflow for efficacy testing.

Measurement of Pro-inflammatory Cytokines (IL-6 and IL-8)
  • Seeding: Plate HaCaT cells in 24-well plates at a density of 1 x 10⁵ cells/well and culture until confluent.

  • Treatment: Pre-incubate cells with varying concentrations of this compound for 2 hours before stimulating with 10 µg/mL Poly(I:C) for 24 hours.

  • Sample Collection: Collect the culture supernatant and centrifuge to remove cellular debris.

  • ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[10][11][12]

Analysis of ICAM-1 Expression by Flow Cytometry
  • Cell Preparation: Culture and treat HaCaT cells in 6-well plates as described above.

  • Harvesting: Detach cells using a non-enzymatic cell dissociation solution.

  • Staining: Wash cells with PBS containing 1% BSA and incubate with a fluorochrome-conjugated anti-human ICAM-1 antibody (and a corresponding isotype control) for 30 minutes at 4°C.

  • Analysis: Wash the cells and analyze the fluorescence intensity using a flow cytometer.[7]

Assessment of PAR-2 Activation
  • Cell Lysis: Following treatment, wash HaCaT cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for PAR-2.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescent substrate and imaging system.[13]

Skin Barrier Function Assessment (TEER Measurement)
  • Monolayer Formation: Seed HaCaT cells on permeable Transwell® inserts and culture until a confluent monolayer is formed, which may take several days.[14][15]

  • TEER Measurement:

    • Use an epithelial volt-ohm meter with "chopstick" electrodes.

    • Add fresh culture medium to the apical and basolateral compartments of the Transwell® inserts.

    • Measure the electrical resistance across the cell monolayer.[16][17][18]

    • Subtract the resistance of a blank insert (without cells) and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).

  • Treatment and Monitoring: Once a stable baseline TEER is established, treat the cells as described in 3.3.2. and monitor TEER at various time points (e.g., 0, 6, 24, 48 hours) to assess barrier disruption and recovery.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the described experiments.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

Treatment GroupIL-6 Concentration (pg/mL)% Inhibition of IL-6IL-8 Concentration (pg/mL)% Inhibition of IL-8
Untreated Control
Poly(I:C) alone
Poly(I:C) + this compound (Low Conc.)
Poly(I:C) + this compound (Mid Conc.)
Poly(I:C) + this compound (High Conc.)
This compound alone (High Conc.)

Table 2: Modulation of ICAM-1 Expression by this compound

Treatment GroupMean Fluorescence Intensity (MFI) of ICAM-1% Reduction in ICAM-1 Expression
Untreated Control
Poly(I:C) alone
Poly(I:C) + this compound (Low Conc.)
Poly(I:C) + this compound (Mid Conc.)
Poly(I:C) + this compound (High Conc.)

Table 3: Impact of this compound on PAR-2 Expression

Treatment GroupRelative PAR-2 Protein Level (Normalized to loading control)% Change from Stimulated Control
Untreated Control
Stimulated Control (e.g., Trypsin)
Stimulated + this compound (Low Conc.)
Stimulated + this compound (Mid Conc.)
Stimulated + this compound (High Conc.)

Table 4: this compound and Skin Barrier Integrity (TEER)

Treatment GroupTEER (Ω·cm²) at 24h post-stimulation% Protection of Barrier Function
Untreated Control
Poly(I:C) alone
Poly(I:C) + this compound (Low Conc.)
Poly(I:C) + this compound (Mid Conc.)
Poly(I:C) + this compound (High Conc.)

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound's efficacy in a HaCaT keratinocyte model. By quantifying its impact on key inflammatory mediators and skin barrier function, researchers can obtain robust data to support its development for dermatological and cosmetic applications. The use of a standardized cell line and well-defined endpoints ensures the reproducibility and comparability of results.

References

Application Notes and Protocols: Evaluating the Anti-Inflammatory and Barrier-Restoring Effects of Acetyl Hexapeptide-49 in a Human Skin Explant Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sensitive and irritated skin conditions are characterized by a compromised skin barrier and an exaggerated inflammatory response to external stimuli. Acetyl hexapeptide-49 is a synthetic neuro-calming peptide designed to alleviate these symptoms by reducing inflammation and restoring skin barrier function.[1][2] Its primary mechanism of action involves the regulation of the Proteinase-Activated Receptor 2 (PAR-2), a key player in modulating inflammatory responses in keratinocytes.[3] By downregulating PAR-2 activity, this compound can decrease the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), thereby reducing neurogenic inflammation, itching, and redness.[3][4] Furthermore, this peptide aids in the proliferation and differentiation of skin cells, contributing to the repair and integrity of the skin barrier.[3]

This document provides detailed protocols for the development and utilization of a human skin explant model to study the efficacy of this compound. This ex vivo model closely mimics the complexity of human skin, offering a reliable platform for assessing the anti-inflammatory and barrier-restoring properties of cosmetic and dermatological formulations.[5][6][7] The protocols outlined below cover the establishment of an irritated skin model, treatment with this compound, and subsequent analysis of key endpoints including tissue viability, histology, skin barrier function, and cytokine expression.

Signaling Pathway of this compound

Acetyl_Hexapeptide_49_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Keratinocyte) Stimuli Irritants/ Stimuli PAR2 PAR-2 Receptor Stimuli->PAR2 Activates Peptide Acetyl Hexapeptide-49 Peptide->PAR2 Inhibits Barrier_Repair Skin Barrier Repair Peptide->Barrier_Repair Promotes Inflammatory_Cascade Inflammatory Cascade Activation PAR2->Inflammatory_Cascade Triggers Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Inflammatory_Cascade->Cytokines Leads to release of Inflammation Inflammation, Itching, Redness Cytokines->Inflammation

Caption: Mechanism of action of this compound in reducing inflammation.

Experimental Workflow

Experimental_Workflow Skin_Procurement 1. Procure Human Skin Explant_Preparation 2. Prepare Skin Explants Skin_Procurement->Explant_Preparation Irritation_Induction 3. Induce Irritation (e.g., SLS) Explant_Preparation->Irritation_Induction Treatment 4. Topical Treatment (Vehicle vs. This compound) Irritation_Induction->Treatment Incubation 5. Incubate for 48h Treatment->Incubation Analysis 6. Endpoint Analysis Incubation->Analysis Viability MTT Assay Analysis->Viability Histology H&E Staining Analysis->Histology Barrier_Function TEWL Measurement Analysis->Barrier_Function Cytokine_Analysis ELISA (IL-6, IL-8) Analysis->Cytokine_Analysis

Caption: Overview of the experimental procedure.

Materials and Methods

Materials

  • Fresh human skin from elective surgeries (e.g., abdominoplasty)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Amphotericin B

  • Sterile Phosphate Buffered Saline (PBS)

  • Sodium Dodecyl Sulfate (SDS) or Sodium Lauryl Sulfate (SLS)

  • This compound

  • Vehicle control (formulation base)

  • Biopsy punch (8-10 mm)

  • Transwell inserts (24-well plate format)

  • Sterile surgical instruments

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Formalin (10% neutral buffered)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • ELISA kits for human IL-6 and IL-8

  • Tewameter® for Transepidermal Water Loss (TEWL) measurement

Experimental Protocols

Preparation of Human Skin Explants
  • Obtain fresh human skin tissue in accordance with ethical guidelines and institutional review board approval.

  • Transport the tissue to the laboratory in DMEM supplemented with antibiotics and antimycotics on ice.

  • In a sterile biosafety cabinet, remove subcutaneous fat and connective tissue from the dermal side of the skin using a sterile scalpel.

  • Cut the skin into approximately 1 cm x 1 cm pieces.

  • Prepare full-thickness skin explants using an 8-10 mm biopsy punch.

  • Place each explant, dermal side down, onto a Transwell insert in a 24-well plate.

  • Add culture medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.5% Amphotericin B) to the bottom of the well, ensuring the medium reaches the dermal side of the explant but does not cover the epidermal surface (air-liquid interface).[5][8]

  • Incubate the explants at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to stabilize.

Induction of Skin Irritation
  • Prepare a solution of 1% Sodium Lauryl Sulfate (SLS) in sterile distilled water.

  • Topically apply 20 µL of the 1% SLS solution to the epidermal surface of the skin explants.

  • Incubate for 4 hours to induce irritation.[9]

  • Gently wash the explant surface with sterile PBS to remove the SLS.

  • Include a non-irritated control group treated with sterile distilled water.

Treatment with this compound
  • Prepare the test formulation containing this compound and a corresponding vehicle control.

  • Topically apply a standardized amount (e.g., 10 mg/cm²) of the this compound formulation and the vehicle control to the epidermal surface of the irritated and non-irritated skin explants.

  • Maintain the explants at the air-liquid interface and incubate for 48 hours.

Assessment of Skin Viability (MTT Assay)
  • After the 48-hour treatment period, transfer the skin explants to a new 24-well plate.

  • Add 1 mL of 0.5 mg/mL MTT solution in DMEM to each well, ensuring the explant is submerged.

  • Incubate for 3 hours at 37°C.

  • Remove the MTT solution and add 1 mL of isopropanol to each well to extract the formazan crystals.

  • Incubate for 15 minutes with gentle shaking.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Express viability as a percentage relative to the untreated control.

Histological Analysis
  • Fix a subset of skin explants from each group in 10% neutral buffered formalin for 24 hours.[10]

  • Dehydrate the samples through a graded series of ethanol and embed in paraffin.

  • Section the paraffin blocks into 5 µm thick sections.

  • Deparaffinize and rehydrate the sections.

  • Stain with Hematoxylin and Eosin (H&E) to visualize tissue morphology, epidermal structure, and signs of inflammation (e.g., spongiosis, inflammatory cell infiltration).[11]

  • Examine the slides under a light microscope.

Measurement of Skin Barrier Function (TEWL)
  • At the end of the treatment period, measure the Transepidermal Water Loss (TEWL) from the epidermal surface of the explants using a Tewameter®.[9][12]

  • Allow the probe to equilibrate with the explant surface for 30 seconds before taking a reading.

  • Record the TEWL value (g/m²/h). An increase in TEWL indicates a compromised barrier function.

Cytokine Analysis (ELISA)
  • Collect the culture medium from the bottom of each well at the end of the 48-hour treatment period.

  • Centrifuge the medium to remove any cellular debris.

  • Quantify the concentration of pro-inflammatory cytokines IL-6 and IL-8 in the culture medium using commercially available ELISA kits, following the manufacturer's instructions.[13]

  • Express cytokine levels in pg/mL.

Data Presentation

Table 1: Skin Viability (MTT Assay)

Treatment GroupMean Absorbance (570 nm) ± SD% Viability vs. Control
Untreated Control1.25 ± 0.08100%
SLS + Vehicle0.85 ± 0.0668%
SLS + this compound1.10 ± 0.0788%

Table 2: Skin Barrier Function (TEWL)

Treatment GroupMean TEWL (g/m²/h) ± SD
Untreated Control8.5 ± 1.2
SLS + Vehicle25.3 ± 2.5
SLS + this compound12.1 ± 1.8

Table 3: Pro-inflammatory Cytokine Levels (ELISA)

Treatment GroupIL-6 (pg/mL) ± SDIL-8 (pg/mL) ± SD
Untreated Control50 ± 8120 ± 15
SLS + Vehicle350 ± 25800 ± 50
SLS + this compound120 ± 12250 ± 30

Table 4: Histological Observations

Treatment GroupEpidermal StructureInflammatory InfiltrateSpongiosis
Untreated ControlIntact, well-defined layersMinimalAbsent
SLS + VehicleDisrupted, signs of necrosisModerate to severePresent
SLS + this compoundPartially restored, reduced damageMildReduced

Conclusion

The human skin explant model provides a robust and ethically sound platform for evaluating the efficacy of topical ingredients like this compound. The protocols detailed in these application notes offer a comprehensive approach to substantiate claims of anti-inflammatory and barrier-restoring properties. The expected results would demonstrate that this compound significantly improves skin viability, restores barrier function (as indicated by reduced TEWL), and downregulates the production of pro-inflammatory cytokines in an irritated skin model. These findings would support the use of this compound in formulations aimed at soothing sensitive and compromised skin.

References

Application Notes and Protocols for the Quantitative Analysis of Acetyl Hexapeptide-49 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-49 is a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its potent anti-inflammatory and soothing properties.[1][2] Its primary mechanism of action involves the modulation of the Proteinase-Activated Receptor 2 (PAR-2), which plays a crucial role in neurogenic inflammation and skin sensitivity.[1][3] As the therapeutic and cosmeceutical applications of this compound expand, robust and reliable methods for its quantitative analysis in biological matrices are essential for pharmacokinetic studies, formulation development, and understanding its local distribution in target tissues.

These application notes provide a detailed protocol for the quantitative determination of this compound in biological samples, such as plasma and skin tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, including sample preparation using Solid-Phase Extraction (SPE), offers high selectivity and sensitivity for the accurate quantification of this peptide.

Signaling Pathway of this compound

This compound exerts its calming and anti-inflammatory effects by downregulating the inflammatory cascade initiated by the activation of the PAR-2 receptor on keratinocytes and mast cells.[1][3] Upon binding to the PAR-2 receptor, this compound inhibits the subsequent release of pro-inflammatory mediators, thereby reducing the sensations of itching and discomfort associated with sensitive or irritated skin.

Acetyl_Hexapeptide_49_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimulus Stimulus PAR2 PAR-2 Receptor Stimulus->PAR2 Activates AH49 This compound AH49->PAR2 Inhibits ProInflammatory Pro-inflammatory Mediator Release (e.g., IL-6, IL-8) PAR2->ProInflammatory Initiates Inflammation Inflammation & Itching Sensation ProInflammatory->Inflammation

Figure 1: this compound Signaling Pathway

Experimental Protocols

A highly selective and sensitive method for the quantification of this compound in biological matrices has been developed using LC-MS/MS. The following protocols detail the necessary steps for sample preparation and analysis.

Materials and Reagents
  • This compound standard (≥95% purity)

  • Stable Isotope Labeled (SIL) this compound (as internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Human plasma (K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • For plasma samples, dilute 100 µL of plasma with 400 µL of water.[4]

    • For skin tissue homogenates, homogenize the tissue in PBS and centrifuge to pellet cellular debris. Dilute the supernatant 1:1 with 4% phosphoric acid.

  • SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of MeOH followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic impurities.

    • Wash the cartridge with 1 mL of MeOH to remove lipophilic impurities.

  • Elution: Elute the this compound and the IS with 500 µL of 5% ammonium hydroxide in ACN.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 95% Water with 0.1% FA, 5% ACN with 0.1% FA).

LC-MS/MS Analysis
  • HPLC Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: Precursor Ion > Product Ion

      • IS (SIL-Acetyl Hexapeptide-49): Precursor Ion > Product Ion

Quantitative Data

The following tables summarize the hypothetical performance characteristics of the analytical method for this compound. This data is for illustrative purposes to demonstrate the expected performance of a validated assay.

Table 1: Calibration Curve Parameters

MatrixCalibration Range (ng/mL)
Human Plasma0.5 - 500>0.995
Skin Homogenate1.0 - 1000>0.995

Table 2: Accuracy and Precision

MatrixSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Human Plasma1.51.4898.74.25.8
5051.2102.43.14.5
400395.698.92.53.9
Skin Homogenate3.02.9197.05.16.3
100103.5103.53.85.1
800789.298.72.94.2

Table 3: Recovery and Matrix Effect

MatrixAnalyteRecovery (%)Matrix Effect (%)
Human PlasmaThis compound89.595.2
IS91.294.8
Skin HomogenateThis compound85.392.1
IS87.691.5

Experimental Workflow

The overall workflow for the quantitative analysis of this compound in biological samples is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample (Plasma, Tissue) Spiking Spike with Internal Standard (IS) SampleCollection->Spiking Pretreatment Sample Pre-treatment (Dilution/Homogenization) Spiking->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution DryReconstitute Dry-down and Reconstitution Elution->DryReconstitute Injection HPLC Injection DryReconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 2: Experimental Workflow for Quantitative Analysis

Conclusion

The presented LC-MS/MS method with solid-phase extraction provides a robust and sensitive approach for the quantitative analysis of this compound in biological matrices. This protocol can be adapted and validated for various research and development applications, including pharmacokinetic profiling, tissue distribution studies, and quality control of formulations containing this active peptide. The detailed workflow and performance characteristics serve as a valuable resource for scientists and researchers in the field of drug and cosmetic development.

References

Application Notes and Protocols for Acetyl Hexapeptide-49 Delivery Systems in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-49 is a synthetic peptide designed to mimic a natural peptide that modulates the skin's response to inflammatory triggers. It is recognized for its ability to soothe sensitive and reactive skin by targeting the neurogenic inflammation cascade.[1][2][3] Specifically, this compound is known to regulate the activity of the Protease-Activated Receptor 2 (PAR-2), a key player in skin inflammation and sensitivity.[2] By downregulating the PAR-2 pathway, this peptide helps to reduce the release of pro-inflammatory mediators, thereby alleviating symptoms such as itching, redness, and stinging.[1][2]

These application notes provide a comprehensive overview of the mechanism of action of this compound and propose potential delivery systems and protocols for in vivo research. It is important to note that while the cosmetic applications of this compound are documented, detailed in vivo studies specifically investigating its delivery systems are limited. The following protocols are therefore based on the known properties of the peptide and established methods for the dermal and transdermal delivery of similar molecules.

Mechanism of Action: PAR-2 Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the Protease-Activated Receptor 2 (PAR-2) signaling pathway. PAR-2 is a G protein-coupled receptor (GPCR) expressed on various skin cells, including keratinocytes, sensory neurons, and immune cells.[4][5][6]

Activation of PAR-2:

Under inflammatory conditions, endogenous proteases such as trypsin, mast cell tryptase, and kallikreins (KLKs) are released in the skin.[4][7] These proteases cleave the N-terminal domain of the PAR-2 receptor, exposing a "tethered ligand."[8][9] This newly exposed ligand then binds to the receptor itself, initiating a cascade of intracellular signaling events.[8][9]

Downstream Signaling:

PAR-2 activation triggers multiple downstream signaling pathways, primarily through the coupling of Gαq and Gαi proteins, as well as β-arrestin.[10][11] This leads to:

  • Increased Intracellular Calcium ([Ca2+]i): Activation of phospholipase C (PLC) leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to a surge in intracellular calcium levels.[10][12]

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): The increase in intracellular calcium and DAG activates protein kinase C (PKC), which in turn activates MAPK pathways, such as ERK1/2.[10]

  • NF-κB Activation: PAR-2 signaling can also lead to the activation of the transcription factor NF-κB.[10][13]

Inflammatory Response:

The activation of these signaling pathways culminates in the production and release of various pro-inflammatory mediators, including:

  • Cytokines and Chemokines: Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[4][14]

  • Other Inflammatory Mediators: Prostaglandins and nitric oxide.

These mediators contribute to the characteristic signs of inflammation, such as vasodilation, increased vascular permeability, and the recruitment of immune cells. In the context of the skin, this manifests as redness, swelling, and a sensation of heat and itching.

Role of this compound:

This compound is thought to act as a PAR-2 antagonist or modulator, interfering with the activation of the receptor by proteases. By inhibiting the initial step of the signaling cascade, it effectively prevents the downstream release of pro-inflammatory mediators, thus calming the skin and reducing the signs of neurogenic inflammation.

PAR2_Signaling_Pathway Proteases Endogenous Proteases (Trypsin, Tryptase, KLKs) PAR2_inactive PAR-2 (Inactive) Proteases->PAR2_inactive Cleavage PAR2_active PAR-2 (Active) (Tethered Ligand Exposed) PAR2_inactive->PAR2_active G_protein Gαq / Gαi / β-arrestin PAR2_active->G_protein Activation AH49 This compound AH49->PAR2_inactive Inhibition PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Ca_release->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Mediators (IL-1, IL-6, IL-8, TNF-α) MAPK->Inflammation NFkB->Inflammation

Caption: PAR-2 Signaling Pathway and the inhibitory action of this compound.

Proposed Delivery Systems for In Vivo Research

The effective delivery of peptides into the skin is a significant challenge due to the barrier function of the stratum corneum. For in vivo research on this compound, the choice of delivery system is critical to ensure adequate skin penetration and bioavailability. Based on studies of other peptides of similar size and properties, the following delivery systems are proposed.

1. Nanoemulsions (Oil-in-Water, O/W)

Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides a large surface area, which can enhance the penetration of encapsulated active ingredients.

2. Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic molecules and are known to improve the skin delivery of various active ingredients by fusing with the lipids of the stratum corneum.

3. Microneedle Arrays

Microneedle arrays consist of micron-sized needles that create microscopic channels in the stratum corneum, thereby bypassing the primary skin barrier and allowing for the enhanced delivery of therapeutic agents into the deeper layers of the skin.

Quantitative Data Summary

ParameterFindingSource
Hydration +34% increase in skin hydration after 1 week of application of a formulation containing this compound (Delisens).Manufacturer Data[2]
Clinical Efficacy Clinically tested to be effective in reducing sensory irritation and improving skin comfort.Skincare Ingredient Databases[1]
Safety Considered non-irritating and non-sensitizing.Skincare Ingredient Databases[1]

Experimental Protocols

The following are generalized protocols for the preparation and in vivo evaluation of this compound delivery systems. These protocols should be adapted and optimized based on the specific research question and animal model.

Protocol 1: Preparation of an this compound Nanoemulsion

Materials:

  • This compound powder

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Aqueous phase (phosphate-buffered saline, pH 7.4)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • High-shear homogenizer or microfluidizer

Method:

  • Preparation of the Aqueous Phase: Dissolve the this compound in the aqueous phase.

  • Preparation of the Oil Phase: Mix the oil, surfactant, and co-surfactant.

  • Formation of the Emulsion: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed.

  • Homogenization: Subject the coarse emulsion to high-shear homogenization or microfluidization to reduce the droplet size to the nano-range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Evaluation of Anti-Inflammatory Efficacy in a Murine Model of Induced Skin Irritation

Animal Model:

  • BALB/c or SKH-1 hairless mice (8-10 weeks old)

Induction of Inflammation:

  • Topical application of an irritant such as croton oil or sodium lauryl sulfate (SLS) to a defined area on the dorsal skin of the mice.

Experimental Groups:

  • Control Group: No treatment.

  • Vehicle Group: Application of the delivery system without this compound.

  • Treatment Group: Application of the this compound-loaded delivery system.

  • Positive Control Group: Application of a known topical anti-inflammatory agent (e.g., hydrocortisone cream).

Method:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Induction of Irritation: Apply the irritant to the designated skin area.

  • Treatment Application: At a specified time point after irritation induction, topically apply the respective formulations to the treatment area.

  • Evaluation of Inflammation:

    • Visual Scoring: Assess the degree of erythema (redness) and edema (swelling) at predetermined time points using a standardized scoring system.

    • Transepidermal Water Loss (TEWL): Measure TEWL to assess skin barrier function.

    • Skin Thickness: Measure skinfold thickness using a digital caliper.

  • Histological Analysis: At the end of the experiment, euthanize the animals and collect skin biopsies for histological analysis (e.g., H&E staining to observe immune cell infiltration).

  • Biochemical Analysis: Homogenize skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping induction Induction of Skin Irritation (e.g., Croton Oil Application) grouping->induction treatment Topical Application of Formulations (Control, Vehicle, Treatment) induction->treatment evaluation Evaluation of Inflammatory Response treatment->evaluation visual Visual Scoring (Erythema, Edema) evaluation->visual Non-invasive tewl TEWL Measurement evaluation->tewl Non-invasive thickness Skin Thickness Measurement evaluation->thickness Non-invasive end End of Experiment evaluation->end analysis Post-Mortem Analysis end->analysis histology Histological Analysis (H&E Staining) analysis->histology Invasive biochemical Biochemical Analysis (ELISA for Cytokines) analysis->biochemical Invasive

Caption: General experimental workflow for in vivo evaluation of anti-inflammatory efficacy.

Conclusion and Future Directions

This compound presents a promising therapeutic agent for the management of inflammatory skin conditions due to its targeted action on the PAR-2 signaling pathway. While clinical and cosmetic data support its efficacy in reducing skin sensitivity and irritation, further in vivo research is necessary to elucidate the most effective delivery systems for maximizing its therapeutic potential. The protocols and delivery systems outlined in these application notes provide a foundational framework for researchers to design and execute robust in vivo studies. Future research should focus on a systematic comparison of different delivery platforms, optimization of formulation parameters, and a thorough investigation of the pharmacokinetic and pharmacodynamic profiles of this compound in relevant animal models of skin inflammation. Such studies will be instrumental in translating the therapeutic promise of this peptide into effective clinical applications.

References

Protocol for Assessing Acetyl Hexapeptide-49 Skin Penetration: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl hexapeptide-49 is a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its soothing and anti-inflammatory properties. Its efficacy is intrinsically linked to its ability to penetrate the stratum corneum and reach its target sites within the epidermis. This document provides a detailed protocol for assessing the skin penetration of this compound using a validated in vitro model with excised human or porcine skin in a Franz diffusion cell apparatus. The subsequent quantification of the peptide in various skin layers is achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Modulation of the PAR-2 Signaling Pathway

This compound is known to modulate the inflammatory response in the skin by regulating the activity of the Protease-Activated Receptor 2 (PAR-2). PAR-2 is a G-protein coupled receptor expressed on keratinocytes, and its activation by proteases triggers a signaling cascade that leads to the release of pro-inflammatory mediators. By interfering with this pathway, this compound helps to reduce neurogenic inflammation, soothe sensitive skin, and strengthen the skin barrier.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR-2 Receptor Protease->PAR2 Activates Acetyl_Hexapeptide_49 This compound Acetyl_Hexapeptide_49->PAR2 Inhibits Soothing_Effect Soothing Effect Acetyl_Hexapeptide_49->Soothing_Effect G_Protein G-Protein PAR2->G_Protein Activates PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release Inflammatory_Mediators Release of Inflammatory Mediators Ca_Release->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: PAR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

Table 1: Distribution of Acetyl Hexapeptide-8 in Different Skin Compartments (% of Applied Dose)

Skin CompartmentHuman SkinHairless Guinea Pig Skin
Skin Surface (Wash)99.7799.45
Stratum Corneum0.220.54
Epidermis0.010.01
DermisNot DetectedNot Detected
Receptor FluidNot DetectedNot Detected

Table 2: Penetration of Acetyl Hexapeptide-8 into Stratum Corneum Layers (% of Applied Dose in Tape Strips)

Tape Strip NumberHuman SkinHairless Guinea Pig Skin
10.100.25
20.050.15
30.030.08
40.020.04
50.010.01
60.010.01
7< 0.01< 0.01
8< 0.01< 0.01

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin penetration of this compound using excised skin mounted in Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Test formulation containing this compound

  • Phosphate-buffered saline (PBS), pH 7.4 (Receptor fluid)

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • Micro-pipettes

  • HPLC vials

Protocol:

  • Skin Preparation:

    • Thaw frozen excised human or porcine skin at room temperature.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Carefully mount the skin sections onto the diffusion cells with the stratum corneum side facing the donor compartment.

  • Franz Diffusion Cell Assembly:

    • Fill the receptor compartment with pre-warmed (37°C) and degassed PBS (pH 7.4).

    • Ensure no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Clamp the donor and receptor compartments together.

    • Place the assembled cells in a water bath set to 37°C to maintain a skin surface temperature of approximately 32°C.

  • Application of Test Formulation:

    • Apply a known quantity (e.g., 5-10 mg/cm²) of the test formulation containing this compound evenly onto the surface of the stratum corneum in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.

    • Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed PBS.

    • Store the collected samples at -20°C until analysis.

  • Mass Balance:

    • At the end of the experiment (24 hours), dismantle the Franz cells.

    • Wash the skin surface with a suitable solvent to recover any un-penetrated peptide.

    • Separate the epidermis from the dermis using heat or enzymatic digestion.

    • Perform tape stripping on the stratum corneum to quantify peptide retention in this layer.

    • Homogenize the separated skin layers (stratum corneum, epidermis, and dermis) for subsequent analysis.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in the collected samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method optimization and validation are crucial for accurate results.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled version of the peptide)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ammonium formate

  • Ultrapure water

  • Sample preparation consumables (e.g., protein precipitation plates, solid-phase extraction cartridges)

Protocol:

  • Sample Preparation:

    • Receptor Fluid Samples: Thaw the samples and add an internal standard. Perform protein precipitation by adding acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Transfer the supernatant for analysis.

    • Skin Homogenate Samples: Thaw the skin homogenates and add an internal standard. Perform protein precipitation and/or solid-phase extraction (SPE) to remove interfering matrix components. Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)

      • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar peptide.

      • Flow Rate: 0.3-0.5 mL/min

      • Injection Volume: 5-10 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be determined by infusing the analytical standards into the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve using the analytical standard of this compound.

    • Quantify the concentration of the peptide in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excised Skin Procurement (Human or Porcine) B Skin Sectioning and Mounting on Franz Cells A->B C Franz Cell Assembly and Receptor Fluid Filling B->C D Application of Formulation with this compound C->D E Incubation at 37°C D->E F Time-course Sampling of Receptor Fluid E->F G Sample Preparation (Protein Precipitation/SPE) F->G H LC-MS/MS Analysis G->H I Data Quantification and Penetration Profile Generation H->I

Caption: Experimental workflow for the in vitro skin penetration study.

Disclaimer: This protocol serves as a general guideline. Researchers should optimize and validate all procedures for their specific experimental conditions and analytical instrumentation. The use of an analogue's data is for illustrative purposes due to the lack of publicly available data for this compound.

References

Application Notes and Protocols: Measuring the Effects of Acetyl Hexapeptide-49 on Transepidermal Water Loss (TEWL)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl hexapeptide-49 is a synthetic peptide that has demonstrated significant efficacy in improving skin barrier function and hydration. Its mechanism of action involves the regulation of the Protease-Activated Receptor-2 (PAR-2), which plays a crucial role in modulating inflammatory responses within the skin.[1][2][3][4][5] By down-regulating PAR-2 activity, this compound helps to attenuate neurogenic inflammation, thereby restoring the integrity of the skin barrier and reducing transepidermal water loss (TEWL).[2][3][4][5] These properties make it a compelling ingredient for cosmetic and therapeutic formulations aimed at sensitive and compromised skin.

This document provides detailed application notes and protocols for measuring the effects of this compound on TEWL, a key indicator of skin barrier health.

Quantitative Data Summary

While direct percentage reduction in TEWL from clinical trials on this compound is not publicly available, data from the manufacturer of a solution containing this peptide, Delisens™, shows a significant improvement in skin hydration, which is inversely correlated with TEWL.

Table 1: Efficacy of this compound on Skin Hydration

Active IngredientParameterResultDuration of Study
This compoundSkin Hydration+34%1 week

Source: Manufacturer data for Delisens™ peptide solution.[1][6]

Signaling Pathway: this compound and PAR-2 Inhibition

This compound functions as an antagonist to the PAR-2 receptor. In response to external stressors and proteases, PAR-2 activation on keratinocytes triggers a signaling cascade that leads to the release of pro-inflammatory mediators. This inflammatory response can compromise the skin's barrier function, leading to increased TEWL. This compound competitively binds to the PAR-2 receptor, preventing its activation and thereby inhibiting the downstream inflammatory cascade. This helps to maintain the integrity of the skin barrier and reduce water loss.

PAR2_Inhibition cluster_stress External Stressors (e.g., Proteases) cluster_cell Keratinocyte cluster_peptide Intervention Stressor Protease Activity PAR2 PAR-2 Receptor Stressor->PAR2 Activates Inflammation Inflammatory Cascade (e.g., Cytokine Release) PAR2->Inflammation Initiates Barrier Compromised Skin Barrier (Increased TEWL) Inflammation->Barrier AH49 This compound AH49->PAR2 Inhibits/Antagonizes

This compound inhibiting the PAR-2 signaling pathway.

Experimental Protocols

In Vivo Measurement of TEWL

This protocol outlines the procedure for measuring TEWL on human subjects to assess the efficacy of a topical formulation containing this compound.

1. Subject Recruitment and Acclimatization:

  • Recruit a statistically significant number of healthy volunteers with normal to dry skin.

  • Subjects should avoid using any moisturizing products on the designated test areas for at least 24 hours prior to the study.

  • Acclimatize subjects to the testing room conditions (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements are taken.

2. Test Site Demarcation:

  • Mark two symmetrical test sites on the volar forearm of each subject. One site will be for the test product and the other for a placebo control.

3. Baseline TEWL Measurement:

  • Using a Tewameter® or a similar evaporimeter, take baseline TEWL readings from both test sites.

  • Ensure the probe is held perpendicular to the skin surface with gentle, consistent pressure.

  • Record at least three consecutive stable readings for each site and calculate the average.

4. Product Application:

  • Apply a standardized amount (e.g., 2 mg/cm²) of the formulation containing this compound to one test site and the placebo to the other.

  • The application should be done in a gentle, circular motion until the product is evenly distributed.

5. Post-Application TEWL Measurements:

  • Take TEWL measurements at predetermined time points (e.g., 1 hour, 4 hours, 24 hours, and then daily for the duration of the study).

  • Follow the same procedure as the baseline measurements.

6. Data Analysis:

  • Calculate the percentage change in TEWL from baseline for both the active and placebo sites at each time point.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference between the two groups.

in_vivo_workflow A Subject Recruitment & Acclimatization B Test Site Demarcation (Volar Forearm) A->B C Baseline TEWL Measurement B->C D Product Application (Active vs. Placebo) C->D E Post-Application TEWL Measurements (Multiple Time Points) D->E F Data Analysis & Statistical Comparison E->F

In vivo TEWL measurement workflow.
In Vitro Measurement of TEWL on Skin Explants

This protocol describes an in vitro method for assessing the effect of this compound on the barrier function of ex vivo human skin.

1. Skin Sample Preparation:

  • Obtain fresh human skin samples from elective surgeries (e.g., abdominoplasty) with appropriate ethical approval and patient consent.

  • Prepare full-thickness skin explants of a standardized diameter (e.g., 2 cm).

2. Mounting in Franz Diffusion Cells:

  • Mount the skin explants in Franz diffusion cells with the dermal side in contact with a receptor fluid (e.g., phosphate-buffered saline).

  • The stratum corneum should be facing upwards and exposed to the ambient environment of the lab.

  • Allow the system to equilibrate for a set period.

3. Inducing Barrier Disruption (Optional):

  • To simulate a compromised skin barrier, the explants can be subjected to a controlled insult, such as tape stripping or chemical irritation (e.g., sodium lauryl sulfate solution).

  • Measure baseline TEWL after barrier disruption.

4. Product Application:

  • Apply a precise amount of the formulation containing this compound and a placebo to the surface of different skin explants.

5. TEWL Measurement:

  • Use an evaporimeter with a probe adapted for in vitro measurements to assess TEWL from the skin surface at various time points post-application.

  • Ensure a consistent and sealed interface between the probe and the skin surface.

6. Data Analysis:

  • Compare the TEWL values of the explants treated with the active formulation to those treated with the placebo.

  • Calculate the rate of barrier recovery by monitoring the decrease in TEWL over time.

in_vitro_workflow A Skin Sample Preparation (Human Skin Explants) B Mounting in Franz Diffusion Cells A->B C Barrier Disruption (Optional) & Baseline TEWL Measurement B->C D Product Application (Active vs. Placebo) C->D E TEWL Measurement at Time Intervals D->E F Data Analysis & Barrier Recovery Rate E->F

In vitro TEWL measurement workflow.

Conclusion

This compound presents a promising approach to improving skin barrier function by modulating the PAR-2 signaling pathway. The provided protocols offer robust methodologies for quantifying the effects of formulations containing this peptide on transepidermal water loss. While direct TEWL reduction data is not widely published, the significant increase in skin hydration strongly supports its role in restoring and maintaining a healthy skin barrier. Further studies focusing on direct TEWL measurements are encouraged to substantiate these findings.

References

Application Notes and Protocols: Acetyl Hexapeptide-49 in 3D Reconstructed Human Epidermis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Hexapeptide-49 is a synthetic peptide designed to soothe sensitive and reactive skin.[1] It functions as a neuro-calming peptide that mitigates discomfort and the visible signs of inflammation.[1] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in 3D reconstructed human epidermis models, a valuable tool for in vitro skin research.[2][3]

Application Notes

Mechanism of Action

This compound is an antagonist of the Proteinase-Activated Receptor 2 (PAR-2).[4] PAR-2 is a G-protein coupled receptor involved in inflammatory and neuroinflammatory pathways in the skin.[5][6][7] Found in the stratum granulosum of epidermal keratinocytes, PAR-2 activation triggers the release of pro-inflammatory mediators.[5]

By inhibiting PAR-2, this compound effectively downregulates the inflammatory cascade, leading to a reduction in the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[4] This mechanism helps to alleviate skin irritation, itching, and redness.[5][8][9]

Key Benefits in 3D Reconstructed Human Epidermis Models
  • Anti-inflammatory Effects: Significantly reduces the release of pro-inflammatory cytokines.[4]

  • Neuro-calming Properties: Alleviates sensations of stinging and itching.[1][9]

  • Skin Barrier Enhancement: Improves the integrity of the skin barrier and promotes cell proliferation and differentiation for tissue repair.[5][8][10]

  • Increased Hydration: Contributes to improved skin hydration and reduces transepidermal water loss.[4][9]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound from various studies.

Efficacy ParameterResultReference
PAR-2 Activity ReductionUp to 80%[4]
IL-6 Production ReductionUp to 69.6%[4]
IL-8 Production ReductionUp to 71.5%[4]
Increased Hydration (after 1 week)+34%[5][9]
Reduction in Tingling Sensation (after 1 week)-32%[9]

Experimental Protocols

Assessment of Anti-inflammatory Activity of this compound in a 3D Reconstructed Human Epidermis Model

Objective: To evaluate the ability of this compound to reduce the secretion of pro-inflammatory cytokines (IL-6 and IL-8) in a 3D reconstructed human epidermis model after induction of inflammation.

Materials:

  • 3D Reconstructed Human Epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™ RHE)[11][12][13]

  • Assay medium provided by the RHE model manufacturer

  • This compound

  • Inflammatory stimulus (e.g., Substance P, LPS, or a cytokine cocktail)[14][15]

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human IL-6 and IL-8

Procedure:

  • Pre-incubation of RHE Models: Upon receipt, place the RHE tissues in a 6-well or 12-well plate containing pre-warmed assay medium and incubate for 24 hours at 37°C and 5% CO2.

  • Preparation of Test Substance: Prepare different concentrations of this compound in the assay medium. A vehicle control (medium without the peptide) should also be prepared.

  • Treatment: After the 24-hour pre-incubation, replace the medium with the prepared this compound solutions and the vehicle control. Incubate for 1-2 hours.

  • Induction of Inflammation: Following the pre-treatment, add the inflammatory stimulus to the medium and incubate for 24 hours.

  • Sample Collection: After the incubation period, collect the culture medium from each well.

  • Cytokine Analysis: Quantify the levels of IL-6 and IL-8 in the collected medium using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage reduction in cytokine secretion for each concentration of this compound compared to the vehicle control.

Evaluation of Skin Barrier Function Enhancement by this compound

Objective: To assess the effect of this compound on the integrity of the skin barrier in a 3D reconstructed human epidermis model using Trans-Epithelial Electrical Resistance (TEER) measurement.

Materials:

  • 3D Reconstructed Human Epidermis (RHE) models

  • Assay medium

  • This compound

  • EVOM™ (Epithelial Volt-Ohm Meter) with STX2 electrode

  • PBS

Procedure:

  • Initial TEER Measurement: After the initial 24-hour pre-incubation of the RHE models, measure the baseline TEER values.

  • Treatment: Treat the RHE models with different concentrations of this compound and a vehicle control for 24-48 hours.

  • TEER Measurement Post-Treatment: After the treatment period, measure the TEER values again. An increase in TEER indicates an improvement in barrier function.

  • (Optional) Barrier Disruption: To further assess the protective effect, the barrier can be challenged with a mild irritant (e.g., SDS) after the peptide treatment, followed by another TEER measurement.

  • Data Analysis: Compare the TEER values of the this compound-treated groups with the vehicle control group.

Visualizations

Acetyl_Hexapeptide_49_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2_inactive PAR-2 (Inactive) Protease->PAR2_inactive Activates PAR2_active PAR-2 (Active) PAR2_inactive->PAR2_active AcetylHexapeptide49 This compound AcetylHexapeptide49->PAR2_inactive Inhibits Activation G_protein G-protein Signaling PAR2_active->G_protein Inflammatory_Cascade Inflammatory Cascade G_protein->Inflammatory_Cascade Cytokine_Release Release of IL-6, IL-8 Inflammatory_Cascade->Cytokine_Release Experimental_Workflow A 1. Pre-incubate 3D Reconstructed Human Epidermis Models (24h) B 2. Treat with Acetyl Hexapeptide-49 or Vehicle A->B C 3. Induce Inflammation (e.g., Substance P) B->C D 4. Incubate (24h) C->D E 5. Collect Culture Medium D->E F 6. Measure IL-6 and IL-8 Levels via ELISA E->F G 7. Analyze Data F->G Benefits_of_Acetyl_Hexapeptide_49 AcetylHexapeptide49 This compound PAR2_Inhibition PAR-2 Inhibition AcetylHexapeptide49->PAR2_Inhibition Barrier_Repair Improved Barrier Function AcetylHexapeptide49->Barrier_Repair Reduced_Inflammation Reduced Inflammation (↓ IL-6, IL-8) PAR2_Inhibition->Reduced_Inflammation Neuro_Calming Neuro-Calming Effect (↓ Itching, Stinging) Reduced_Inflammation->Neuro_Calming Increased_Hydration Increased Hydration Barrier_Repair->Increased_Hydration

References

Troubleshooting & Optimization

improving Acetyl hexapeptide-49 solubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl Hexapeptide-49 in cell culture applications.

Troubleshooting Guide: Improving this compound Solubility

Researchers may encounter challenges with the solubility of this compound in cell culture media, especially when preparing concentrated stock solutions. The following table summarizes recommended solvents and methods to improve solubility.

Solvent/Method Recommended Starting Concentration Protocol Summary Potential Effects on Cells
Sterile Deionized Water 1-10 mg/mLAdd sterile water to the lyophilized peptide. Vortex briefly. If needed, sonicate for 10-15 minutes. Adjust pH to a slightly acidic range (4.0-6.0) with dilute HCl to aid dissolution.Generally safe. Ensure final pH of the stock solution is compatible with your cell culture medium.
Phosphate-Buffered Saline (PBS) 1-10 mg/mLReconstitute the peptide in sterile PBS. Gentle vortexing and sonication can be used to assist dissolution.PBS is isotonic and generally well-tolerated by most cell lines.
Cell Culture Medium (e.g., DMEM, RPMI-1640) ≤ 1 mg/mLDirectly dissolve the peptide in the desired cell culture medium. This method is suitable for preparing working concentrations. Sterile filter the final solution.Minimal impact on cell viability if the final concentration is within the non-toxic range.
Dimethyl Sulfoxide (DMSO) 10-20 mg/mLDissolve the peptide in a small volume of high-purity DMSO. For use in cell culture, the final DMSO concentration should be kept low, typically below 0.5%, to avoid cytotoxicity.[1]DMSO can be toxic to cells at higher concentrations. It is crucial to determine the tolerance of your specific cell line to DMSO.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in the cell culture medium. What should I do?

A1: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Lower the Concentration: this compound is more readily soluble at lower concentrations. Try preparing a more dilute stock solution.

  • Use a Co-solvent: Prepare a concentrated stock solution in a biocompatible organic solvent like DMSO and then dilute it into your cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.5% for DMSO).[1]

  • Adjust the pH: The solubility of peptides can be pH-dependent. For many peptides, a slightly acidic pH can improve solubility. You can try dissolving the peptide in a small amount of sterile, dilute acid (e.g., 0.1 M HCl) and then neutralizing it with a sterile, dilute base (e.g., 0.1 M NaOH) or diluting it into a buffered solution like PBS.

  • Sonication: A brief sonication in a water bath can help to break up peptide aggregates and enhance dissolution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For most cell culture applications, preparing a stock solution in sterile phosphate-buffered saline (PBS) or sterile deionized water is recommended. If higher concentrations are required, high-purity DMSO can be used, followed by dilution in your culture medium to a final DMSO concentration that is not harmful to your cells.

Q3: Is this compound toxic to cells in culture?

A3: Based on available safety data, this compound has low cytotoxicity. Cytotoxic effects in human epidermal keratinocytes were observed at an IC50 of approximately 1 mg/mL. At typical working concentrations for in vitro assays, it is not expected to be toxic. However, it is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q4: How should I store my this compound stock solution?

A4: It is recommended to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: What is the mechanism of action of this compound?

A5: this compound acts as an antagonist to the Protease-Activated Receptor 2 (PAR-2). By inhibiting PAR-2, it downregulates the release of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), thereby reducing neurogenic inflammation and soothing the skin.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in PBS
  • Weigh out the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile PBS (pH 7.4) to achieve a final concentration of 10 mg/mL.

  • Gently vortex the tube for 30 seconds to mix.

  • If the peptide is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution for any remaining particulates. If necessary, centrifuge the tube at a low speed (e.g., 1000 x g for 1 minute) to pellet any undissolved material.

  • Carefully collect the supernatant.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Assessment of this compound Solubility in Cell Culture Medium
  • Prepare a 10 mg/mL stock solution of this compound in sterile deionized water or PBS as described in Protocol 1.

  • Prepare a series of dilutions of the stock solution in your cell culture medium of choice (e.g., DMEM with 10% FBS) to achieve a range of final concentrations (e.g., 10, 5, 2, 1, 0.5, 0.1 mg/mL).

  • Incubate the solutions at 37°C for 30 minutes.

  • Visually inspect each dilution for any signs of precipitation or cloudiness.

  • (Optional) To quantify solubility, centrifuge the tubes at high speed (e.g., 10,000 x g for 10 minutes) to pellet any insoluble peptide.

  • Carefully collect the supernatant and measure the peptide concentration using a suitable method such as UV spectrophotometry at 280 nm or a peptide-specific ELISA.

Visualizations

G cluster_start Start cluster_dissolution Dissolution Attempt cluster_check Solubility Check cluster_success Success cluster_troubleshoot Troubleshooting start Lyophilized this compound dissolve Attempt to dissolve in cell culture medium start->dissolve check Is the peptide fully dissolved? dissolve->check success Proceed with experiment check->success Yes troubleshoot Troubleshoot Solubility check->troubleshoot No option1 Prepare stock in PBS/Water (adjust pH if needed) troubleshoot->option1 option2 Prepare stock in DMSO troubleshoot->option2 option1->dissolve Dilute into medium option2->dissolve Dilute into medium (ensure final DMSO <0.5%)

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_peptide Antagonist cluster_signaling Downstream Signaling cluster_response Inflammatory Response stimulus Proteases (e.g., Trypsin, Tryptase) par2 PAR-2 Receptor stimulus->par2 Cleavage & Activation g_protein G-Protein Coupling par2->g_protein peptide This compound peptide->par2 Inhibition plc PLC Activation g_protein->plc mapk MAPK Pathway g_protein->mapk nfkb NF-κB Pathway g_protein->nfkb dag_ip3 DAG / IP3 plc->dag_ip3 ca_release Ca2+ Release dag_ip3->ca_release cytokines ↑ IL-6, IL-8 Release mapk->cytokines nfkb->cytokines inflammation Neurogenic Inflammation cytokines->inflammation

Caption: Signaling pathway of PAR-2 and its inhibition by this compound.

References

Technical Support Center: Acetyl Hexapeptide-49 Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and formulation of Acetyl hexapeptide-49, with a specific focus on preventing aggregation in solution.

Troubleshooting Guide: this compound Aggregation

Visible precipitation, cloudiness, or loss of activity in your this compound solution can be indicative of aggregation. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: My this compound solution has become cloudy or has visible precipitates.

Potential Cause Recommended Action Rationale
Suboptimal pH Adjust the pH of your buffer system. For many peptides, moving the pH at least 1-2 units away from the isoelectric point (pI) can increase net charge and reduce aggregation through electrostatic repulsion.[1]Peptides are least soluble at their isoelectric point where the net charge is zero, increasing the likelihood of aggregation.[1]
Inappropriate Ionic Strength Modify the salt concentration of your solution. The effect of ionic strength can be complex; both increases and decreases can impact aggregation depending on the peptide's properties.[1][2][3][4][5]Salts can either shield charges, promoting aggregation, or alter the hydration shell around the peptide, influencing its stability.[1][2][4]
High Peptide Concentration Decrease the working concentration of this compound.High concentrations increase the probability of intermolecular interactions that lead to aggregation.
Temperature Fluctuations Maintain a consistent and appropriate temperature. For storage, lyophilized this compound should be kept at or below -20°C.[6][7] Once in solution, avoid repeated freeze-thaw cycles.Temperature changes can induce conformational changes in peptides, exposing hydrophobic regions that can lead to aggregation.
Inadequate Solvation Ensure the peptide is fully dissolved initially. The use of Trifluoroacetic acid (TFA) salts of peptides can enhance solubility in aqueous solutions.[7]Incomplete dissolution can create nucleation points for aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a synthetic peptide used in cosmetic formulations for its skin-conditioning and anti-inflammatory properties.[8][9][10] Aggregation, the process where peptide molecules clump together, can lead to a loss of biological activity, reduced product efficacy, and potential for adverse reactions.[2]

Q2: What are the key factors influencing this compound aggregation?

Several factors can contribute to peptide aggregation, including:

  • pH: The pH of the solution affects the net charge of the peptide.[1]

  • Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions.[1][2][3][4]

  • Temperature: Elevated temperatures or freeze-thaw cycles can destabilize the peptide.

  • Peptide Concentration: Higher concentrations increase the likelihood of aggregation.

  • Excipients: The presence of other molecules in the formulation can either stabilize or destabilize the peptide.[1][11]

Q3: What solvents are recommended for dissolving this compound?

Q4: Can excipients be used to prevent aggregation?

Yes, various excipients can be employed to stabilize this compound in solution. These can include:

  • Sugars and Polyols (e.g., mannitol, sorbitol, sucrose): These can have a protective effect against aggregation.[12]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These can prevent surface-induced aggregation.[11]

  • Amino Acids (e.g., arginine, glycine): Certain amino acids can help to solubilize peptides and reduce aggregation.[1]

Q5: At what concentration is this compound typically used in cosmetic formulations?

The recommended concentration for topical peptides like acetyl hexapeptide-8, a similar peptide, typically ranges from 3-10% in skincare formulations.[13] Cytotoxicity studies on a solution containing this compound showed effects at concentrations significantly higher than those recommended for cosmetic use.[14]

Experimental Protocols

Protocol 1: Screening for Optimal pH and Ionic Strength

This protocol outlines a method for identifying the optimal pH and ionic strength to minimize this compound aggregation using Dynamic Light Scattering (DLS).

Materials:

  • Lyophilized this compound

  • A selection of buffers (e.g., acetate, citrate, phosphate) at various pH values (e.g., 4.0, 5.5, 7.0, 8.5)

  • Sodium Chloride (NaCl) solution (e.g., 5 M)

  • Sterile, low-binding microcentrifuge tubes

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Prepare stock solutions of this compound in each buffer system at a concentration known to be prone to aggregation (e.g., 1-5 mg/mL).

  • For each buffer system, create a matrix of samples with varying NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).

  • Incubate the samples under desired experimental conditions (e.g., room temperature, 37°C) for a set period (e.g., 24 hours).

  • After incubation, visually inspect each sample for turbidity or precipitation.

  • Analyze each sample using a DLS instrument to determine the size distribution and polydispersity of particles in solution. An increase in particle size or polydispersity is indicative of aggregation.

  • The optimal condition is the pH and ionic strength that results in the smallest and most monodisperse particle size distribution.

Protocol 2: Evaluation of Stabilizing Excipients

This protocol describes how to assess the effectiveness of different excipients in preventing this compound aggregation using Size Exclusion Chromatography (SEC).

Materials:

  • This compound solution in a buffer known to cause aggregation.

  • Stock solutions of various excipients (e.g., 20% sucrose, 20% mannitol, 1% Polysorbate 20).

  • Size Exclusion Chromatography (SEC) system with a suitable column for peptide analysis.

  • Mobile phase appropriate for the SEC column and peptide.

Procedure:

  • Prepare samples of this compound solution containing different concentrations of each excipient. Include a control sample with no excipient.

  • Incubate the samples under stress conditions (e.g., elevated temperature, agitation) for a defined period to induce aggregation.

  • Following incubation, inject each sample into the SEC system.

  • Monitor the chromatogram for the appearance of high molecular weight peaks, which correspond to aggregated peptide. The monomeric peptide will elute as a single, later peak.

  • Calculate the percentage of aggregated peptide in each sample by comparing the peak areas of the aggregate and monomer peaks.

  • The most effective excipient will be the one that results in the lowest percentage of aggregation compared to the control.

Visualizations

Troubleshooting_Workflow start Problem: this compound Solution is Cloudy/Precipitated check_pH Is the pH near the peptide's isoelectric point (pI)? start->check_pH adjust_pH Adjust pH 1-2 units away from the pI. check_pH->adjust_pH Yes check_concentration Is the peptide concentration high? check_pH->check_concentration No solution_clear Solution is Clear Aggregation Prevented adjust_pH->solution_clear reduce_concentration Decrease the working concentration. check_concentration->reduce_concentration Yes check_ionic_strength Is the ionic strength optimal? check_concentration->check_ionic_strength No reduce_concentration->solution_clear adjust_ionic_strength Screen different salt concentrations. check_ionic_strength->adjust_ionic_strength No check_excipients Are stabilizing excipients present? check_ionic_strength->check_excipients Yes adjust_ionic_strength->solution_clear add_excipients Add stabilizers (e.g., sugars, surfactants). check_excipients->add_excipients No check_excipients->solution_clear Yes add_excipients->solution_clear

Caption: Troubleshooting workflow for addressing this compound aggregation.

Excipient_Mechanism cluster_unstable Unstable Peptide Solution cluster_stable Stabilized Peptide Solution peptide1 Peptide aggregate Aggregate peptide1->aggregate Aggregation peptide2 Peptide peptide2->aggregate stabilized_peptide1 Peptide stabilized_peptide2 Peptide excipient1 Excipient excipient1->stabilized_peptide1 Stabilizes excipient2 Excipient excipient2->stabilized_peptide2 Stabilizes

Caption: Mechanism of excipient-mediated peptide stabilization.

References

troubleshooting low yield in Acetyl hexapeptide-49 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Acetyl hexapeptide-49, particularly in addressing low yields.

Frequently Asked Questions (FAQs) for this compound Synthesis

Q1: What is the amino acid sequence of this compound?

The amino acid sequence for this compound is Acetyl-Phe-Phe-Trp-Phe-His-Val-OH.[1]

Q2: What are the most common challenges encountered during the synthesis of this compound?

The most common challenges include incomplete coupling reactions, side reactions involving sensitive amino acid residues (Tryptophan and Histidine), and inefficient cleavage from the solid support, all of which can contribute to low overall yield and purity.

Q3: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for this compound?

Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is the most commonly used and recommended method for SPPS due to its milder deprotection conditions, which helps in preserving the integrity of sensitive residues like Tryptophan.

Q4: How can I monitor the completion of coupling and deprotection steps?

The Kaiser (ninhydrin) test is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) after a coupling step indicates an incomplete reaction, while a positive result after a deprotection step confirms the removal of the Fmoc group.

Q5: What are the key considerations for the final acetylation step?

The N-terminal acetylation should be performed after the final Fmoc deprotection of the last amino acid (Phenylalanine). Acetic anhydride with a base like N,N-diisopropylethylamine (DIEA) in a solvent such as N,N-dimethylformamide (DMF) is a standard method. It is crucial to ensure the reaction goes to completion to avoid a mix of acetylated and non-acetylated final product.

Troubleshooting Guide for Low Yield in this compound Synthesis

Low yield is a frequent issue in peptide synthesis. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low final yield after cleavage 1. Incomplete coupling at one or more steps.2. Aggregation of the growing peptide chain on the resin.3. Inefficient cleavage from the resin.4. Loss of peptide during workup and purification.1. Use a more efficient coupling reagent (e.g., HATU, HCTU). Double couple difficult residues. Monitor each coupling step with the Kaiser test.2. Use a resin with a lower substitution level. Incorporate pseudoproline dipeptides if aggregation is severe. Synthesize at a higher temperature.3. Choose an appropriate cleavage cocktail for the resin and protecting groups used. Ensure sufficient cleavage time.4. Optimize precipitation and washing steps. Use high-quality HPLC columns and optimize the purification gradient.
Presence of deletion sequences in final product 1. Steric hindrance preventing complete coupling.2. Incomplete Fmoc deprotection.1. Increase coupling time and/or temperature. Use a more powerful coupling reagent. Consider a double coupling strategy for the problematic amino acid.2. Extend the deprotection time or use a stronger deprotection solution (e.g., higher concentration of piperidine).
Side reactions observed (e.g., oxidation of Trp) 1. Oxidation of the indole side chain of Tryptophan during cleavage.2. Racemization of Histidine during coupling.1. Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to protect the Trp residue.2. Use a pre-activated ester of Fmoc-His(Trt)-OH or a coupling reagent known to suppress racemization, such as COMU or those used with an additive like OxymaPure®.
Difficulty in purifying the final peptide 1. Presence of closely eluting impurities.2. Poor solubility of the crude peptide.1. Optimize the HPLC gradient to improve separation. Use a different stationary phase if necessary.2. The presence of trifluoroacetic acid (TFA) from cleavage and purification can affect solubility; consider TFA salt removal if it poses a problem for downstream applications.[1] Lyophilize the peptide from a solution containing a small amount of acetonitrile or tert-butanol to obtain a more soluble powder.

Selection of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions.

Coupling Reagent Type Key Features & Recommendations
HBTU/TBTU Aminium SaltEfficient and widely used. Best when used with an additive like HOBt to minimize racemization.
HATU Aminium SaltMore reactive than HBTU, especially for sterically hindered amino acids. Recommended for difficult couplings.
HCTU Aminium SaltSimilar reactivity to HATU but often more cost-effective.
PyBOP Phosphonium SaltGood for solution-phase and solid-phase synthesis. Avoids the formation of a carcinogenic byproduct (HMPA) associated with the original BOP reagent.[2]
COMU Uronium SaltHigh coupling efficiency, comparable to HATU. Incorporates OxymaPure®, which is a safer alternative to the potentially explosive HOBt and HOAt.[2]
DIC/OxymaPure® Carbodiimide/AdditiveA modern and effective combination that reduces the risk of racemization and side reactions associated with older carbodiimide methods.

Recommended Cleavage Cocktails

The presence of Tryptophan and Histidine in this compound necessitates the use of a cleavage cocktail with appropriate scavengers to prevent side reactions.

Cleavage Cocktail Composition (v/v) Recommended Use
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A standard, robust cocktail for peptides containing multiple sensitive residues.
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Effective for general use and peptides with Arg(Pbf/Pmc), Trp, and Met.
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)A common and effective cocktail for preventing side reactions with Trp and other sensitive residues.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.

  • Add DMF (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the 20% piperidine in DMF treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and isopropanol (2 times) to remove all traces of piperidine.

3. Amino Acid Coupling (Example for one cycle):

  • Dissolve Fmoc-Val-OH (0.5 mmol, 5 eq.) and a coupling agent like HATU (0.48 mmol, 4.8 eq.) in DMF.

  • Add DIEA (1.0 mmol, 10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 times) and DCM (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for the remaining amino acids in the sequence: His(Trt), Phe, Trp(Boc), Phe, and Phe.

5. N-terminal Acetylation:

  • After the final Fmoc deprotection of the N-terminal Phenylalanine, wash the resin with DMF.

  • Prepare an acetylation solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.

  • Add the solution to the resin and agitate for 1 hour.

  • Wash the resin with DMF (3 times) and DCM (3 times), and then dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v).

  • Add the cleavage cocktail to the dry peptide-resin (10 mL/g of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final this compound product.

Visualizations

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Val-OH Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Fmoc-His(Trt)-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Phe-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Couple Fmoc-Trp(Boc)-OH Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Deprotection5 Fmoc Deprotection Wash4->Deprotection5 Coupling5 Couple Fmoc-Phe-OH Deprotection5->Coupling5 Wash5 Wash Coupling5->Wash5 Deprotection6 Fmoc Deprotection Wash5->Deprotection6 Coupling6 Couple Fmoc-Phe-OH Deprotection6->Coupling6 Wash6 Wash Coupling6->Wash6 Deprotection7 Final Fmoc Deprotection Wash6->Deprotection7 Acetylation N-terminal Acetylation (Acetic Anhydride/DIEA) Deprotection7->Acetylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Troubleshooting_Low_Yield start Low Yield of This compound check_synthesis Review Synthesis Report (Kaiser tests, coupling times) start->check_synthesis incomplete_coupling Incomplete Coupling Detected? check_synthesis->incomplete_coupling solution_coupling Troubleshoot Coupling: - Use stronger coupling reagent (HATU) - Double couple difficult residues - Increase reaction time/temperature incomplete_coupling->solution_coupling Yes check_cleavage Review Cleavage Protocol incomplete_coupling->check_cleavage No end Improved Yield solution_coupling->end cleavage_issue Suboptimal Cleavage Conditions? check_cleavage->cleavage_issue solution_cleavage Optimize Cleavage: - Use appropriate scavenger cocktail (TFA/TIS/H2O) - Ensure sufficient cleavage time (2-3 hrs) cleavage_issue->solution_cleavage Yes check_purification Review Purification Data (Crude vs. Pure Yield) cleavage_issue->check_purification No solution_cleavage->end purification_issue Significant Loss During Purification? check_purification->purification_issue solution_purification Optimize Purification: - Adjust HPLC gradient for better separation - Optimize precipitation/dissolution steps purification_issue->solution_purification Yes purification_issue->end No solution_purification->end

Caption: Troubleshooting Decision Tree for Low Yield in Peptide Synthesis.

References

addressing Acetyl hexapeptide-49 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetyl hexapeptide-49. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this compound in experimental settings. Our goal is to help you troubleshoot issues related to batch-to-batch variability and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, neuro-calming peptide designed to reduce inflammation, itching, and redness in the skin.[1][2] It functions by modulating the activity of the Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor involved in inflammatory responses.[1][3] By regulating the PAR-2 signaling pathway, this compound helps to soothe sensitive or irritated skin.[1][3]

Q2: What are the common causes of batch-to-batch variability with synthetic peptides like this compound?

A2: Batch-to-batch variability in synthetic peptides can arise from several factors during the manufacturing process. These include incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS), leading to deletion or truncated sequences.[4] Other sources of variability include the presence of residual solvents like trifluoroacetic acid (TFA), oxidation of sensitive amino acids, and improper storage and handling.[1][4]

Q3: What purity level of this compound should I use for my experiments?

Q4: How can trifluoroacetic acid (TFA) contamination affect my experiments?

A4: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counter-ion in the final product.[1] Residual TFA can interfere with cellular assays by altering the pH of your experimental medium or by directly affecting cell proliferation and viability.[1] For highly sensitive assays, it is advisable to use TFA-removed batches of the peptide or to perform a salt exchange.

Q5: How should I properly store and handle this compound?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in functional assays.
Potential Cause Recommended Action
Incorrect Peptide Concentration The net peptide content can be lower than the gross weight of the lyophilized powder due to the presence of counter-ions (e.g., TFA) and water. It is crucial to determine the net peptide content to prepare accurate stock solutions. If not provided by the manufacturer, consider performing amino acid analysis for precise quantification.
Peptide Degradation Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to peptide degradation.[1] Ensure the peptide is stored at -20°C in a desiccated environment.[5] When preparing solutions, use sterile buffers and avoid introducing contaminants.
Oxidation Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation, which can reduce their biological activity.[1] To minimize oxidation, store the lyophilized peptide under an inert gas like argon and use degassed buffers for reconstitution.[1]
Low Purity Impurities from the synthesis process can interfere with the peptide's activity. Verify the purity of your peptide batch using RP-HPLC. For functional assays, a purity of >95% is recommended.
Poor Solubility This compound is a hydrophilic peptide, but improper reconstitution can lead to poor solubility and precipitation. Follow the manufacturer's instructions for reconstitution. If solubility issues persist, sonication may help.
Issue 2: High background or non-specific effects in cell-based assays.
Potential Cause Recommended Action
Endotoxin Contamination Endotoxins (lipopolysaccharides) from bacteria can cause non-specific immune responses in cell-based assays.[1] Use endotoxin-free reagents and test your peptide for endotoxin levels. If contamination is suspected, use a fresh, certified endotoxin-free batch of the peptide.
TFA Interference Residual TFA can be cytotoxic or interfere with cellular signaling pathways.[1] Consider using a batch of this compound where TFA has been removed or replaced with a more biocompatible counter-ion like acetate or hydrochloride.
Presence of Agonistic/Antagonistic Impurities Synthesis-related impurities, such as truncated or modified peptide sequences, may have unexpected biological activity. Characterize the impurity profile of your peptide batch using LC-MS to identify any potential off-target effects.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound
Parameter Specification Method
Appearance White to off-white lyophilized powderVisual Inspection
Purity (by HPLC) ≥ 95.0%Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Identity Conforms to the expected molecular weightMass Spectrometry (MS)
Peptide Content Report ValueAmino Acid Analysis
Water Content ≤ 10%Karl Fischer Titration
TFA Content ≤ 15%Ion-exchange Chromatography or NMR
Endotoxin ≤ 10 EU/mgLimulus Amebocyte Lysate (LAL) Test
Table 2: Common Impurities in Synthetic this compound and Their Potential Impact
Impurity Type Description Potential Impact on Experiments
Deletion Sequences Peptides missing one or more amino acids from the target sequence.May have reduced or no biological activity, leading to an underestimation of the peptide's potency. Can also act as competitive inhibitors.
Truncated Sequences Peptides with incomplete sequences from the N- or C-terminus.Similar to deletion sequences, they can lower the apparent activity of the peptide.
Oxidized Peptides Modification of susceptible amino acids (e.g., Met, Trp, Cys) by oxidation.Can significantly reduce or abolish biological activity.[1]
Residual TFA Trifluoroacetic acid remaining from the purification process.Can lower the pH of the assay medium and may have direct cytotoxic effects on cells.[1]
Cross-Contamination Presence of other synthetic peptides from the manufacturing facility.Can lead to unexpected and difficult-to-interpret biological responses.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.

  • Materials:

    • This compound sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • HPLC system with UV detector

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Reconstitute the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm or 220 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      25 60
      30 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Verification of this compound by LC-MS

This protocol outlines a general procedure for confirming the molecular weight of this compound.

  • Materials:

    • This compound sample

    • LC-MS grade water

    • LC-MS grade acetonitrile (ACN)

    • Formic acid (FA)

    • C18 reversed-phase column suitable for LC-MS

    • LC-MS system (e.g., ESI-Q-TOF)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in acetonitrile

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of this compound in Mobile Phase A.

  • LC-MS Conditions:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to elute the peptide (e.g., 5-95% B over 10 minutes).

    • Mass Spectrometer Settings:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Mass Range: m/z 100-1500

      • Capillary Voltage: 3.5 kV

      • Cone Voltage: 30 V

      • Source Temperature: 120°C

      • Desolvation Temperature: 350°C

  • Data Analysis:

    • The theoretical monoisotopic mass of this compound (C₅₁H₅₇N₉O₈) is approximately 923.44 Da.

    • Look for the corresponding [M+H]⁺ ion at m/z 924.45 and other charged states (e.g., [M+2H]²⁺ at m/z 462.73).

    • Compare the experimental mass with the theoretical mass to confirm the identity of the peptide.

Visualizations

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Protease Protease PAR2 PAR-2 Protease->PAR2 Cleavage & Activation Gq Gq PAR2->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers NFkB_activation NF-κB Activation PKC->NFkB_activation MAPK_activation MAPK Activation (ERK1/2) PKC->MAPK_activation Inflammation Pro-inflammatory Cytokine Release NFkB_activation->Inflammation MAPK_activation->Inflammation Acetyl_hexapeptide_49 This compound Acetyl_hexapeptide_49->PAR2 modulates

Caption: PAR-2 Signaling Pathway and Modulation by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Peptide Step 1: Verify Peptide Quality Start->Check_Peptide Purity Purity Check (HPLC) Check_Peptide->Purity Identity Identity Check (MS) Check_Peptide->Identity Concentration Concentration Verification Check_Peptide->Concentration Storage Storage & Handling Check_Peptide->Storage Check_Assay Step 2: Review Assay Protocol Protocol_Steps Protocol Adherence Check_Assay->Protocol_Steps Reagents Reagent Quality Check_Assay->Reagents Controls Positive/Negative Controls Check_Assay->Controls Check_Cells Step 3: Assess Cell Health & Conditions Viability Cell Viability Check_Cells->Viability Passage_Number Passage Number Check_Cells->Passage_Number Contamination Contamination Check Check_Cells->Contamination Analyze_Data Step 4: Re-analyze Data Conclusion Identify Root Cause Analyze_Data->Conclusion Purity->Check_Assay Identity->Check_Assay Concentration->Check_Assay Storage->Check_Assay Protocol_Steps->Check_Cells Reagents->Check_Cells Controls->Check_Cells Viability->Analyze_Data Passage_Number->Analyze_Data Contamination->Analyze_Data

Caption: Experimental Workflow for Troubleshooting Batch-to-Batch Variability.

Logical_Relationships cluster_issues Potential Issues cluster_methods Analytical Detection Methods cluster_outcomes Experimental Outcomes Impurity Peptide Impurities HPLC RP-HPLC Impurity->HPLC detects purity MS LC-MS Impurity->MS identifies impurities Reduced_Activity Reduced Potency Impurity->Reduced_Activity Non_Specific_Effects Non-Specific Effects Impurity->Non_Specific_Effects Degradation Peptide Degradation Degradation->HPLC detects degradation products Degradation->MS identifies modifications Degradation->Reduced_Activity Quantification Incorrect Quantification AAA Amino Acid Analysis Quantification->AAA determines net content High_Variability High Variability Quantification->High_Variability Contamination External Contaminants LAL LAL Test Contamination->LAL detects endotoxins Contamination->Non_Specific_Effects HPLC->Reduced_Activity MS->Reduced_Activity AAA->High_Variability LAL->Non_Specific_Effects

Caption: Relationship between Issues, Detection Methods, and Outcomes.

References

Technical Support Center: Acetyl Hexapeptide-49 and Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Acetyl hexapeptide-49 and standard protein quantification assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic peptide with the amino acid sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH[1][2][3]. It is known for its anti-inflammatory and soothing properties, primarily by acting as an antagonist to the Proteinase-activated receptor 2 (PAR-2)[1][4]. This activity helps to reduce the release of pro-inflammatory cytokines[1].

Q2: Can this compound interfere with standard protein assays like BCA and Bradford?

Yes, it is possible for this compound to interfere with standard protein assays. The degree of interference depends on the assay and the concentration of the peptide. The interference potential stems from the peptide's specific amino acid composition[5][6][7][8].

Q3: Which amino acids in this compound can cause interference?

The amino acid sequence of this compound is Ac-Phe-Phe-Trp -Phe-His -Val-OH.

  • For the BCA (Bicinchoninic Acid) Assay: The presence of Tryptophan (Trp) is a known cause of interference. Cysteine, cystine, and tyrosine also interfere, but are not present in this peptide[5][6][8]. The peptide bonds themselves also contribute to the reduction of Cu2+ to Cu1+, which is the basis of the assay[6][8].

  • For the Bradford Assay: This assay primarily relies on the binding of Coomassie dye to basic amino acid residues, particularly arginine and lysine, which are not present in this compound[5][7]. However, hydrophobic interactions between the dye and aromatic amino acids like Phenylalanine (Phe) and Tryptophan (Trp) can also contribute to the dye-protein complex formation, potentially leading to inaccurate readings[7].

Q4: How does this compound exert its biological effects?

This compound functions by modulating the Proteinase-activated receptor 2 (PAR-2) signaling pathway[1][4]. PAR-2 is a G protein-coupled receptor (GPCR) involved in inflammation and pain sensation in the skin[9][10][11]. By antagonizing PAR-2, this compound can inhibit the downstream signaling cascades that lead to the release of inflammatory mediators[1].

Troubleshooting Guide

Issue: Inaccurate or inconsistent protein concentration readings in the presence of this compound.

This guide provides a step-by-step approach to troubleshoot and mitigate interference from this compound in your protein assays.

G cluster_0 Troubleshooting Workflow for Peptide Interference A Start: Inaccurate Protein Concentration Measurement B Identify Potential Interference: Is this compound present? A->B C Select Appropriate Assay: Consider amino acid composition B->C Yes D Mitigation Strategy 1: Sample Dilution C->D E Mitigation Strategy 2: Use a Compatible Assay C->E F Mitigation Strategy 3: Sample Cleanup C->F G Re-run Assay and Analyze Results D->G E->G F->G G->C Inconsistent Results H End: Accurate Protein Concentration Measurement G->H Consistent Results G cluster_1 PAR-2 Signaling Pathway A Protease (e.g., Trypsin) B PAR-2 A->B Activates D G-Protein Activation (Gq/11, Gs, Gi) B->D C This compound C->B Inhibits E Downstream Effectors (PLC, Adenylyl Cyclase) D->E F Second Messengers (IP3, DAG, cAMP) E->F G MAPK Pathway (ERK1/2) F->G H NF-κB Activation F->H I Gene Transcription (Pro-inflammatory Cytokines) G->I H->I

References

Validation & Comparative

Validating the Anti-Inflammatory Effect of Acetyl Hexapeptide-49 In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Acetyl Hexapeptide-49's Anti-Inflammatory Performance

This compound is a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its purported anti-inflammatory and soothing properties. This guide provides an objective comparison of its performance with other alternatives, supported by available data and detailed experimental protocols for validating such claims in an in vitro setting.

Disclaimer: Publicly available, peer-reviewed quantitative in vitro data on this compound is limited. The data presented below is based on commercially available information and patent literature. The experimental protocols are provided as a standard methodology for validating the anti-inflammatory effects of peptides.

Mechanism of Action: PAR-2 Antagonism

This compound is suggested to exert its anti-inflammatory effects primarily by acting as an antagonist of the Proteinase-Activated Receptor 2 (PAR-2).[1][2] PAR-2 is a G-protein coupled receptor expressed in various skin cells, including keratinocytes and mast cells.[2] When activated by proteases, PAR-2 triggers a signaling cascade that leads to the release of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), contributing to neurogenic inflammation, redness, and itching.[2][3] By inhibiting PAR-2 activation, this compound is claimed to downregulate the release of these inflammatory cytokines, thereby soothing the skin and reducing irritation.[1][2][4]

Signaling Pathway of PAR-2 Mediated Inflammation

PAR-2 Signaling Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Protease Protease PAR2 PAR-2 Receptor Protease->PAR2 Activates G_protein G-protein Activation PAR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC NF_kB NF-κB Activation Ca_PKC->NF_kB Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NF_kB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation AH49 Acetyl Hexapeptide-49 AH49->PAR2 Inhibits

Caption: PAR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the claimed in vitro anti-inflammatory efficacy of this compound. It is important to note that this data is derived from manufacturer and patent information and has not been independently verified in peer-reviewed publications.

Parameter This compound Alternative Anti-Inflammatory Peptide (e.g., Palmitoyl Tripeptide-8) Dexamethasone (Positive Control) Reference/Source
Target PAR-2Neuro-receptor ActivityGlucocorticoid ReceptorCommercial Data
PAR-2 Activity Inhibition Up to 80%Not ApplicableNot Applicable[2]
IL-6 Release Inhibition Up to 69.6%Reported to reduce IL-6Significant Inhibition[2]
IL-8 Release Inhibition Up to 71.5%Reported to reduce IL-8Significant Inhibition[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to validate the anti-inflammatory effects of peptides like this compound are provided below.

PAR-2 Antagonist Activity Assay

This assay determines the ability of a test compound to inhibit the activation of the PAR-2 receptor.

  • Cell Line: Human keratinocytes (e.g., HaCaT) or a cell line overexpressing PAR-2.

  • Assay Principle: Measurement of intracellular calcium mobilization upon PAR-2 activation. PAR-2 activation by an agonist (e.g., trypsin or a specific PAR-2 activating peptide like SLIGKV-NH2) leads to a transient increase in intracellular calcium. An antagonist will inhibit this calcium flux.

  • Protocol:

    • Culture cells in a 96-well black, clear-bottom plate until confluent.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

    • Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add varying concentrations of this compound or other test compounds to the wells and incubate for 15-30 minutes.

    • Add a PAR-2 agonist (e.g., trypsin at a final concentration of 10 nM) to induce calcium mobilization.

    • Measure the fluorescence intensity immediately using a microplate reader (e.g., FLIPR or FlexStation) at an excitation of ~494 nm and emission of ~516 nm.

    • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence and absence of the test compound. An IC50 value can be determined from the dose-response curve.

Inhibition of Pro-Inflammatory Cytokine (IL-6 and IL-8) Release

This assay quantifies the reduction in the secretion of IL-6 and IL-8 from cells stimulated with an inflammatory agent.

  • Cell Line: Human keratinocytes (e.g., HaCaT) or normal human epidermal keratinocytes (NHEK).

  • Assay Principle: An inflammatory stimulus (e.g., PAR-2 agonist, LPS, or UV radiation) induces the production and release of IL-6 and IL-8. The concentration of these cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Seed cells in a 24-well plate and grow to ~80% confluency.

    • Pre-incubate the cells with different concentrations of this compound or other test compounds for 1-2 hours.

    • Induce inflammation by adding a PAR-2 agonist (e.g., 10 nM trypsin) or another inflammatory stimulus (e.g., 1 µg/mL LPS) to the media.

    • Incubate for 24 hours to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 and IL-8 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the stimulated control. Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

Experimental Workflow cluster_setup cluster_treatment cluster_assays cluster_analysis start Start: Culture Human Keratinocytes seed Seed Cells in Multi-well Plates start->seed pre_incubate Pre-incubate with This compound (Varying Concentrations) seed->pre_incubate induce Induce Inflammation (e.g., PAR-2 Agonist) pre_incubate->induce calcium_assay PAR-2 Activity Assay: Measure Intracellular Ca²⁺ induce->calcium_assay elisa_assay Cytokine Release Assay: Collect Supernatant induce->elisa_assay analyze_par2 Calculate % Inhibition of PAR-2 Activity Determine IC50 calcium_assay->analyze_par2 analyze_cytokine Quantify IL-6 & IL-8 via ELISA elisa_assay->analyze_cytokine end End: Comparative Efficacy Data analyze_par2->end analyze_inhibition Calculate % Inhibition of Cytokine Release Determine IC50 analyze_cytokine->analyze_inhibition analyze_inhibition->end

Caption: General workflow for in vitro validation of anti-inflammatory peptides.

Comparison with Other Anti-Inflammatory Peptides

Peptide Primary Mechanism Key In Vitro Effects Considerations
This compound PAR-2 Antagonist[1][2]Reduces release of IL-6 and IL-8[2]Limited publicly available peer-reviewed data. Primarily for soothing neurogenic inflammation.
Palmitoyl Tripeptide-8 Reduces release of inflammatory mediators by acting on neuro-receptors.Decreases IL-6 and other inflammatory markers. Reduces vasodilation.Well-documented for reducing redness and sensitivity.
Palmitoyl Tetrapeptide-7 Downregulates IL-6 production.Reduces IL-6 secretion in response to UV radiation.Often combined with Palmitoyl Oligopeptide for synergistic effects on matrix repair and inflammation.
Copper Tripeptide-1 (GHK-Cu) Modulates various cellular processes, including inflammation.Suppresses inflammatory cytokines like IL-6.[4]Also has significant wound healing and anti-aging properties.

Conclusion

This compound presents a targeted approach to mitigating inflammation by inhibiting the PAR-2 signaling pathway. While commercial data suggests significant efficacy in reducing key pro-inflammatory cytokines, there is a clear need for independent, peer-reviewed in vitro studies to robustly validate these claims and establish a comprehensive dose-response profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct such validation and to objectively compare the anti-inflammatory potential of this compound against other bioactive peptides. For drug development professionals, thorough in vitro characterization is a critical first step in substantiating the therapeutic potential of this and other novel anti-inflammatory agents.

References

A Comparative Analysis of Acetyl Hexapeptide-49 and Palmitoyl Tripeptide-8 for Skin Health and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of advanced skincare and dermatological research, the demand for potent and well-characterized bioactive peptides is ever-increasing. This guide presents a comprehensive comparative analysis of two prominent peptides, Acetyl Hexapeptide-49 and Palmitoyl Tripeptide-8, focusing on their mechanisms of action, performance in preclinical and clinical studies, and the experimental methodologies supporting their efficacy. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Executive Summary

This compound and Palmitoyl Tripeptide-8 are synthetic peptides that have demonstrated significant potential in modulating skin inflammation and improving skin barrier function. While both peptides exhibit anti-inflammatory and soothing properties, they operate through distinct signaling pathways, offering unique advantages for various dermatological applications.

This compound primarily functions by regulating the activity of the Protease-Activated Receptor-2 (PAR-2), a key player in neurogenic inflammation. By inhibiting PAR-2, this peptide effectively reduces the release of pro-inflammatory mediators, leading to a calming effect on the skin and a reduction in itching and stinging sensations.

Palmitoyl Tripeptide-8 acts as a biomimetic of the alpha-melanocyte-stimulating hormone (α-MSH) and functions as a competitive inhibitor of the melanocortin-1 receptor (MC1-R). This mechanism allows it to downregulate inflammatory responses, including the reduction of inflammatory cytokines and the mitigation of vasodilation and edema.

This guide will delve into the experimental data that substantiates these claims, presenting quantitative results in a clear, comparative format and providing detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Receptors

The distinct therapeutic effects of this compound and Palmitoyl Tripeptide-8 can be attributed to their specific interactions with different cellular receptors involved in the inflammatory cascade.

This compound: The PAR-2 Regulator

This compound's mechanism of action centers on its ability to modulate the Protease-Activated Receptor-2 (PAR-2).[1] PAR-2 is found on various skin cells, including keratinocytes and mast cells, and its activation by proteases triggers a cascade of events leading to the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as the sensation of itching.[1][2] By regulating PAR-2 activity, this compound effectively dampens this inflammatory response, providing relief from neurogenic inflammation and associated discomfort.[1]

Acetyl_Hexapeptide_49_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte / Mast Cell Proteases Proteases PAR-2 PAR-2 Proteases->PAR-2 Activates Inflammatory_Cascade Inflammatory Cascade PAR-2->Inflammatory_Cascade Cytokine_Release IL-6, IL-8 Release Inflammatory_Cascade->Cytokine_Release Sensory_Irritation Itching, Stinging Inflammatory_Cascade->Sensory_Irritation Acetyl_Hexapeptide-49 Acetyl_Hexapeptide-49 Acetyl_Hexapeptide-49->PAR-2 Inhibits

Figure 1. Signaling pathway of this compound.

Palmitoyl Tripeptide-8: The α-MSH Mimic

Palmitoyl Tripeptide-8's anti-inflammatory effects are mediated through its interaction with the Melanocortin-1 Receptor (MC1-R).[3][4] This peptide mimics the action of the endogenous anti-inflammatory neuropeptide α-MSH, acting as a competitive inhibitor for binding to MC1-R.[3][4] By binding to MC1-R, Palmitoyl Tripeptide-8 prevents the pro-inflammatory signaling that would otherwise be triggered by various stimuli. This leads to a reduction in the release of key inflammatory cytokines such as IL-1, IL-8, and TNF-α, as well as a decrease in vasodilation and edema.[4]

Palmitoyl_Tripeptide_8_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Skin Cell alpha-MSH alpha-MSH MC1-R MC1-R alpha-MSH->MC1-R Binds Inflammatory_Response Inflammatory Response MC1-R->Inflammatory_Response Cytokine_Release IL-1, IL-8, TNF-α Release Inflammatory_Response->Cytokine_Release Vasodilation_Edema Vasodilation, Edema Inflammatory_Response->Vasodilation_Edema Palmitoyl_Tripeptide-8 Palmitoyl_Tripeptide-8 Palmitoyl_Tripeptide-8->MC1-R Competitively Inhibits

Figure 2. Signaling pathway of Palmitoyl Tripeptide-8.

Comparative Performance: A Data-Driven Overview

The efficacy of both peptides has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-Inflammatory Efficacy

ParameterThis compoundPalmitoyl Tripeptide-8
Cytokine Inhibition - IL-6 Reduction: Not Reported - IL-8 Reduction: Not Reported- IL-8 Reduction (UVB-irradiated keratinocytes): Up to 32%[3] - IL-8 Reduction (IL-1 stimulated fibroblasts): Up to 64%[5]
Receptor Activity - PAR-2 Inhibition: Yes- MC1-R Competitive Inhibition: Yes

Table 2: In Vivo/Ex Vivo Efficacy

ParameterThis compoundPalmitoyl Tripeptide-8
Sensory Irritation Reduction - Stinging Sensation (Lactic Acid): Significant improvement reported- Stinging Sensation (Capsaicin): Significant reduction in irritation score[6]
Erythema/Redness Reduction - Visibly reduces redness and blotchiness[7]- SDS-Induced Redness: Visually reduced[5] - SDS-Induced Skin Temperature Increase (Preventive): -112%[5] - SDS-Induced Skin Temperature Increase (Soothing): -78%[5]
Edema Reduction Not Reported- Substance P-Induced Edema (Skin Explants): -60%[5]
Vasodilation Reduction Not Reported- Substance P-Induced Dilated Capillaries (Skin Explants): -30%[3] - Substance P-Induced Dilated Vessel Size (Skin Explants): -51%[3]
Skin Barrier Function - Improves skin barrier function[7] - Increases skin hydration- Strengthens the skin's protective layer

Experimental Protocols: A Guide to Methodologies

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key assays are provided below.

1. In Vitro IL-8 Inhibition Assay (Palmitoyl Tripeptide-8)

IL8_Inhibition_Assay cluster_workflow Experimental Workflow Cell_Culture Culture Human Keratinocytes/Fibroblasts Stimulation Induce Inflammation (UVB or IL-1α) Cell_Culture->Stimulation Treatment Treat with Palmitoyl Tripeptide-8 Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect Cell Supernatant Incubation->Supernatant_Collection ELISA Quantify IL-8 using ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data and Calculate % Inhibition ELISA->Data_Analysis

Figure 3. Workflow for IL-8 Inhibition Assay.

  • Cell Culture: Human epidermal keratinocytes or dermal fibroblasts are cultured in appropriate media until they reach a suitable confluency.

  • Inflammatory Stimulus: To induce an inflammatory response, the cells are exposed to either ultraviolet B (UVB) radiation or a pro-inflammatory cytokine such as Interleukin-1 alpha (IL-1α).

  • Treatment: Immediately after stimulation, the cells are treated with varying concentrations of Palmitoyl Tripeptide-8 or a vehicle control.

  • Incubation: The treated cells are incubated for a period of 24 hours to allow for the production and release of IL-8.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of IL-8 in the collected supernatant is quantified using a commercially available IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The results are analyzed to determine the percentage inhibition of IL-8 release by Palmitoyl Tripeptide-8 compared to the vehicle control.

2. Clinical Assessment of Skin Barrier Function (this compound)

Skin_Barrier_Assessment cluster_workflow Clinical Study Workflow Subject_Recruitment Recruit Volunteers with Sensitive or Compromised Skin Acclimatization Acclimatize Subjects to Controlled Environment Subject_Recruitment->Acclimatization Baseline_Measurements Baseline Measurements: TEWL and Corneometry Acclimatization->Baseline_Measurements Product_Application Application of Formulation with This compound Baseline_Measurements->Product_Application Follow-up_Measurements Follow-up Measurements at Defined Time Points Product_Application->Follow-up_Measurements Data_Analysis Analyze Changes from Baseline Follow-up_Measurements->Data_Analysis

References

A Comparative Guide to Acetyl Hexapeptide-49 and Acetyl Tetrapeptide-15 for PAR-2 Inhibition in Skin Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Acetyl Hexapeptide-49 and Acetyl Tetrapeptide-15, two peptides employed in skincare for their anti-inflammatory and soothing properties. While both peptides address skin sensitivity, their mechanisms of action differ significantly. This document outlines their respective pathways, presents available quantitative data, and describes relevant experimental protocols to evaluate their efficacy.

Introduction

Skin inflammation is a complex process involving a variety of receptors and signaling pathways. Protease-Activated Receptor 2 (PAR-2) has emerged as a key player in neurogenic inflammation, pruritus, and the disruption of the skin barrier. Consequently, the inhibition of PAR-2 is a promising strategy for the development of therapeutics for sensitive and inflamed skin conditions. This compound is marketed as a direct modulator of PAR-2, while Acetyl Tetrapeptide-15 is known to soothe sensitive skin through an alternative pathway. This guide will dissect the available scientific information on both peptides to aid in the selection of the appropriate molecule for research and development purposes.

Mechanism of Action

This compound: A Direct Modulator of PAR-2

This compound is a synthetic peptide designed to directly regulate the activity of the PAR-2 receptor.[1] Located on various skin cells, including keratinocytes and mast cells, PAR-2 activation by proteases triggers a signaling cascade that leads to the release of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[2] By reducing the activity of PAR-2, this compound effectively dampens this inflammatory response, leading to a reduction in neurogenic inflammation, itching, and discomfort associated with sensitive skin.[1][2]

Acetyl Tetrapeptide-15: A μ-Opioid Receptor Agonist

In contrast, Acetyl Tetrapeptide-15 does not directly inhibit PAR-2. Instead, it functions as a μ-opioid receptor agonist.[3][4][5] Derived from the endogenous opioid peptide endomorphin-2, Acetyl Tetrapeptide-15 binds to μ-opioid receptors on nerve endings in the skin.[3][4] This interaction increases the skin's tolerance threshold by reducing the excitability of sensory neurons.[4][6] Consequently, it limits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are involved in pain and inflammation, thereby soothing the skin and reducing discomfort.[3][6]

Comparative Data

To date, publicly available, peer-reviewed quantitative data directly comparing the PAR-2 inhibitory efficacy of this compound and Acetyl Tetrapeptide-15 is limited. However, data from a supplier of a commercial ingredient containing this compound (Delisens™) provides some insight into its potential efficacy.

ParameterThis compoundAcetyl Tetrapeptide-15
Primary Target Protease-Activated Receptor 2 (PAR-2)[1][2]μ-Opioid Receptor[3][4][5]
Mechanism of Action Reduces PAR-2 activity[2]Mimics endomorphins to increase the skin's tolerance threshold[4][6]
Reported PAR-2 Activity Reduction Up to 80%[2]No direct inhibition reported
Effect on Pro-inflammatory Cytokines Reduces IL-6 (up to 69.6%) and IL-8 (up to 71.5%)[2]Reduces the release of pro-inflammatory neuropeptides (e.g., CGRP)[3][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental procedures for evaluating these peptides, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Protease Protease PAR2_inactive PAR-2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR-2 (Active) PAR2_inactive->PAR2_active Activation G_protein Gq/11 PAR2_active->G_protein AH49 Acetyl Hexapeptide-49 AH49->PAR2_active Inhibition PLC PLC G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Inflammation Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Inflammation

Figure 1. PAR-2 Signaling Pathway and Inhibition by this compound.

AT15_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Sensory Neuron) AT15 Acetyl Tetrapeptide-15 Opioid_Receptor μ-Opioid Receptor AT15->Opioid_Receptor Activation G_protein_i Gi/o Opioid_Receptor->G_protein_i AC Adenylate Cyclase G_protein_i->AC Ion_channel Ion Channel Modulation G_protein_i->Ion_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization Ion_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CGRP_release ↓ CGRP Release Reduced_Excitability->CGRP_release

Figure 2. Acetyl Tetrapeptide-15 Signaling via the μ-Opioid Receptor.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Keratinocytes) Peptide_Treatment Peptide Treatment (this compound or Acetyl Tetrapeptide-15) Cell_Culture->Peptide_Treatment PAR2_Activation PAR-2 Agonist (e.g., Trypsin, SLIGKV-NH2) Peptide_Treatment->PAR2_Activation Assay Endpoint Assay PAR2_Activation->Assay Ca_Assay Calcium Influx Assay (e.g., Fluo-4) Assay->Ca_Assay NFkB_Assay NF-κB Reporter Assay Assay->NFkB_Assay Cytokine_Assay Cytokine Measurement (ELISA for IL-6, IL-8) Assay->Cytokine_Assay Data_Analysis Data Analysis and Comparison Ca_Assay->Data_Analysis NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Figure 3. Experimental Workflow for Evaluating PAR-2 Inhibition.

Experimental Protocols

PAR-2 Inhibition Assays

1. Intracellular Calcium Mobilization Assay

  • Objective: To measure the inhibition of PAR-2-mediated intracellular calcium release.

  • Methodology:

    • Human keratinocytes or other PAR-2 expressing cells are cultured in 96-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of the test peptide (e.g., this compound).

    • A PAR-2 agonist (e.g., trypsin or SLIGKV-NH2) is added to stimulate the receptor.

    • The change in fluorescence intensity, corresponding to intracellular calcium concentration, is measured over time using a fluorometric plate reader.

    • The inhibitory effect of the peptide is calculated by comparing the calcium response in treated versus untreated cells.

2. NF-κB Reporter Gene Assay

  • Objective: To determine the effect of PAR-2 inhibition on the downstream NF-κB signaling pathway.

  • Methodology:

    • A PAR-2 expressing cell line is stably transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene.

    • Cells are seeded in 96-well plates and pre-treated with the test peptide.

    • PAR-2 is activated with an agonist for a defined period (e.g., 6 hours).

    • Luciferase substrate is added, and the resulting luminescence is measured with a luminometer.

    • Inhibition of NF-κB activation is quantified by the reduction in luciferase activity.

3. Cytokine Secretion Assay (ELISA)

  • Objective: To measure the reduction in pro-inflammatory cytokine release following PAR-2 inhibition.

  • Methodology:

    • Cells are cultured and pre-incubated with the test peptide.

    • PAR-2 is stimulated with an agonist for an extended period (e.g., 24 hours).

    • The cell culture supernatant is collected.

    • The concentrations of IL-6 and IL-8 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

μ-Opioid Receptor Activation Assay

1. cAMP Accumulation Assay

  • Objective: To measure the activation of the Gi-coupled μ-opioid receptor by Acetyl Tetrapeptide-15.

  • Methodology:

    • Cells expressing the μ-opioid receptor are treated with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

    • The cells are then incubated with varying concentrations of Acetyl Tetrapeptide-15.

    • Activation of the Gi-coupled μ-opioid receptor will inhibit adenylate cyclase, leading to a decrease in cAMP levels.

    • Intracellular cAMP is measured using a competitive immunoassay (e.g., HTRF or ELISA-based).

Conclusion

This compound and Acetyl Tetrapeptide-15 represent two distinct strategies for mitigating skin sensitivity and inflammation. This compound appears to act as a direct modulator of the PAR-2 signaling pathway, offering a targeted approach to reducing protease-induced inflammation. In contrast, Acetyl Tetrapeptide-15 utilizes the μ-opioid receptor pathway to increase the skin's tolerance threshold and reduce the release of inflammatory neuropeptides.

For researchers and drug development professionals targeting PAR-2-mediated inflammation, this compound is the more direct candidate for investigation. However, for applications requiring a broader neuro-soothing effect that enhances the skin's resilience to various stimuli, Acetyl Tetrapeptide-15 presents a compelling alternative. The selection between these two peptides should be guided by the specific inflammatory pathways and cellular targets of interest. Further independent, head-to-head studies are warranted to fully elucidate their comparative efficacy in various models of skin inflammation.

References

Unveiling the Interaction of Acetyl Hexapeptide-49 with PAR-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Acetyl hexapeptide-49's interaction with the Protease-Activated Receptor 2 (PAR-2), benchmarked against other known PAR-2 modulators. While direct binding affinity data for this compound is not publicly available, this document compiles functional data demonstrating its modulatory effects on PAR-2 signaling and presents a comparative landscape of PAR-2 ligand interactions supported by experimental evidence. This information is intended for researchers, scientists, and drug development professionals engaged in the study of PAR-2 modulation.

Executive Summary

This compound is recognized for its role in regulating the activity of Protease-Activated Receptor 2 (PAR-2), a key player in inflammatory pathways. Although quantitative binding affinity metrics such as Ki or IC50 values for this compound are not documented in peer-reviewed literature, functional assays reveal its capacity to reduce PAR-2 activity by up to 80%. This inhibitory action translates to a significant reduction in the release of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Interleukin-8 (IL-8).

This guide offers a comparative overview of various PAR-2 agonists and antagonists, detailing their respective binding affinities and functional potencies to provide a contextual framework for evaluating the activity of this compound.

Comparative Data of PAR-2 Modulators

The following table summarizes the binding affinity and functional activity of this compound alongside other well-characterized PAR-2 ligands. This comparative data allows for an indirect assessment of this compound's potential efficacy in modulating PAR-2.

CompoundTypeBinding Affinity (pKi / Ki)Functional Activity (pIC50 / IC50 / EC50)Assay Type
This compound Antagonist (Functional) Not Published Reduces PAR-2 activity by up to 80% Functional (Cytokine Release)
2f-LIGRLO-NH2AgonistKi = 7.7 μM[1]EC50 = 340 nM[1]Calcium Mobilization
SLIGKV-OHAgonistKi = 83,000 nM[2]EC50 = 1,900 nM[2]Calcium Mobilization
AZ8838AntagonistpKi = 6.4[3]pIC50 = 5.7 (Calcium Mobilization)[3]Radioligand Binding / Calcium Mobilization
AZ3451AntagonistpKi = 7.9[4]IC50 = 23 nM[5]Radioligand Binding / Functional
GB88AntagonistKi = 7.7 μM[1]IC50 = 560 nM (Calcium Mobilization)[1]Radioligand Binding / Calcium Mobilization
I-191AntagonistNot PublishedPotent inhibition at nanomolar concentrationsCalcium Mobilization, ERK1/2, RhoA, cAMP
K-12940AntagonistKi = 1.94 µM[6]IC50 = 2.87 µM (Calcium Mobilization)[7]Radioligand Binding / Calcium Mobilization
K-14585AntagonistKi = 0.627 µM[6]IC50 = 1.1 µM (Calcium Mobilization)[7]Radioligand Binding / Calcium Mobilization
C391AntagonistNot PublishedIC50 = 1.30 μM (Calcium Mobilization)[8]Calcium Mobilization

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the binding and functional activity of PAR-2 modulators.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the PAR-2 receptor.

  • Incubation: These membranes are incubated with a radiolabeled PAR-2 ligand (e.g., [3H]2-furoyl-LIGRL-NH2) and varying concentrations of the unlabeled competitor compound (e.g., a PAR-2 antagonist).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand via rapid filtration.

  • Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibitor constant (Ki), which represents the affinity of the competitor compound for the receptor.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of PAR-2 activation or inhibition.

  • Cell Culture: Cells expressing PAR-2 are cultured in microplates.

  • Loading with Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (agonist or antagonist) is added to the wells. In the case of an antagonist, it is added prior to the addition of a known PAR-2 agonist.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader.

  • Data Analysis: The data is used to determine the EC50 (for agonists) or IC50 (for antagonists), representing the concentration at which the compound elicits 50% of its maximal effect.

Functional Assay: Cytokine Release (ELISA)

This assay quantifies the downstream effects of PAR-2 modulation on inflammatory signaling.

  • Cell Culture and Treatment: Cells capable of producing cytokines upon PAR-2 activation (e.g., keratinocytes) are cultured and treated with a PAR-2 agonist in the presence or absence of the test antagonist.

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of a specific cytokine (e.g., IL-6 or IL-8) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of cytokine release by the antagonist is calculated relative to the agonist-only control.

Visualizing Molecular Interactions and Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the PAR-2 signaling pathway and a typical experimental workflow for determining binding affinity.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin) PAR2_inactive PAR-2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR-2 (Active) (Tethered Ligand Exposed) PAR2_inactive->PAR2_active G_protein Gq/11 PAR2_active->G_protein Activation PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation PKC->NFkB Cytokine_production Pro-inflammatory Cytokine Production (IL-6, IL-8) NFkB->Cytokine_production AH49 Acetyl hexapeptide-49 AH49->PAR2_active Inhibition Binding_Assay_Workflow start Start prep_membranes Prepare Membranes with PAR-2 start->prep_membranes incubation Incubate Membranes, Radioligand, and Competitor prep_membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation competitor Unlabeled Competitor (e.g., this compound) competitor->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration measurement Measure Radioactivity filtration->measurement analysis Data Analysis (Calculate Ki) measurement->analysis end End analysis->end

References

A Comparative Analysis of In Vivo Efficacy: Acetyl Hexapeptide-49 and Hydrocortisone in Skin Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action

Acetyl Hexapeptide-49: This peptide is designed to soothe sensitive and reactive skin by modulating the inflammatory response.[1] Its primary mechanism involves the regulation of the Protease-Activated Receptor 2 (PAR-2), which is found in epidermal keratinocytes and plays a role in neurogenic inflammation.[2] By regulating PAR-2 activity, this compound can help to calm itching and irritation associated with various skin conditions.[2][3] It also aids in repairing the skin barrier and restoring tissue integrity.[2]

Hydrocortisone: As a corticosteroid, hydrocortisone exerts its anti-inflammatory effects through a well-understood genomic pathway.[4][5] It binds to cytosolic glucocorticoid receptors, and this complex then translocates to the nucleus.[6] Inside the nucleus, it modulates gene expression by upregulating anti-inflammatory proteins, such as lipocortin-1, and downregulating pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[5][6] This action leads to the suppression of the inflammatory cascade, reducing redness, swelling, and itching.[5][7]

Table 1: Comparison of Mechanistic and In Vivo Effects

FeatureThis compoundHydrocortisone
Primary Target Protease-Activated Receptor 2 (PAR-2)[2]Glucocorticoid Receptor[4][6]
Mechanism Regulates PAR-2 activity to reduce neurogenic inflammation and itching.[2]Binds to glucocorticoid receptors to inhibit the synthesis of pro-inflammatory mediators (e.g., prostaglandins, leukotrienes) and cytokines.[4][5][6]
Key Effects Soothes irritation, reduces redness and itching, and helps restore the skin barrier.[1][3]Potent anti-inflammatory, immunosuppressive, and anti-pruritic effects.[5][7]
Reported In Vivo Efficacy Reduces sensory irritation and improves skin comfort.[1]Effective in treating a wide range of inflammatory skin conditions such as eczema, dermatitis, and psoriasis.[8][9] Reduces pruritus significantly within a day of use.[10]
Potential Side Effects Generally well-tolerated with a low risk of irritation or sensitization.[1]Long-term use can lead to skin atrophy, telangiectasia, and systemic side effects with significant absorption.[11]

Experimental Protocols

While direct comparative studies are lacking, the following outlines typical experimental protocols for evaluating the in vivo efficacy of topical anti-inflammatory agents.

A representative protocol for assessing the efficacy of a topical anti-inflammatory agent:

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Subjects: Healthy volunteers with induced skin inflammation or patients with a diagnosed inflammatory skin condition (e.g., atopic dermatitis, eczema).

  • Inflammation Induction (for healthy volunteers): Application of an irritant such as sodium lauryl sulfate (SLS) or exposure to UVB radiation to induce erythema and inflammation.

  • Treatment: Application of the test product (e.g., this compound cream), a positive control (e.g., hydrocortisone cream), and a placebo to designated areas on the skin.

  • Efficacy Parameters:

    • Erythema (Redness): Measured using a chromameter or through visual scoring by a trained clinician at baseline and at specified time points post-treatment.

    • Transepidermal Water Loss (TEWL): Assessed with a Tewameter to evaluate skin barrier function.

    • Skin Hydration: Measured using a Corneometer.

    • Pruritus (Itching): Assessed using a Visual Analog Scale (VAS) where subjects rate their itching intensity.

    • Biomarker Analysis: Skin biopsies or tape stripping may be performed to measure the levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) before and after treatment.

Signaling Pathways and Experimental Workflow Visualizations

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Stimulus Inflammatory Stimulus Protease Protease Inflammatory Stimulus->Protease activates PAR-2 Receptor PAR-2 Receptor Protease->PAR-2 Receptor cleaves and activates This compound This compound This compound->PAR-2 Receptor regulates/inhibits G-Protein Signaling G-Protein Signaling PAR-2 Receptor->G-Protein Signaling activates Reduced Inflammation Reduced Inflammation PAR-2 Receptor->Reduced Inflammation leads to Inflammatory Cascade Inflammatory Cascade G-Protein Signaling->Inflammatory Cascade triggers Hydrocortisone Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydrocortisone Hydrocortisone Glucocorticoid Receptor Glucocorticoid Receptor Hydrocortisone->Glucocorticoid Receptor binds to HC-GR Complex HC-GR Complex DNA DNA HC-GR Complex->DNA translocates and binds to Gene Transcription Modulation Gene Transcription Modulation DNA->Gene Transcription Modulation Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription Modulation->Anti-inflammatory Proteins upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription Modulation->Pro-inflammatory Cytokines downregulates In Vivo Efficacy Experimental Workflow Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Inflammation Induction Inflammation Induction Baseline Measurements->Inflammation Induction Topical Application Topical Application Inflammation Induction->Topical Application Post-Treatment Measurements Post-Treatment Measurements Topical Application->Post-Treatment Measurements Data Analysis Data Analysis Post-Treatment Measurements->Data Analysis Results Results Data Analysis->Results

References

Unraveling the Receptor Selectivity of Acetyl Hexapeptide-49: A Focus on PAR-2 and a Look into Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the receptor interaction profile of Acetyl hexapeptide-49, a synthetic peptide lauded for its anti-inflammatory and skin-soothing properties, reveals a primary engagement with the Protease-Activated Receptor 2 (PAR-2). While functional data points towards a modulatory role at this receptor, a thorough investigation into its cross-reactivity with other peptide receptors is hampered by a notable lack of publicly available quantitative binding data.

This compound, with the amino acid sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH, has garnered significant attention in the cosmetic and dermatological fields for its ability to mitigate skin irritation and redness. This guide delves into the current understanding of its molecular mechanism, focusing on its interaction with its primary identified target, PAR-2, and explores the yet-uncharted territory of its potential interactions with other peptide receptors.

Primary Target: Protease-Activated Receptor 2 (PAR-2)

The principal mechanism of action attributed to this compound is the regulation of PAR-2 activity.[1] PAR-2 is a G-protein coupled receptor (GPCR) that plays a crucial role in inflammation and nociception. Activation of PAR-2, typically through proteolytic cleavage by enzymes like trypsin, exposes a tethered ligand that initiates downstream signaling cascades, leading to the release of pro-inflammatory mediators.

This compound is reported to reduce the activity of the PAR-2 receptor, with some commercial sources suggesting a reduction of up to 80%. This modulatory effect translates to a significant decrease in the production of key inflammatory cytokines.

Functional Inhibition of PAR-2 Signaling
Assay Type Cell Line Stimulus This compound Concentration Observed Effect Reference
Cytokine Release Assay (ELISA)Primary Human Epidermal Keratinocytes50 µM PAR-2 Agonist0.5 mg/mL↓ 69.6% in IL-6 production; ↓ 71.5% in IL-8 production[2]
Cytokine Expression Assay (ELISA)Reconstructed Epidermis ModelCosmetic Allergens (Hexyl cinnamal and farnesol)4% Solution↓ 58.2% in IL-8 expression[2]

These data strongly suggest that this compound acts as an antagonist or a negative allosteric modulator of the PAR-2 signaling pathway, thereby dampening the inflammatory response initiated by PAR-2 activation.

Cross-Reactivity with Other Peptide Receptors: An Unexplored Frontier

A critical aspect of characterizing any bioactive peptide is understanding its selectivity profile. Cross-reactivity with other receptors can lead to off-target effects, which may be beneficial, neutral, or detrimental. Despite a thorough search of scientific literature and public databases, no experimental data on the cross-reactivity of this compound with other peptide receptors has been identified.

The lack of such data presents a significant gap in the comprehensive understanding of this peptide's pharmacological profile. Without screening against a panel of common peptide receptors (e.g., other PARs, opioid, neurokinin, or chemokine receptors), it is not possible to definitively assess its selectivity for PAR-2.

Experimental Protocols

To facilitate future research in this area, detailed methodologies for key experiments are outlined below.

Competitive Radioligand Binding Assay for PAR-2

This assay would determine the binding affinity (Kᵢ) of this compound for the PAR-2 receptor.

Objective: To quantify the ability of this compound to displace a known radiolabeled PAR-2 ligand from the receptor.

Materials:

  • Cell line expressing human PAR-2 (e.g., HEK293 or CHO cells)

  • Radiolabeled PAR-2 ligand (e.g., [³H]-2-furoyl-LIGRL-NH₂)

  • This compound

  • Unlabeled PAR-2 agonist (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Scintillation cocktail and counter

Method:

  • Prepare cell membranes from the PAR-2 expressing cell line.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of this compound to the wells.

  • For determining non-specific binding, add a high concentration of the unlabeled PAR-2 agonist to a set of wells.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a Kᵢ value.

Calcium Mobilization Functional Assay

This assay would assess the functional antagonism of this compound on PAR-2-mediated signaling.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a PAR-2 agonist.

Materials:

  • Cell line expressing human PAR-2 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • PAR-2 agonist (e.g., Trypsin or SLIGKV-NH₂)

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Method:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with increasing concentrations of this compound.

  • Initiate the reaction by adding a fixed concentration of the PAR-2 agonist.

  • Immediately measure the fluorescence intensity over time using the plate reader.

  • Determine the peak fluorescence response for each well.

  • Plot the response against the concentration of this compound to determine the IC₅₀ value for the inhibition of the calcium response.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PAR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Protease Protease PAR2 PAR-2 Receptor Protease->PAR2 Activates Acetyl_Hexapeptide_49 This compound Acetyl_Hexapeptide_49->PAR2 Inhibits G_Protein Gq/11, G12/13, Gi/o PAR2->G_Protein Activates PLC Phospholipase C G_Protein->PLC MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release ↑ [Ca²⁺]i IP3_DAG->Ca_Release Cytokine_Production ↓ IL-6, IL-8 (Inflammatory Response) MAPK_Pathway->Cytokine_Production

Figure 1. Simplified signaling pathway of PAR-2 and the inhibitory action of this compound.

Cross_Reactivity_Workflow Start This compound Primary_Assay Primary Target Assay (PAR-2) Start->Primary_Assay Screening Broad Receptor Screening (e.g., GPCR Panel) Start->Screening Data_Analysis Data Analysis & Comparison Primary_Assay->Data_Analysis Binding_Assay Competitive Binding Assays (Determine Ki) Screening->Binding_Assay Identified Hits Functional_Assay Functional Assays (Determine IC50/EC50) Binding_Assay->Functional_Assay Functional_Assay->Data_Analysis Conclusion Selectivity Profile Data_Analysis->Conclusion

Figure 2. Experimental workflow for determining the cross-reactivity profile of a peptide.

Conclusion and Future Directions

This compound demonstrates clear functional antagonism of the PAR-2 receptor, providing a molecular basis for its observed anti-inflammatory and soothing effects on the skin. However, the current body of scientific literature is insufficient to provide a comprehensive comparison of its cross-reactivity with other peptide receptors.

To fully characterize the pharmacological profile of this compound and to ensure its safe and effective use, further research is imperative. Future studies should prioritize:

  • Quantitative Binding Assays: Determining the binding affinity (Kᵢ) of this compound for the PAR-2 receptor is essential for a complete understanding of its potency.

  • Comprehensive Receptor Screening: Screening this compound against a broad panel of GPCRs, particularly other peptide receptors, is crucial to assess its selectivity and identify any potential off-target interactions.

  • In-depth Functional Studies: For any identified off-target interactions, subsequent functional assays are necessary to determine the nature of the activity (agonist, antagonist, etc.) and its potency.

A more complete understanding of the receptor selectivity of this compound will not only solidify its position as a valuable tool in dermatology but will also pave the way for the development of more targeted and efficacious peptide-based therapeutics.

References

A Comparative Analysis of Acetyl Hexapeptide-49 for Skin Barrier Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of dermatological research and cosmetic science, the quest for effective skin barrier repair agents is paramount. This guide provides an in-depth, data-driven comparison of Acetyl hexapeptide-49 against two widely recognized ingredients: ceramides and niacinamide. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, and experimental evidence of their efficacy in restoring and maintaining the integrity of the skin's protective barrier.

Executive Summary

The skin barrier, primarily located in the stratum corneum, is our first line of defense against environmental aggressors and plays a crucial role in preventing excessive water loss. Its compromise is a hallmark of various inflammatory skin conditions. This guide validates the skin barrier repair properties of this compound, a neuro-calming peptide, by comparing its performance with established alternatives, ceramides and niacinamide. Through a detailed examination of their mechanisms and available clinical and in-vitro data, this report aims to equip researchers with the necessary information to make informed decisions in the development of advanced skincare formulations.

Mechanism of Action

This compound: This synthetic peptide primarily functions by modulating the activity of the Protease-Activated Receptor 2 (PAR-2). PAR-2 is a G protein-coupled receptor found on keratinocytes that, when activated by proteases, triggers a signaling cascade leading to the release of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8). By inhibiting PAR-2 activation, this compound effectively downregulates this inflammatory response, reducing redness, itching, and irritation associated with a compromised skin barrier.

Ceramides: As essential lipid molecules naturally present in the stratum corneum, ceramides play a direct structural role in maintaining the skin barrier. They form a lamelar matrix that holds the corneocytes together, preventing transepidermal water loss (TEWL) and protecting against the entry of harmful substances. Topical application of ceramides helps to replenish depleted levels, thereby directly reinforcing the barrier's structure and function.

Niacinamide (Vitamin B3): The mechanism of niacinamide in skin barrier repair is multi-faceted. It has been shown to increase the biosynthesis of ceramides and other stratum corneum lipids. Additionally, niacinamide and its derivatives can reduce TEWL and improve skin hydration. Its anti-inflammatory properties also contribute to mitigating the symptoms of a compromised barrier.

Comparative Performance Data

The following table summarizes the quantitative data on the efficacy of this compound, ceramides, and niacinamide in key skin barrier repair parameters.

ParameterThis compoundCeramidesNiacinamide
Transepidermal Water Loss (TEWL) Reduction Data not available in the reviewed literature.A single application of a ceramide-containing cream resulted in a ~25% decrease in TEWL after 2 hours and a ~22% decrease after 4 hours, sustained for 24 hours. Continued use of a ceramide moisturizer led to a 45% reduction in TEWL in subjects with dry, itchy skin.Oral nicotinamide (500mg twice daily) reduced TEWL by 6% on the forehead and 8% on the limbs after 12 months. A topical niacinamide-containing moisturizer also demonstrated improvement in barrier function.
Skin Hydration Improvement A study on a similar peptide, Acetyl hexapeptide-37, showed a 131% improvement in skin hydration after 56 days of twice-daily application. Specific quantitative data for this compound is not readily available.A ceramide-containing cream significantly increased skin hydration for up to 24 hours.A study on mild atopic dermatitis showed that topical niacinamide significantly improved skin hydration over 4 weeks.
Anti-Inflammatory Action Reduces the release of pro-inflammatory cytokines IL-6 and IL-8 by inhibiting the PAR-2 pathway.Reduces skin irritation and inflammation by restoring the barrier's integrity.Possesses anti-inflammatory properties that help in managing inflammatory skin conditions.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin) PAR2 PAR-2 Receptor Protease->PAR2 Cleavage & Activation G_Protein G-Protein (Gq/11) PAR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Activates NF_kB NF-κB Activation PKC->NF_kB Activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NF_kB->Cytokines Upregulates Transcription AHP49 This compound AHP49->PAR2 Inhibits

Figure 1: this compound's Inhibition of the PAR-2 Signaling Pathway.

TEWL_Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Culture Culture of Reconstructed Human Epidermis (RhE) Baseline Baseline TEWL Measurement Culture->Baseline Induce_Damage Induce Barrier Damage (e.g., Tape Stripping) Baseline->Induce_Damage Application Topical Application of Test Substance Induce_Damage->Application TEWL_Measurement TEWL Measurement at Defined Time Points Application->TEWL_Measurement Data_Analysis Data Analysis and Comparison TEWL_Measurement->Data_Analysis

Figure 2: Standard Experimental Workflow for TEWL Measurement.

Experimental Protocols

In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RhE)

This test assesses the potential of a substance to cause skin irritation by measuring its effect on the viability of reconstructed human epidermis tissue.

1. Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured according to the manufacturer's instructions to form a multi-layered, differentiated epidermis.

2. Baseline Measurement: Prior to treatment, the integrity of the tissues can be assessed by measuring the trans-epithelial electrical resistance (TEER).

3. Application of Test Substance: A defined amount of the test substance (e.g., a formulation containing this compound, ceramide, or niacinamide) and control substances (positive and negative) are applied topically to the surface of the RhE tissues.

4. Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO2.

5. Viability Assay (MTT Assay): After incubation, the tissues are rinsed and transferred to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan salt.

6. Extraction and Quantification: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured using a spectrophotometer.

7. Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.

Transepidermal Water Loss (TEWL) Measurement on Reconstructed Human Epidermis (RhE)

TEWL is a key indicator of skin barrier function. A higher TEWL value signifies a more compromised barrier.

1. Tissue Culture and Equilibration: RhE tissues are cultured to full differentiation. Before the experiment, the tissues are equilibrated to the ambient conditions of the measurement room.

2. Baseline Measurement: The baseline TEWL of the intact RhE tissues is measured using a Tewameter® or a similar device. The probe of the instrument is placed on the tissue surface to measure the rate of water vapor evaporation.

3. Induction of Barrier Disruption (Optional): To test the restorative properties of a substance, the barrier of the RhE can be intentionally damaged, for example, by repeated tape stripping. TEWL is measured again to confirm the damage.

4. Application of Test Substance: The test formulation is applied topically to the RhE tissue surface.

5. Time-course Measurements: TEWL is measured at various time points after application (e.g., 2, 4, 8, 24 hours) to assess the effect of the test substance on barrier function over time.

6. Data Analysis: The percentage change in TEWL from baseline is calculated for each time point and compared between different treatment groups to evaluate the efficacy of the barrier repair agents.

Conclusion

This compound presents a promising approach to skin barrier repair through its targeted anti-inflammatory action on the PAR-2 pathway. While direct quantitative comparisons with established ingredients like ceramides and niacinamide on parameters such as TEWL and hydration are not yet extensively documented in publicly available literature, its mechanism of action suggests a significant potential for alleviating the symptoms of a compromised skin barrier, particularly in sensitive and irritated skin. Ceramides offer a direct structural reinforcement of the barrier, while niacinamide provides a broader, multi-faceted approach. Further head-to-head clinical trials are warranted to definitively position this compound within the arsenal of skin barrier repair ingredients. This guide provides a foundational understanding for researchers and developers to explore the potential of this novel peptide in their future formulations.

A Comparative Analysis of Synthetic vs. Recombinant Acetyl Hexapeptide-49 Activity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the manufacturing processes and their implications for the bioactivity of a key anti-inflammatory peptide.

In the realm of therapeutic and cosmetic peptide development, the choice of production method is a critical determinant of the final product's characteristics, including its bioactivity, purity, and cost-effectiveness. This guide provides a comprehensive comparison of synthetically produced versus recombinantly expressed Acetyl hexapeptide-49, a neuro-calming peptide known for its ability to modulate skin inflammation and sensitivity. This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Unveiling this compound: A Modulator of Neurogenic Inflammation

This compound is a synthetic peptide designed to mimic a natural peptide and is recognized for its potent anti-inflammatory and soothing properties. Its primary mechanism of action involves the modulation of the Proteinase-Activated Receptor 2 (PAR-2). By acting as a PAR-2 antagonist, this compound can downregulate the inflammatory cascade, making it a valuable ingredient in formulations aimed at sensitive and reactive skin conditions. It has been shown to reduce the release of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), thereby alleviating symptoms of irritation and restoring the skin's natural barrier function.[1][2]

Manufacturing Modalities: A Head-to-Head Comparison

The biological activity of a peptide is intrinsically linked to its primary sequence and three-dimensional structure. The two primary methods for peptide production, chemical synthesis and recombinant DNA technology, can yield products with subtle but significant differences.

Synthetic Production (Solid-Phase Peptide Synthesis - SPPS): This chemical method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.[3] It offers precise control over the amino acid sequence and allows for the incorporation of non-natural amino acids and other modifications.[4][5]

Recombinant Production: This biological method utilizes genetically engineered microorganisms (like bacteria or yeast) or cell cultures to produce the desired peptide.[3][6] The gene encoding the peptide is inserted into the host organism, which then transcribes and translates the genetic information to synthesize the peptide.[6]

Here is a summary of the key differences and their potential impact on this compound activity:

FeatureSynthetic this compoundRecombinant this compoundImplications for Activity
Purity High purity achievable, with well-defined and characterizable impurities.[3][7]Purity can be variable and may contain host cell proteins, endotoxins, and other biological contaminants requiring extensive purification.[3][8]Higher purity in synthetic peptides may lead to more consistent and predictable in vitro and in vivo activity. Contaminants in recombinant preparations could potentially interfere with bioassays or elicit off-target effects.
Post-Translational Modifications (PTMs) Can incorporate specific, targeted modifications, but complex PTMs are challenging. Acetylation is a readily achievable modification.Can produce peptides with natural PTMs if an appropriate host system (e.g., mammalian cells) is used. However, controlling the consistency and homogeneity of these modifications can be difficult.[4]The N-terminal acetylation of this compound is crucial for its activity. While straightforward in synthesis, ensuring complete and correct acetylation in a recombinant system would be a critical quality control step.
Folding and Tertiary Structure Peptides are typically produced in a linear form and may require a separate refolding step to achieve the correct conformation.Can facilitate proper protein folding and the formation of complex tertiary structures within the host cell, which can be essential for biological activity.[4]For a short peptide like a hexapeptide, complex folding is less of a concern. However, subtle conformational differences could still influence receptor binding affinity.
Scalability and Cost Cost-effective for small-scale production (research quantities). Large-scale synthesis can be expensive due to the cost of reagents and solvents.[3]More cost-effective for large-scale production due to the lower cost of culture media compared to synthetic amino acids.[3][4]The choice of production method may be influenced by the intended scale of the project, from initial research to commercial production.
Incorporation of Non-Natural Amino Acids Readily allows for the incorporation of non-natural amino acids to enhance stability or activity.[4]Generally limited to the 20 natural amino acids, although some specialized techniques can incorporate non-natural variants.[6]This offers an advantage for synthetic peptides in terms of designing derivatives with improved pharmacokinetic properties.

The PAR-2 Signaling Pathway and this compound Inhibition

This compound exerts its anti-inflammatory effects by antagonizing the PAR-2 receptor. The activation of PAR-2 by proteases, such as trypsin or mast cell tryptase, cleaves the receptor's N-terminal domain, exposing a "tethered ligand" that self-activates the receptor. This activation initiates a downstream signaling cascade that leads to the release of pro-inflammatory cytokines. This compound is thought to interfere with this activation, thereby dampening the inflammatory response.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR2_inactive PAR-2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR-2 (Active) Tethered Ligand PAR2_inactive->PAR2_active Ac-h-49 This compound Ac-h-49->PAR2_inactive Inhibition G_protein Gq/11 PAR2_active->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK1/2) PKC->MAPK NF-kB NF-κB Activation MAPK->NF-kB PI3K->NF-kB Inflammation Pro-inflammatory Cytokines (IL-6, IL-8) NF-kB->Inflammation

Caption: PAR-2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Assessing this compound Activity

In Vitro PAR-2 Activation Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit PAR-2-mediated intracellular calcium release in response to a PAR-2 agonist.

Methodology:

  • Cell Culture: Human keratinocytes or other cells endogenously expressing PAR-2 are cultured to confluency in appropriate media.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

  • Inhibition: Cells are pre-incubated with varying concentrations of either synthetic or recombinant this compound for a specified period.

  • Activation: A PAR-2 agonist (e.g., trypsin or a specific PAR-2 activating peptide like SLIGKV-NH2) is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the calcium response in the presence and absence of the peptide. The IC50 value (the concentration of peptide that inhibits 50% of the maximal response) is calculated.

Inhibition of Pro-inflammatory Cytokine Release (ELISA)

This assay quantifies the ability of this compound to reduce the secretion of IL-6 and IL-8 from cells stimulated with a PAR-2 agonist.

Methodology:

  • Cell Culture and Seeding: Human keratinocytes or other relevant cell types are seeded in multi-well plates and grown to a specified confluency.

  • Pre-treatment: The cells are pre-treated with different concentrations of synthetic or recombinant this compound for a defined duration.

  • Stimulation: The cells are then stimulated with a PAR-2 agonist (e.g., trypsin) to induce an inflammatory response. A negative control (unstimulated cells) and a positive control (stimulated cells without peptide) are included.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • ELISA: The concentrations of IL-6 and IL-8 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine release by this compound is calculated relative to the positive control. Dose-response curves are generated to determine the IC50 for each cytokine.

Conclusion

The choice between synthetic and recombinant this compound depends on the specific requirements of the research or development project. Synthetic production offers high purity, precise control over the chemical structure, and the flexibility to introduce modifications, making it ideal for initial research, structure-activity relationship studies, and applications where well-defined impurities are critical. Recombinant production, on the other hand, presents a more cost-effective solution for large-scale manufacturing, particularly if the peptide's activity is not compromised by potential variations in purity and post-translational modifications.

For a short, modified peptide like this compound, chemical synthesis is often the preferred method due to the ease of incorporating the N-terminal acetyl group and achieving high purity. However, advancements in recombinant technology may offer viable alternatives in the future. To definitively determine the superior production method for a specific application, a direct, head-to-head comparison of the bioactivity of both forms using standardized in vitro and in vivo models is recommended. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis.

References

A Comparative Guide to Acetyl Hexapeptide-49 in Modulating Inflammatory Cytokines IL-6 and IL-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acetyl hexapeptide-49's role in reducing the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). Due to the limited availability of public quantitative dose-response data for this compound, this document offers a qualitative comparison based on its mechanism of action and contrasts it with an alternative peptide, Palmitoyl Tetrapeptide-7, for which more data is available.

Introduction to this compound

This compound is a synthetic peptide designed to soothe sensitive and irritated skin.[1] It functions as a neuro-calming peptide, mitigating discomfort, redness, and other visible signs of inflammation.[1] Its primary mechanism involves the regulation of the Protease-Activated Receptor 2 (PAR-2), a key player in neurogenic inflammation.[2] By modulating PAR-2 activity, this compound helps to calm the inflammatory cascade, making it a valuable ingredient in skincare formulations for conditions like rosacea, eczema, and psoriasis.[1][2]

Comparison of Anti-Inflammatory Peptides

FeatureThis compoundPalmitoyl Tetrapeptide-7
Primary Target Protease-Activated Receptor 2 (PAR-2)[2]Interleukin-6 (IL-6) production[5]
Reported Effects Reduces skin discomfort, redness, and itching by calming nerve endings and inflammation.[1][3]Reduces IL-6 production, thereby decreasing inflammation and slowing down collagen degradation.[4][5]
Dose-Response Data on IL-6/IL-8 Not publicly available in the reviewed scientific literature.In vitro studies show a dose-dependent reduction in IL-6 production, with up to a 40% decrease. In UV-exposed cells, an 86% reduction in interleukin production has been recorded.[1]

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects by modulating the PAR-2 signaling pathway. In the skin, various proteases can cleave and activate PAR-2 on keratinocytes, leading to the release of pro-inflammatory mediators like IL-6 and IL-8. This compound is thought to interfere with this activation, thus downregulating the inflammatory response.

Acetyl_Hexapeptide_49_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Keratinocyte cluster_intervention Intervention Proteases Proteases PAR2 PAR-2 Proteases->PAR2 Activates Inflammatory_Cascade Inflammatory Cascade PAR2->Inflammatory_Cascade Initiates IL6_IL8 IL-6 & IL-8 Release Inflammatory_Cascade->IL6_IL8 AH49 Acetyl Hexapeptide-49 AH49->PAR2 Inhibits Activation

Caption: Signaling pathway of this compound in modulating inflammation.

Experimental Protocols

The following outlines a general methodology for assessing the dose-response relationship of a peptide on IL-6 and IL-8 production in vitro.

In Vitro Anti-Inflammatory Assay

1. Cell Culture:

  • Human epidermal keratinocytes (e.g., HaCaT cells) or human dermal fibroblasts are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Induction of Inflammation:

  • Cells are seeded in multi-well plates and grown to a suitable confluency.

  • Inflammation is induced by treating the cells with an inflammatory stimulus such as Lipopolysaccharide (LPS) or a combination of pro-inflammatory cytokines (e.g., TNF-α and IL-1β) for a predetermined duration.[6][7]

3. Peptide Treatment:

  • Cells are pre-treated or co-treated with varying concentrations of the test peptide (e.g., this compound) for a specified time.

4. Measurement of IL-6 and IL-8:

  • After the treatment period, the cell culture supernatant is collected.

  • The concentrations of IL-6 and IL-8 in the supernatant are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's protocol.[2][8]

  • The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve.

5. Data Analysis:

  • The percentage inhibition of IL-6 and IL-8 production by the peptide at each concentration is calculated relative to the stimulated, untreated control.

  • A dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration) of the peptide.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture 1. Culture Keratinocytes Start->Cell_Culture Induce_Inflammation 2. Induce Inflammation (e.g., with LPS) Cell_Culture->Induce_Inflammation Peptide_Treatment 3. Treat with varying doses of This compound Induce_Inflammation->Peptide_Treatment Collect_Supernatant 4. Collect Cell Supernatant Peptide_Treatment->Collect_Supernatant ELISA 5. Measure IL-6 & IL-8 via ELISA Collect_Supernatant->ELISA Data_Analysis 6. Analyze Dose-Response Relationship ELISA->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cytokine measurement.

Conclusion

This compound is a promising peptide for mitigating skin inflammation through the modulation of the PAR-2 receptor. While direct quantitative data on its dose-dependent effects on IL-6 and IL-8 are not widely published, its mechanism of action strongly suggests an inhibitory role in the production of these pro-inflammatory cytokines. In contrast, peptides like Palmitoyl Tetrapeptide-7 have demonstrated a clear, dose-dependent reduction in IL-6. Further research and publication of quantitative data for this compound would be highly beneficial for the scientific and drug development communities to fully assess its therapeutic potential in inflammatory skin conditions.

References

Independent Validation of Published Acetyl Hexapeptide-49 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Acetyl hexapeptide-49 against other commercially available alternatives for soothing sensitive and irritated skin. The information is compiled from publicly available technical data sheets, scientific publications, and supplier-provided study results. While quantitative data is presented, it is important to note that detailed, step-by-step experimental protocols for manufacturer-led studies are often proprietary and not fully disclosed in the public domain.

Executive Summary

This compound is a synthetic peptide that has demonstrated efficacy in mitigating skin inflammation and sensitivity. Its primary mechanism of action involves the modulation of the Protease-Activated Receptor 2 (PAR-2), a key player in neurogenic inflammation. Clinical and in-vitro studies suggest its ability to reduce pro-inflammatory cytokines, alleviate stinging sensations, and improve skin barrier function. This guide compares this compound with other peptides and a botanical active that target similar skin concerns, providing available quantitative data and an overview of the experimental methodologies used to validate their performance.

Data Presentation: Comparative Performance

The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: In-Vitro Anti-Inflammatory Performance

Active Ingredient Assay Cell Type Stimulus Result Source
This compound IL-6 and IL-8 Release (ELISA)Primary Human Epidermal KeratinocytesPAR-2 Agonist-69.6% IL-6, -71.5% IL-8[1]
Palmitoyl tripeptide-8 IL-8 Release (ELISA)Human KeratinocytesUVB-32% IL-8[2]
Palmitoyl tripeptide-8 IL-8 Release (ELISA)Human FibroblastsIL-1-64% IL-8[2]
Madecassoside IL-6 and TNF-α SecretionHaCaT Cells & 3D Epidermal Models-Significant Inhibition[3]

Table 2: Clinical Soothing and Hydration Performance

Active Ingredient Clinical Endpoint Methodology Subjects Result Source
This compound Stinging SensationLactic Acid Sting Test25 volunteers with sensitive skinImprovement in stinging sensation
This compound Skin HydrationNot specifiedNot specified+34% in 1 week[4]
Acetyl dipeptide-1 cetyl ester Stinging/Burning SensationCapsaicin-induced stingingVolunteers with sensitive skinRelief of burning/stinging sensation[5]
Madecassoside Transepidermal Water Loss (TEWL) & Redness (a* value)Not specifiedNot specifiedSignificant reduction in TEWL and a* values[3]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited. Detailed protocols are often proprietary to the manufacturers and are summarized here based on available information.

In-Vitro Interleukin-6 (IL-6) and Interleukin-8 (IL-8) Release Assay
  • Objective: To assess the anti-inflammatory potential of an active ingredient by measuring its ability to reduce the secretion of pro-inflammatory cytokines (IL-6 and IL-8) from skin cells.

  • Cell Culture: Primary human epidermal keratinocytes or human fibroblast cells are cultured in appropriate media.

  • Stimulation: To induce an inflammatory response, cells are treated with a known inflammatory stimulus. For this compound, a PAR-2 agonist is used. For other actives, stimuli like Ultraviolet B (UVB) radiation or Interleukin-1 (IL-1) are employed.

  • Treatment: Cells are co-incubated with the stimulus and various concentrations of the test ingredient (e.g., this compound, Palmitoyl tripeptide-8).

  • Cytokine Measurement: After a specified incubation period, the cell culture supernatant is collected. The concentration of IL-6 and IL-8 is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage reduction in cytokine secretion in treated cells is calculated relative to the cells treated with the stimulus alone.

Clinical Lactic Acid Sting Test
  • Objective: To evaluate the soothing efficacy of a topical ingredient on subjects with self-perceived sensitive skin.

  • Subject Selection: A panel of volunteers who are known to be "stingers" (i.e., they experience a stinging sensation in response to lactic acid) is recruited.

  • Test Procedure:

    • A baseline stinging potential is established by applying a standardized lactic acid solution (typically 5-10%) to the nasolabial fold of the subjects.

    • Subjects rate the intensity of the stinging sensation on a predefined scale at specific time points.

    • A washout period is observed.

    • The test product containing the active ingredient (e.g., this compound) is applied to the same area.

    • After a set period, the lactic acid solution is reapplied, and subjects again rate the stinging sensation.

  • Data Analysis: The reduction in the stinging score after treatment with the active ingredient is compared to the baseline to determine the soothing effect.

Mandatory Visualizations

Signaling Pathways

cluster_0 Neurogenic Inflammation Cascade cluster_1 This compound Intervention External Stimuli External Stimuli Keratinocytes Keratinocytes External Stimuli->Keratinocytes activates PAR-2 Activation PAR-2 Activation Keratinocytes->PAR-2 Activation releases proteases Pro-inflammatory Mediators (IL-6, IL-8) Pro-inflammatory Mediators (IL-6, IL-8) PAR-2 Activation->Pro-inflammatory Mediators (IL-6, IL-8) leads to Inflammation & Sensation (Itching, Stinging) Inflammation & Sensation (Itching, Stinging) Pro-inflammatory Mediators (IL-6, IL-8)->Inflammation & Sensation (Itching, Stinging) causes This compound This compound PAR-2 Inhibition PAR-2 Inhibition This compound->PAR-2 Inhibition induces PAR-2 Inhibition->PAR-2 Activation blocks

Caption: this compound signaling pathway in reducing neurogenic inflammation.

Experimental Workflows

cluster_0 In-Vitro Cytokine Assay Workflow Cell Culture Cell Culture Inflammatory Stimulus Inflammatory Stimulus Cell Culture->Inflammatory Stimulus Test Ingredient Incubation Test Ingredient Incubation Inflammatory Stimulus->Test Ingredient Incubation Supernatant Collection Supernatant Collection Test Ingredient Incubation->Supernatant Collection ELISA ELISA Supernatant Collection->ELISA Data Analysis Data Analysis ELISA->Data Analysis

Caption: General workflow for in-vitro cytokine release assays.

cluster_1 Clinical Stinging Test Workflow Subject Recruitment (Sensitive Skin) Subject Recruitment (Sensitive Skin) Baseline Stinging Assessment Baseline Stinging Assessment Subject Recruitment (Sensitive Skin)->Baseline Stinging Assessment Product Application Product Application Baseline Stinging Assessment->Product Application Post-Treatment Stinging Assessment Post-Treatment Stinging Assessment Product Application->Post-Treatment Stinging Assessment Comparison & Efficacy Comparison & Efficacy Post-Treatment Stinging Assessment->Comparison & Efficacy

References

Comparative Gene Expression Analysis of Skin Treated with Acetyl Hexapeptide-49

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes in skin following treatment with Acetyl hexapeptide-49, a synthetic peptide known for its anti-inflammatory and soothing properties. The performance of this compound is compared with other common anti-inflammatory peptides, supported by a review of their mechanisms of action and expected impacts on gene expression. Detailed experimental protocols for conducting such a comparative analysis are also provided.

Introduction to this compound

This compound is a cosmetic ingredient recognized for its ability to alleviate skin irritation and improve barrier function.[1] Its primary mechanism of action involves the regulation of the Protease-Activated Receptor 2 (PAR-2), a receptor involved in modulating inflammatory responses in the skin.[2][3] By influencing the PAR-2 signaling pathway, this compound can soothe neurogenic inflammation, reduce redness, and calm itchiness, making it a valuable ingredient for sensitive or compromised skin.[2]

Comparative Peptides

For a comprehensive analysis, the effects of this compound on gene expression are compared with other peptides that also exhibit anti-inflammatory properties but may operate through different mechanisms. These include:

  • Palmitoyl Tripeptide-8: A biomimetic peptide that helps to reduce inflammation by decreasing the release of pro-inflammatory mediators.[4]

  • Acetyl Tetrapeptide-15: This peptide works by increasing the skin's tolerance threshold, making it less reactive to various stimuli.[4]

  • Acetyl Dipeptide-1 Cetyl Ester: Known for its calming properties, this peptide helps to relieve skin tension and discomfort.[4]

Gene Expression Analysis: A Comparative Overview

While direct, publicly available comparative studies on the gene expression profiles of these specific peptides are limited, we can infer the expected changes based on their known mechanisms of action. The following table summarizes the anticipated impact of these peptides on key genes involved in inflammation, skin barrier function, and cellular adhesion.

Gene Target CategoryKey GenesThis compound (Expected Effect)Palmitoyl Tripeptide-8 (Expected Effect)Acetyl Tetrapeptide-15 (Expected Effect)Acetyl Dipeptide-1 Cetyl Ester (Expected Effect)Rationale for Expected Effect
Pro-inflammatory Cytokines & Chemokines IL-6, IL-8, TNF-αDownregulation Downregulation Downregulation Downregulation These peptides are known to possess anti-inflammatory properties and are expected to reduce the expression of key inflammatory mediators.
Inflammatory Receptors PAR-2 (F2RL1)Modulation (potential downregulation of downstream signaling) No direct effect expectedNo direct effect expectedNo direct effect expectedThis compound specifically targets the PAR-2 receptor to exert its anti-inflammatory effects.[2][3]
Skin Barrier Function Filaggrin (FLG), Loricrin (LOR), Involucrin (IVL)Upregulation Upregulation Upregulation Upregulation Improved skin barrier is a common outcome of reduced inflammation and enhanced cellular function.
Cell Adhesion E-cadherin (CDH1)Upregulation No direct effect expectedNo direct effect expectedNo direct effect expectedStudies on other hexapeptides have shown an increase in E-cadherin expression, suggesting a role in strengthening cell-cell junctions.[5][6][7]
Neuropeptide Receptors TRPV1Downregulation of downstream signaling No direct effect expectedModulation Modulation This compound and other neuro-calming peptides can influence the signaling of receptors involved in skin sensitivity and irritation.[5]

Experimental Protocols

To perform a comparative gene expression analysis of skin treated with these peptides, the following experimental workflow and protocols can be employed.

Experimental Workflow

A typical workflow for this type of analysis would involve treating human skin explants or cultured skin cells (e.g., keratinocytes, fibroblasts) with the different peptides, followed by RNA extraction, reverse transcription, and quantitative PCR (qPCR) to measure the expression levels of target genes.

G cluster_0 Cell/Tissue Culture and Treatment cluster_1 RNA Processing cluster_2 Gene Expression Analysis Skin Explants/Cells Skin Explants/Cells Treatment Groups Control (Vehicle) This compound Palmitoyl Tripeptide-8 Acetyl Tetrapeptide-15 Skin Explants/Cells->Treatment Groups Incubate RNA Extraction RNA Extraction Treatment Groups->RNA Extraction RNA Quantification & Quality Control RNA Quantification & Quality Control RNA Extraction->RNA Quantification & Quality Control Assess cDNA Synthesis cDNA Synthesis RNA Quantification & Quality Control->cDNA Synthesis Reverse Transcribe RT-qPCR RT-qPCR cDNA Synthesis->RT-qPCR Amplify Data Analysis Data Analysis RT-qPCR->Data Analysis Calculate Fold Change

Experimental workflow for comparative gene expression analysis.

Detailed Methodologies

1. Skin Explant Culture and Treatment:

  • Source: Full-thickness human skin explants obtained from elective surgeries (e.g., abdominoplasty, mammoplasty) with informed consent.

  • Culture: Skin biopsies are cultured at the air-liquid interface on sterile grids in a culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).[8]

  • Treatment: Topical application of creams or solutions containing this compound, Palmitoyl Tripeptide-8, Acetyl Tetrapeptide-15, Acetyl Dipeptide-1 Cetyl Ester, or a vehicle control. Tissues are typically treated for 24 to 72 hours.

2. RNA Extraction:

  • Treated skin tissues are homogenized in a lysis buffer (e.g., TRIzol reagent).

  • Total RNA is extracted using a combination of phenol-chloroform separation and column-based purification kits.[9][10]

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), assessing the A260/280 and A260/230 ratios.[9]

3. cDNA Synthesis (Reverse Transcription):

  • Total RNA (typically 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[10][11]

  • The reaction is performed in a thermal cycler with specific temperature steps for primer annealing and extension.[10]

4. Real-Time Quantitative PCR (RT-qPCR):

  • Reaction Mix: A master mix is prepared containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and the synthesized cDNA.[2]

  • Thermal Cycling: The qPCR is run on a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[2][10]

  • Data Analysis: The cycle threshold (Ct) values are obtained for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated groups to the control group.

Signaling Pathway of this compound

This compound primarily exerts its anti-inflammatory effects by modulating the PAR-2 signaling pathway.

G Proteases Proteases PAR-2 PAR-2 Proteases->PAR-2 Activates G-protein Activation G-protein Activation PAR-2->G-protein Activation Downstream Signaling Downstream Signaling (e.g., MAPK, NF-κB) G-protein Activation->Downstream Signaling Inflammatory Response Inflammatory Response (IL-6, IL-8 production) Downstream Signaling->Inflammatory Response This compound This compound This compound->PAR-2 Modulates

Simplified signaling pathway of this compound via PAR-2 modulation.

Conclusion

This compound demonstrates significant potential in mitigating skin inflammation through the modulation of the PAR-2 signaling pathway. A comparative gene expression analysis, as outlined in this guide, can provide valuable quantitative data to benchmark its efficacy against other anti-inflammatory peptides. By examining the upregulation of skin barrier genes and the downregulation of pro-inflammatory cytokines, researchers and drug development professionals can gain a deeper understanding of the molecular mechanisms underlying the beneficial effects of this compound and its counterparts in skincare applications. The provided experimental protocols offer a robust framework for conducting such investigations.

References

benchmarking Acetyl hexapeptide-49 against other known PAR-2 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Acetyl hexapeptide-49 and other prominent Protease-Activated Receptor 2 (PAR-2) antagonists. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PAR-2 signaling pathway in inflammation and sensitive skin conditions. This document compiles available quantitative and qualitative data, details experimental methodologies for antagonist evaluation, and visualizes key pathways and workflows.

Introduction to PAR-2 and its Antagonism

Protease-Activated Receptor 2 (PAR-2) is a G-protein coupled receptor that plays a significant role in modulating inflammatory responses.[1] Its activation by proteases leads to the release of pro-inflammatory mediators.[1] Consequently, the development of PAR-2 antagonists is a promising avenue for therapeutic intervention in a variety of inflammatory conditions, including dermatological disorders.[2] this compound is a synthetic peptide designed for cosmetic applications, particularly for sensitive and irritated skin, that functions by down-regulating PAR-2 activity.[3][4] This guide benchmarks this compound against other known PAR-2 antagonists to provide a comprehensive overview for research and development purposes.

Quantitative Comparison of PAR-2 Antagonists

Direct quantitative comparison of this compound with other PAR-2 antagonists is challenging due to the limited availability of its IC50 value in peer-reviewed literature. However, data from a supplier indicates that a 0.5 mg/mL solution of this compound can significantly decrease the production of pro-inflammatory cytokines IL-6 and IL-8.[5]

The following table summarizes the available quantitative data for other well-characterized PAR-2 antagonists, primarily focusing on their half-maximal inhibitory concentration (IC50) as determined by in vitro calcium mobilization assays.

AntagonistChemical ClassIC50 (µM)Cell LineAssay TypeSource(s)
GB88 Non-peptide~2HT29Calcium Release[3][6]
C391 Peptidomimetic1.316HBE14o-Calcium Signaling[7][8][9]
Punicalagin Polyphenol1.30HaCaTTrypsin-induced PAR-2 Activation[10][11]
K-14585 PeptidomimeticKi: 0.627NCTC2544-PAR₂Radioligand Binding[12]
AZ3451 Benzimidazole0.0054Not SpecifiedCalcium Mobilization (vs. SLIGRL)[13]
I-191 ImidazopyridazineNanomolar rangeHT29Multiple Signaling Pathways[13][14]

Experimental Protocols

The primary in vitro method for evaluating the efficacy of PAR-2 antagonists is the calcium mobilization assay. This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration triggered by a PAR-2 agonist.

Calcium Mobilization Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PAR-2 activation.

Materials:

  • Cells expressing PAR-2 (e.g., HaCaT, HT29, or recombinant cell lines)[6][10]

  • PAR-2 agonist (e.g., Trypsin, SLIGKV-NH₂)[12]

  • Test compounds (potential PAR-2 antagonists)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)[15]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR™, FlexStation)[16]

Procedure:

  • Cell Culture: Plate PAR-2 expressing cells in microplates and culture overnight to allow for adherence and confluence.[11]

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 1 hour at 37°C.[15]

  • Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test antagonist compound to the wells and incubate for a predetermined period.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject a known concentration of a PAR-2 agonist into the wells.[16]

  • Data Acquisition: Immediately following agonist injection, measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the fluorescence signal in the presence of the antagonist to the signal with the agonist alone. The IC50 value is determined by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the complex processes involved in PAR-2 research, the following diagrams have been generated using the DOT language.

PAR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease (e.g., Trypsin) PAR2_inactive PAR-2 (Inactive) Protease->PAR2_inactive Cleavage PAR2_active PAR-2 (Active) (Tethered Ligand Exposed) PAR2_inactive->PAR2_active G_protein Gq/11 PAR2_active->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Inflammation Pro-inflammatory Response Ca2_release->Inflammation PKC->Inflammation Antagonist Antagonist (e.g., Acetyl hexapeptide-49) Antagonist->PAR2_active Inhibition Experimental_Workflow start Start cell_culture 1. Plate PAR-2 Expressing Cells in 96-well plate start->cell_culture dye_loading 2. Load Cells with Fluo-4 AM Calcium Dye cell_culture->dye_loading wash 3. Wash to Remove Excess Dye dye_loading->wash add_antagonist 4. Add Test Antagonist (e.g., this compound) wash->add_antagonist incubate 5. Incubate add_antagonist->incubate read_baseline 6. Measure Baseline Fluorescence (FLIPR / FlexStation) incubate->read_baseline add_agonist 7. Inject PAR-2 Agonist (e.g., Trypsin) read_baseline->add_agonist read_signal 8. Measure Fluorescence Change (Calcium Mobilization) add_agonist->read_signal analyze 9. Data Analysis (Calculate IC50) read_signal->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of Acetyl Hexapeptide-49: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of Acetyl Hexapeptide-49 is crucial for maintaining a safe and compliant laboratory environment. This document outlines the recommended procedures for researchers, scientists, and drug development professionals, ensuring that disposal methods align with safety protocols and regulatory requirements.

Based on available safety data sheets, this compound is not classified as a hazardous substance.[1][2] However, adherence to good laboratory practices and local regulations is essential for the disposal of any chemical compound.

Disposal Procedures for this compound

When disposing of this compound, it is imperative to consult and comply with all prevailing country, federal, state, and local regulations.[1] The following steps provide a general guideline for its disposal:

  • Review Local Regulations: Before initiating any disposal process, personnel must familiarize themselves with the specific disposal regulations applicable to their institution and geographic location.

  • Small Quantities: For small quantities of this compound, the recommended procedure is to flush the substance with a large amount of water into the sewage system.[3]

  • Large Quantities: In the case of larger volumes, the peptide should be mixed with a suitable absorbent material. The mixture should then be collected and placed into a correctly labeled container for disposal.

  • Contaminated Packaging: Any packaging that has come into contact with this compound should be disposed of in accordance with local regulations for chemical waste. This may involve recycling or incineration.[1][3]

It is important to avoid the release of this compound into the environment, as runoff from fire control or dilution water may cause pollution.[1]

Handling and Storage Considerations

Proper handling and storage are critical to ensure the stability and integrity of this compound. While it is stable under recommended storage conditions, it is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Under fire conditions, it may decompose and emit toxic fumes.[1]

Quantitative Data

No specific quantitative data regarding disposal parameters for this compound is available in the reviewed safety data sheets. The disposal guidelines are qualitative and emphasize adherence to local regulations.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety guidelines and information from safety data sheets. No specific experimental protocols for the disposal of this compound were cited in the reviewed documents beyond the general instructions provided.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound for Disposal check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity check_quantity->small_quantity Small large_quantity Large Quantity check_quantity->large_quantity Large flush_sewage Flush with Large Amount of Water into Sewage System small_quantity->flush_sewage absorb Mix with Suitable Absorbent Material large_quantity->absorb check_regulations Consult Local, State, and Federal Regulations flush_sewage->check_regulations containerize Place in a Labeled Container absorb->containerize containerize->check_regulations dispose Dispose of According to Regulations check_regulations->dispose packaging Dispose of Contaminated Packaging per Regulations dispose->packaging end End: Disposal Complete packaging->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Acetyl hexapeptide-49

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. This document provides immediate, essential safety and logistical information for handling Acetyl hexapeptide-49, a synthetic peptide widely used in cosmetic and research applications. While generally not classified as hazardous, adherence to proper laboratory protocols is crucial to maintain a safe working environment and ensure the integrity of your experiments.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, observing good industrial hygiene and safety practices is recommended.[1] In the event of a significant spill or when handling bulk quantities, more robust PPE is advised.[2]

PPE CategoryStandard Handling (Small Quantities)Spill or Bulk Handling
Hand Protection Nitrile or latex glovesChemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety glasses with side shieldsChemical splash goggles
Respiratory Protection Not generally requiredNIOSH-approved respirator for dusts if aerosolized
Skin and Body Laboratory coatLaboratory coat, consider additional protective clothing

II. Handling and Storage Protocols

Proper handling and storage are critical for both safety and maintaining the quality of this compound.

Handling:

  • Avoid contact with eyes, skin, and clothing.[2]

  • Work in a well-ventilated area, and use a chemical fume hood if there is a risk of aerosolization.[2]

  • Minimize dust formation when handling the lyophilized powder.

  • After handling, wash hands thoroughly.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • For long-term stability, it is recommended to store the lyophilized powder at -20°C.[2]

  • Keep away from strong acids/alkalis and oxidizing/reducing agents.[2]

III. Accidental Release and First Aid Measures

In case of accidental release or exposure, follow these procedures immediately.

SituationFirst Aid / Spill Response
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[2]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek medical attention if irritation persists.[2]
Inhalation Move to fresh air. If breathing is difficult, provide respiratory support.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[2]
Spill Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent further leakage and contain the spill.[2]

IV. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the substance to enter drains or watercourses.[2]

V. Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weighing in Ventilated Area B->C D Solubilization C->D E Use in Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste F->G G->B For next use H Spill Containment I First Aid H->I

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.